molecular formula C4H9BO2 B080547 2,2-Dimethylethenylboronic acid CAS No. 14559-88-7

2,2-Dimethylethenylboronic acid

Cat. No.: B080547
CAS No.: 14559-88-7
M. Wt: 99.93 g/mol
InChI Key: FWJRSOGVYOIVOC-UHFFFAOYSA-N
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Description

2,2-Dimethylethenylboronic acid (CAS 14559-88-7) is an alkyl boronic acid with the molecular formula C4H9BO2 and a molecular weight of 99.92 g/mol. This compound belongs to the class of organoboronic acids, which are stable, low-toxicity building blocks widely used in synthetic chemistry as intermediates and coupling partners . Boronic acids are recognized for their unique reactivity as Lewis acids, capable of forming reversible covalent complexes with nucleophiles such as hydroxyl groups found in sugars, amino acids, and active-site serines of enzymes . This mechanism is the foundation for their application in medicinal chemistry, exemplified by FDA-approved boronic acid drugs like the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . The primary research application of this compound is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it serves as a critical reagent for the formation of carbon-carbon bonds . This reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound's specific structure, featuring an olefinic group adjacent to a quaternary center, makes it a valuable precursor for introducing sterically hindered alkene-containing segments into target molecules. Researchers value this compound for its role in constructing molecular architectures that are otherwise challenging to access. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

2-methylprop-1-enylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9BO2/c1-4(2)3-5(6)7/h3,6-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJRSOGVYOIVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376880
Record name 2,2-Dimethylethenylboronic acid
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Molecular Weight

99.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14559-88-7
Record name 2,2-Dimethylethenylboronic acid
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Record name 14559-88-7
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Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethylethenylboronic Acid: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of 2,2-dimethylethenylboronic acid, a valuable building block in organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of novel boronic acids.

Properties of this compound and its Pinacol Ester

This compound, also known as 2-methylprop-1-enylboronic acid, and its corresponding pinacol ester are important reagents in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions. A summary of their key physical and chemical properties is presented below.

Quantitative Data

The table below summarizes the known quantitative data for this compound and its pinacol ester.

PropertyThis compoundThis compound Pinacol Ester
CAS Number 14559-88-7[1]126689-00-7[2][3]
Molecular Formula C₄H₉BO₂[1][4]C₁₀H₁₉BO₂[5][6]
Molecular Weight 99.93 g/mol [1]182.07 g/mol [7]
Boiling Point Not available71 °C at 19 mmHg[2][8]
Density Not available0.8879 g/mL at 25 °C[8]
Refractive Index Not availablen20/D 1.4422[8]
Melting Point Not availableNot available
Solubility Data not available. General solubility of boronic acids is low in non-polar organic solvents and they can be soluble in polar organic solvents and aqueous basic solutions. Phenylboronic acid, for example, has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbons.[9][10][11]Data not available. Generally, boronic acid esters exhibit increased solubility in organic solvents compared to the parent acids.[9][10][11][12]
Safety Information

This compound is associated with the following hazard statements[1]:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Synthesis of this compound

Synthetic Pathway via Hydrolysis of Pinacol Ester

The synthesis of this compound can be achieved by the deprotection of its pinacol ester. Several general methods for the hydrolysis of boronic acid pinacol esters have been reported, including acidic hydrolysis and a two-step transesterification/hydrolysis procedure.[13][14][15][16][17]

A general workflow for the synthesis is depicted in the following diagram:

SynthesisWorkflow Synthesis of this compound cluster_start Starting Material cluster_reaction Hydrolysis cluster_product Final Product start This compound Pinacol Ester hydrolysis Deprotection of Pinacol Group start->hydrolysis Hydrolysis Conditions (e.g., Acidic, Transesterification) product This compound hydrolysis->product

Caption: Synthetic pathway for this compound.

Experimental Protocols

While a specific, detailed protocol for the hydrolysis of this compound pinacol ester is not explicitly available, a general procedure for the deprotection of alkylpinacolyl boronate esters via a two-step transesterification/hydrolysis has been described. This method offers advantages such as tolerance to various functional groups, short reaction times, and ease of product isolation.[13][15][16]

General Two-Step Deprotection Protocol (Adapted from literature): [13][15][16]

Step 1: Transesterification with Diethanolamine

  • Dissolve the this compound pinacol ester (1 equivalent) in a suitable ether solvent (e.g., diethyl ether).

  • Add diethanolamine (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a white precipitate is typically observed.

  • Once the starting material is consumed (usually within 30 minutes), filter the precipitate.

  • Wash the filtered solid with ether and dry to obtain the diethanolamine-protected boronate.

Step 2: Hydrolysis to the Boronic Acid

  • Suspend the diethanolamine-protected boronate in a biphasic system of an organic solvent (e.g., ether or hexanes) and an acidic aqueous solution (e.g., 0.1 M HCl).

  • Stir the mixture vigorously for approximately 20-30 minutes.

  • Separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the this compound.

Note: The stability of the final boronic acid should be considered, as some boronic acids are prone to dehydration to form boroxines. Purification, if necessary, can be performed by recrystallization or chromatography, though care must be taken to avoid prolonged exposure to conditions that may cause decomposition.

Logical Relationships in Synthesis and Deprotection

The choice of deprotection method for a boronic acid pinacol ester depends on the stability of the target boronic acid and the presence of other functional groups in the molecule. The following diagram illustrates the decision-making process for selecting a deprotection strategy.

DeprotectionStrategy Deprotection Strategy for Pinacol Boronate Esters start Pinacol Boronate Ester acid_stable Is the molecule stable to acidic conditions? start->acid_stable direct_hydrolysis Direct Hydrolysis (Acidic Conditions) product Target Boronic Acid direct_hydrolysis->product two_step Two-Step Deprotection (Transesterification/Hydrolysis) two_step->product milder_conditions Milder Conditions Required two_step->milder_conditions acid_stable->direct_hydrolysis Yes acid_stable->two_step No

Caption: Decision tree for pinacol boronate ester deprotection.

References

An In-depth Technical Guide to 2,2-Dimethylethenylboronic Acid: Structure, Spectral Data, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylethenylboronic acid, also known by its IUPAC name 2-methylprop-1-enylboronic acid, is an organoboron compound with potential applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its vinylboronic acid structure makes it a valuable building block for the introduction of the 2,2-dimethylethenyl group. This technical guide provides a comprehensive overview of its structure, predicted spectral data, and a detailed experimental protocol for its synthesis.

Chemical Structure and Properties

This compound is characterized by a boronic acid group attached to a 2,2-dimethylethenyl (isobutenyl) moiety. The presence of the vinyl group and the boronic acid functionality makes it a versatile reagent in organic chemistry.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValueReference
IUPAC Name 2-methylprop-1-enylboronic acid[1]
Synonyms This compound, Isobutenylboronic acid[1]
CAS Number 14559-88-7[1]
Molecular Formula C₄H₉BO₂[1]
Molecular Weight 99.93 g/mol [1]
Canonical SMILES CC(=CB(O)O)C[1]

A common derivative is its pinacol ester, 2-(2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 126689-00-7), which is often used in reactions due to its enhanced stability and ease of handling.[2][3][4]

Predicted Spectral Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the vinyl proton, the methyl protons, and the hydroxyl protons of the boronic acid group.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.5 - 6.0Singlet1H=CH-B
~1.8 - 2.0Singlet6H(CH₃)₂C=
~4.5 - 5.5 (broad)Singlet2HB(OH)₂

Note: The chemical shift of the B(OH)₂ protons can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will feature signals for the two sp² hybridized carbons of the vinyl group and the sp³ hybridized carbons of the methyl groups. The carbon attached to the boron atom is expected to be deshielded.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~145 - 155C=C-B
~120 - 130(CH₃)₂C=
~20 - 25(CH₃)₂C=
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the O-H, C-H, C=C, and B-O bonds.

Table 4: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3600Strong, BroadO-H stretch (boronic acid)
~3080Medium=C-H stretch
~2970, 2920, 2860MediumC-H stretch (methyl)
~1630MediumC=C stretch
~1350StrongB-O stretch
Mass Spectrometry (Predicted)

Electron ionization mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
99/100[M]⁺ (¹⁰B/[¹¹B]) Molecular ion
82/83[M - OH]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺

Note: The presence of boron isotopes (¹⁰B and ¹¹B) will result in characteristic isotopic patterns for boron-containing fragments.[5]

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of vinylboronic acids is the hydroboration of an alkyne followed by hydrolysis, or the reaction of a vinyllithium or vinyl Grignard reagent with a trialkyl borate followed by acidic workup. A potential synthetic route is outlined below.[6][7][8][9][10][11]

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_products Products Isobutenyllithium Isobutenyllithium (from 2-bromopropene) Boronic_ester Lithium triisopropoxy(2-methylprop-1-enyl)borate Isobutenyllithium->Boronic_ester 1. THF, -78 °C Triisopropyl_borate Triisopropyl borate Triisopropyl_borate->Boronic_ester Final_Product This compound Boronic_ester->Final_Product 2. H₃O⁺ workup

Caption: Synthesis of this compound.

Detailed Protocol:

  • Preparation of Isobutenyllithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 2-bromopropene in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. To this, add a solution of n-butyllithium in hexanes dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete formation of isobutenyllithium.

  • Borylation: To the freshly prepared isobutenyllithium solution at -78 °C, add triisopropyl borate dropwise. The reaction is exothermic, so the addition should be slow to maintain the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). Stir the mixture vigorously for 1-2 hours at room temperature to hydrolyze the borate ester.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra to identify chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the solid product using an ATR-FTIR spectrometer.

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups.

Mass Spectrometry (MS):

  • Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., Electron Ionization - EI).

  • Obtain the mass spectrum and identify the molecular ion peak and major fragmentation ions.

Logical Relationships

The primary logical relationship for this compound in a research context is its role as a precursor in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules. It can also be protected as its pinacol ester for improved stability.

Logical_Relationships cluster_reagents Reagents & Intermediates cluster_reactions Reactions cluster_products Products Boronic_Acid This compound Protection Protection/ Esterification Boronic_Acid->Protection Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Pinacol_Ester Pinacol Ester Derivative Pinacol_Ester->Suzuki_Coupling Aryl_Halide Aryl/Vinyl Halide Aryl_Halide->Suzuki_Coupling Protection->Pinacol_Ester Coupled_Product Cross-Coupled Product Suzuki_Coupling->Coupled_Product

Caption: Utility of this compound.

This diagram illustrates that this compound can be used directly in Suzuki-Miyaura coupling or be converted to its more stable pinacol ester, which also participates in the coupling reaction to form a new carbon-carbon bond with an aryl or vinyl halide.

Conclusion

This compound is a valuable reagent in organic synthesis. While experimental spectral data is not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds. The provided synthetic protocol offers a practical method for its preparation in a laboratory setting. This guide serves as a foundational resource for researchers and professionals working with this versatile building block.

References

An In-depth Technical Guide to 2,2-Dimethylethenylboronic Acid (CAS: 14559-88-7) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the physical, chemical, and biological properties of 2,2-dimethylethenylboronic acid, a versatile building block in organic synthesis and potential modulator of biological pathways.

Introduction

This compound, also known as (2-methylprop-1-en-1-yl)boronic acid, is a valuable vinylboronic acid derivative that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with a high degree of control and functional group tolerance. This technical guide provides a detailed summary of the known properties, experimental protocols, and potential biological applications of this compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough compilation of the physical and chemical properties of this compound and its common synthetic precursor, the pinacol ester, is presented below. While experimental data for the free boronic acid is limited in the public domain, computed properties and data for the more stable pinacol ester offer valuable insights.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 14559-88-7[1][2]
Molecular Formula C₄H₉BO₂[1][2]
Molecular Weight 99.92 g/mol [3]
IUPAC Name (2-Methylprop-1-en-1-yl)boronic acid[1]
Synonyms This compound, (2-Methyl-1-propen-1-yl)boronic acid[1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Not available

Table 2: Physicochemical Properties of this compound Pinacol Ester

PropertyValueSource
CAS Number 126689-00-7[4][5]
Molecular Formula C₁₀H₁₉BO₂[5]
Molecular Weight 182.07 g/mol [5]
Appearance Liquid[5]
Boiling Point 71 °C at 19 mmHg[4]
Density 0.8879 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.4422[5]

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this compound.

Table 3: GHS Hazard Information for this compound

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Wear protective gloves and clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator when handling in powder form or when generating dust.

Handling and Storage:

  • Handle in a well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly sealed container in a cool, dry place.

Experimental Protocols

Representative Synthesis of a Vinylboronic Acid via Hydroboration

This protocol describes a general method for the synthesis of vinylboronic acid pinacol esters from terminal alkynes, which can then be hydrolyzed to the corresponding boronic acid.

G Start Terminal Alkyne + Pinacolborane Catalyst Palladium or Rhodium Catalyst + Ligand Reaction Hydroboration Reaction in an inert solvent (e.g., Toluene) Start->Reaction Catalyst->Reaction Workup Reaction Quench & Aqueous Workup Reaction->Workup Purification Purification by Column Chromatography Workup->Purification Product_ester Vinylboronic Acid Pinacol Ester Purification->Product_ester Hydrolysis Hydrolysis (e.g., with NaOH then acid) Product_ester->Hydrolysis Product_acid Vinylboronic Acid Hydrolysis->Product_acid

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Vinylboronic acid or its pinacol ester (1.2 eq)

  • Aryl halide (e.g., bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Aqueous base (e.g., 2M K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent mixture (e.g., toluene/water, dioxane/water)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add the aryl halide, vinylboronic acid (or ester), and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture and the aqueous base.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety. Their ability to form reversible covalent bonds with diols, such as those found in the active sites of serine proteases, makes them potent enzyme inhibitors.

While no specific biological targets or signaling pathway involvement for this compound have been definitively identified in the public literature, the broader class of vinylboronic acids has shown promise in several areas:

  • Proteasome Inhibition: Vinylboronic acids have been incorporated into peptide-based inhibitors of the proteasome, a key target in cancer therapy. The boronic acid moiety forms a stable adduct with the active site threonine residue of the proteasome. [6]* Bioorthogonal Chemistry: Vinylboronic acids have been utilized as bioorthogonal reactants in tetrazine ligations for labeling proteins in living cells. This demonstrates their stability and lack of significant side reactions with biological molecules like carbohydrates. [4][7]* Enzyme Inhibition: The boronic acid functional group is a known inhibitor of various enzymes, particularly serine proteases. [8]It is plausible that this compound or its derivatives could exhibit inhibitory activity against specific enzymes, although this requires experimental validation.

Diagram 3: Potential Role of Boronic Acids in Enzyme Inhibition

G Enzyme Enzyme Active Site (with Serine Hydroxyl) Complex Reversible Covalent Tetrahedral Complex Enzyme->Complex BoronicAcid Boronic Acid Inhibitor (R-B(OH)₂) BoronicAcid->Complex Inhibition Enzyme Inhibition Complex->Inhibition

Caption: Boronic acids can inhibit serine proteases by forming a reversible covalent bond.

Given the established role of boronic acids in modulating biological pathways, further investigation into the specific activities of this compound is warranted. Researchers could explore its potential as an inhibitor of various proteases or its ability to interact with other biological targets.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic chemistry and drug discovery. While a complete experimental dataset for this specific compound is not yet available, this guide provides a comprehensive overview of its known properties, representative experimental protocols for its synthesis and application, and insights into its potential biological roles based on the broader class of boronic acids. Further research is needed to fully elucidate its physical properties, optimize its synthesis and reactions, and uncover its specific biological targets and involvement in signaling pathways, which could pave the way for its use in the development of novel therapeutics.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Vinylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylboronic acids and their derivatives are increasingly pivotal reagents in modern organic chemistry and drug discovery. Their unique reactivity, particularly in palladium-catalyzed cross-coupling reactions, and their utility as precursors to a variety of functional groups make them indispensable tools for synthetic chemists. This technical guide provides a comprehensive overview of the core physical and chemical properties of vinylboronic acids, complete with quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes.

Vinylboronic acid itself is a challenging compound to handle due to its propensity to undergo polymerization and dehydration to form the boroxine trimer.[1][2] For this reason, it is often generated in situ or used as a more stable derivative, such as a pinacol, MIDA, or dibutyl ester.[1][3] This guide will address both the parent acid and its commonly used ester derivatives.

Physical Properties

The physical properties of vinylboronic acids are critical for their handling, storage, and use in chemical reactions. Due to the instability of free vinylboronic acid, many of the reported physical properties pertain to its more stable ester derivatives.

Table 1: Physical Properties of Vinylboronic Acid and Its Derivatives

PropertyVinylboronic AcidVinylboronic Acid Pinacol EsterVinylboronic Acid Dibutyl EsterVinylboronic Acid MIDA Ester
Molecular Formula C₂H₅BO₂C₈H₁₅BO₂C₁₀H₂₁BO₂C₇H₁₀BNO₄
Molecular Weight 71.87 g/mol [4][5]154.02 g/mol [6]184.08 g/mol 182.97 g/mol
Appearance White solidColorless liquid or low melting solid[6]LiquidWhite powder
Melting Point 83 °C[5]N/AN/A152-156 °C
Boiling Point N/A34-35 °C @ 7 mmHg[6]35-40 °C @ 0.1 atmN/A
Density N/A0.908 g/mL @ 20 °C[6]0.835 g/mL @ 25 °CN/A
Refractive Index N/A1.4300 @ 20 °C[6]1.4180 @ 20 °CN/A
Solubility Soluble in water and polar organic solvents.Insoluble in water; soluble in organic solvents.Soluble in organic solvents.Soluble in some organic solvents.
pKa Estimated 8.5-9.0*N/AN/AN/A

*The pKa of vinylboronic acid has not been definitively reported. This estimate is based on the pKa of phenylboronic acid (8.8) and the electron-donating nature of the vinyl group, which would be expected to slightly increase the pKa relative to phenylboronic acid. The pKa of substituted phenylboronic acids can range from approximately 4 to 10 depending on the electronic nature of the substituents.[7][8][9][10]

Chemical Properties and Reactivity

Vinylboronic acids are versatile building blocks that participate in a wide range of chemical transformations. Their reactivity is dominated by the carbon-boron bond and the vinyl group.

Stability and Handling

Free vinylboronic acid is unstable and prone to polymerization and dehydration to form its cyclic trimer, a boroxine.[1][2] This instability necessitates careful handling and storage, often under inert atmosphere and at low temperatures. The use of stabilizers, such as phenothiazine, is common for its ester derivatives. MIDA (N-methyliminodiacetic acid) esters of vinylboronic acid are particularly noteworthy for their exceptional benchtop stability, even in the presence of air, making them convenient surrogates that can release the active boronic acid in situ under specific reaction conditions.[1][3][11]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of vinylboronic acids, enabling the formation of carbon-carbon bonds between the vinyl group and an aryl, vinyl, or other organic halide or triflate.[3][12][13] This reaction is a cornerstone of modern synthetic chemistry, particularly in the synthesis of styrenes and polyolefins.[13] The general mechanism involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[12][13][14]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-X (Aryl/Vinyl Halide) R-X->Oxidative_Addition R-Pd(II)L2-X R-Pd(II)L₂-X Oxidative_Addition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation Vinyl-B(OH)2 Vinyl-B(OH)₂ Vinyl-B(OH)3- [Vinyl-B(OH)₃]⁻ Vinyl-B(OH)2->Vinyl-B(OH)3- + Base Base Base Vinyl-B(OH)3-->Transmetalation R-Pd(II)L2-Vinyl R-Pd(II)L₂-Vinyl Transmetalation->R-Pd(II)L2-Vinyl Reductive_Elimination Reductive Elimination R-Pd(II)L2-Vinyl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration R-Vinyl R-Vinyl (Coupled Product) Reductive_Elimination->R-Vinyl

Figure 1: Suzuki-Miyaura Coupling Mechanism
Polymerization

Vinylboronic acids and their esters can undergo radical polymerization to form polymers with boronic acid functionalities in the side chains.[15][16] These polymers are of significant interest as the boronic acid groups can be further functionalized or cleaved to yield other polymers, such as poly(vinyl alcohol).[16] The polymerization is typically initiated by a radical initiator like AIBN.

Radical_Polymerization Initiator Radical Initiator (e.g., AIBN) Initiation Initiation Initiator->Initiation Heat Radical Initiator Radical Initiation->Radical Propagation Propagation Radical->Propagation Vinylboronic_Ester Vinylboronic Acid Ester Monomer Vinylboronic_Ester->Propagation Growing_Chain Growing Polymer Chain Propagation->Growing_Chain Growing_Chain->Propagation + n Monomers Termination Termination Growing_Chain->Termination Polymer Poly(vinylboronic acid ester) Termination->Polymer

Figure 2: Radical Polymerization of Vinylboronic Esters
Oxidation

The carbon-boron bond in vinylboronic acids is susceptible to oxidation. Treatment with an oxidizing agent such as hydrogen peroxide in the presence of a base typically leads to the replacement of the boronic acid group with a hydroxyl group, a process that proceeds through an intermediate enol which then tautomerizes to an aldehyde.[17] This transformation is a key step in the hydroboration-oxidation of alkynes to aldehydes.

Other Reactions

Vinylboronic acids and their esters can also participate in other important transformations, including:

  • Heck and Oxidative Heck Reactions: As coupling partners in these palladium-catalyzed reactions.[11]

  • Olefin Metathesis: To form new carbon-carbon double bonds.[11]

  • Cyclopropanation and Epoxidation: The double bond can undergo these reactions to form the corresponding cyclopropane and oxirane derivatives.[11]

  • Conjugate Addition: Acting as Michael acceptors in the presence of suitable nucleophiles.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving vinylboronic acids.

Synthesis of Vinylboronic Acid Pinacol Ester via Hydroboration of Acetylene

This protocol describes a general method for the synthesis of vinylboronic acid pinacol ester from acetylene and pinacolborane.

Materials:

  • Pinacolborane

  • Acetylene gas

  • Suitable catalyst (e.g., a rhodium or iridium complex)

  • Anhydrous solvent (e.g., THF, toluene)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a condenser, and a septum.

  • Under an inert atmosphere (argon or nitrogen), charge the flask with the catalyst and the anhydrous solvent.

  • Slowly bubble acetylene gas through the solution while maintaining the desired reaction temperature (this can vary depending on the catalyst used).

  • Add pinacolborane dropwise to the reaction mixture via a syringe.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding a proton source (e.g., water or methanol).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica gel to afford pure vinylboronic acid pinacol ester.

Hydroboration_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Flask Flame-dried flask under inert atmosphere Solvent_Catalyst Add anhydrous solvent and catalyst Flask->Solvent_Catalyst Acetylene Bubble acetylene gas through the solution Solvent_Catalyst->Acetylene Pinacolborane Add pinacolborane dropwise Acetylene->Pinacolborane Monitor Monitor reaction progress (TLC, GC-MS) Pinacolborane->Monitor Quench Quench reaction Monitor->Quench Evaporate Solvent removal Quench->Evaporate Purify Purify by distillation or chromatography Evaporate->Purify Product Vinylboronic acid pinacol ester Purify->Product

Figure 3: Workflow for Hydroboration Synthesis
Suzuki-Miyaura Coupling of Vinylboronic Acid Pinacol Ester with an Aryl Bromide

This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of vinylboronic acid pinacol ester with an aryl bromide.[18]

Materials:

  • Vinylboronic acid pinacol ester

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., dioxane/water, toluene/water, THF/water)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine the aryl bromide, vinylboronic acid pinacol ester (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Add the solvent system and degas the mixture by bubbling with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired styrene derivative.

Radical Polymerization of Vinylboronic Acid Pinacol Ester

The following is a general procedure for the radical polymerization of vinylboronic acid pinacol ester.[19]

Materials:

  • Vinylboronic acid pinacol ester

  • Radical initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)

  • Anhydrous solvent (e.g., toluene, THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube, dissolve the vinylboronic acid pinacol ester and the radical initiator in the anhydrous solvent.

  • Thoroughly degas the solution using several freeze-pump-thaw cycles.

  • Place the sealed tube in a preheated oil bath at the desired temperature (typically 60-80 °C).

  • Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.

  • Terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise to a non-solvent (e.g., methanol, hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Characterization

The characterization of vinylboronic acids and their derivatives is typically performed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Vinylboronic Acid and Its Derivatives

TechniqueVinylboronic AcidVinylboronic Acid Pinacol EsterNotes
¹H NMR δ ≈ 5.8-6.5 ppm (vinyl protons), δ ≈ 7.5-8.5 ppm (B-OH, broad)δ ≈ 5.9-6.2 ppm (vinyl protons), δ ≈ 1.2 ppm (methyl protons of pinacol)The chemical shifts of the vinyl protons are highly dependent on the solvent and the specific structure. The B-OH protons are often broad and may exchange with D₂O.
¹³C NMR δ ≈ 130-140 ppm (vinyl carbons)δ ≈ 130-140 ppm (vinyl carbons), δ ≈ 83 ppm (quaternary carbons of pinacol), δ ≈ 25 ppm (methyl carbons of pinacol)The carbon attached to boron may be broadened or not observed due to quadrupolar relaxation.[20]
¹¹B NMR δ ≈ 27-33 ppmδ ≈ 27-33 ppmThis technique is particularly useful for confirming the presence and electronic environment of the boron atom.
FT-IR ν ≈ 3200-3600 cm⁻¹ (O-H stretch, broad), ν ≈ 1630 cm⁻¹ (C=C stretch), ν ≈ 1350 cm⁻¹ (B-O stretch)ν ≈ 2980 cm⁻¹ (C-H stretch), ν ≈ 1630 cm⁻¹ (C=C stretch), ν ≈ 1320 cm⁻¹ (B-O stretch)The broad O-H stretch is characteristic of the free boronic acid.
Mass Spectrometry M⁺ observed, often with dehydration peaks corresponding to the boroxine trimer.[21][22][23]M⁺ observed.Derivatization is sometimes employed to improve volatility and prevent the formation of boroxines for GC-MS analysis.[23]

Applications in Drug Discovery

Boronic acids are a privileged structural motif in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use.[24] The boronic acid group can act as a transition state analog inhibitor of serine proteases, forming a reversible covalent bond with the active site serine residue. Vinylboronic acids can be incorporated into drug candidates to introduce a reactive handle for further functionalization via Suzuki-Miyaura coupling or to serve as a bioisostere for other chemical groups. Their ability to engage in a variety of chemical transformations makes them valuable building blocks in the synthesis of complex and biologically active molecules.[24]

Conclusion

Vinylboronic acids and their derivatives are powerful and versatile reagents in organic synthesis and drug discovery. While the inherent instability of the free acid presents handling challenges, the use of stable esters, such as the pinacol and MIDA derivatives, has greatly expanded their utility. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for their effective application in the laboratory and in the development of new chemical entities.

References

Stability and Reactivity of 2,2-Dimethylethenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylethenylboronic acid (also known as (2-methylprop-1-en-1-yl)boronic acid) is an organoboron compound with the chemical formula C₄H₉BO₂.[1][2][3] As a member of the vinylboronic acid class, it serves as a valuable reagent in modern organic synthesis, primarily recognized for its role in palladium-catalyzed cross-coupling reactions.[4] Its structural features, particularly the vinyl group, allow for the strategic introduction of the 2,2-dimethylethenyl moiety into complex molecular architectures, which is of significant interest in the fields of medicinal chemistry and materials science.[4]

This technical guide provides a comprehensive overview of the stability and reactivity of this compound, with a focus on its handling, storage, and key chemical transformations. The information presented herein is intended to assist researchers in the effective utilization of this versatile synthetic building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 14559-88-7[1][2][3]
Molecular Formula C₄H₉BO₂[1][2][3]
Molecular Weight 99.92 g/mol [1][2][3]
IUPAC Name (2-methylprop-1-en-1-yl)boronic acid[1]
Appearance White to off-white solid
Melting Point 105-110 °C
Boiling Point Not available
Solubility Soluble in many organic solvents (e.g., THF, dioxane, ethanol).

Stability and Storage

The stability of boronic acids is a critical consideration for their successful application in synthesis. Vinylboronic acids, in particular, are known to be susceptible to decomposition under certain conditions. The primary degradation pathways include protodeboronation and oxidation.[5][6]

Protodeboronation: This is a common decomposition pathway for organoboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. Studies on a range of vinylboronic acids have shown that they generally undergo very slow protodeboronation, particularly when compared to certain heteroaromatic boronic acids.[1][7][8] The rate of protodeboronation is pH-dependent.[7]

Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and the corresponding alkene. This process can be accelerated by the presence of oxidizing agents and exposure to air.[6]

Recommended Storage: To mitigate degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[9][10] It is advisable to store the compound at temperatures of -20°C for long-term storage.[9][11] Containers should be tightly sealed to prevent moisture and air ingress.

Use of Stabilized Forms: Due to the inherent instability of many boronic acids, more stable derivatives are often employed in synthesis. For this compound, the pinacol ester is a commonly used, more stable alternative.[12] Another strategy to enhance stability is the formation of N-methyliminodiacetic acid (MIDA) boronates, which are air-stable, crystalline solids that can slowly release the active boronic acid under specific reaction conditions.[5][13][14][15] This approach minimizes the concentration of the free boronic acid in the reaction mixture, thereby reducing the rate of decomposition.[15]

Reactivity and Synthetic Applications

The primary synthetic utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In this reaction, this compound serves as the organoboron partner, coupling with a variety of organic halides or triflates in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[4]

General Reaction Scheme:

The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) R-Pd(II)-C(CH3)2=CH(L2) R-Pd(II)-C(CH3)2=CH(L2) R-Pd(II)-X(L2)->R-Pd(II)-C(CH3)2=CH(L2) Transmetalation ((CH3)2C=CH-B(OH)2, Base) R-Pd(II)-C(CH3)2=CH(L2)->Pd(0)L2 Reductive Elimination (R-CH=C(CH3)2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general procedure and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the aryl or vinyl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, CsF, 2-3 equiv).

  • Solvent Addition: Add a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water). The solvent should be degassed prior to use.

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

In case of exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes.

  • Skin: Wash off with soap and plenty of water.

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.

  • Inhalation: Move to fresh air.

Seek medical attention if any symptoms persist.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. While its stability requires careful handling and storage, its reactivity profile makes it an important tool for the synthesis of a wide range of organic molecules. The use of stabilized forms, such as the corresponding pinacol or MIDA esters, can circumvent issues related to its inherent instability. A thorough understanding of its properties, as outlined in this guide, will enable researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

The Genesis of a Synthetic Powerhouse: A Technical Guide to the Discovery and Historical Context of Organoboron Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoboron chemistry, a cornerstone of modern synthetic organic chemistry, has revolutionized the way chemists construct complex molecules. From their humble beginnings in the mid-19th century to their central role in Nobel Prize-winning reactions, the journey of organoboron compounds is a testament to scientific curiosity and ingenuity. This technical guide provides an in-depth exploration of the discovery and historical context of these versatile compounds, offering detailed experimental protocols from seminal works, quantitative data on the first-synthesized molecules, and a visual representation of the key intellectual advancements that shaped this field.

The Dawn of Organoboron Chemistry: Edward Frankland's Pioneering Syntheses

The field of organoboron chemistry was born in 1860 when English chemist Edward Frankland reported the first synthesis of a compound containing a carbon-boron bond.[1][2][3][4] This discovery was a direct extension of his groundbreaking work on organozinc compounds, demonstrating the potential of organometallic reagents in creating novel chemical architectures.[1]

The First Organoboron Compound: Triethylborane

Frankland's initial synthesis involved the reaction of diethylzinc with triethyl borate, a transmetalation reaction that yielded the first isolated organoborane, triethylborane.[1][2][4] This volatile and pyrophoric liquid, which burns with a characteristic green flame, marked the entry of boron into the realm of organic chemistry.[1]

The First Boronic Acid: Ethylboronic Acid

In the same year, Frankland achieved another milestone by preparing the first boronic acid, ethylboronic acid.[1][2][3][4] This was accomplished through the controlled oxidation of the newly synthesized triethylborane.[1][2][4] This discovery laid the foundation for a class of compounds that would later become indispensable in cross-coupling reactions.

Experimental Protocols (Reconstructed from Historical Accounts)

Synthesis of Triethylborane:

  • Reactants: Diethylzinc and Triethyl borate.[1]

  • Procedure: In a sealed glass tube, diethylzinc was reacted with an excess of triethyl borate. The mixture was heated, leading to the formation of triethylborane and a zinc-containing byproduct. The volatile triethylborane was then separated by distillation under a non-reactive atmosphere (such as hydrogen or carbon dioxide) to prevent its spontaneous ignition in air.

Synthesis of Ethylboronic Acid:

  • Reactant: Triethylborane.[1]

  • Procedure: A slow stream of dry air was passed over a sample of triethylborane. The controlled oxidation resulted in the formation of a white solid, which was identified as ethylboronic acid. This process had to be carefully managed due to the high reactivity of triethylborane with oxygen.

Quantitative Data

The following table summarizes the known physical properties of the first organoboron compounds.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
TriethylboraneB(C₂H₅)₃98.0095-930.677
Ethylboronic AcidC₂H₅B(OH)₂73.8915484 - 880.941

Sources:[5][6][7][8][9]

Discovery_of_Organoborons Logical Workflow of the Discovery of Alkylboronic Acids cluster_Frankland Edward Frankland's Work (1860) Organozinc Development of Organozinc Chemistry Triethylborane Synthesis of Triethylborane (First Organoborane) Organozinc->Triethylborane Transmetalation TriethylBorate Triethyl Borate (Boron Source) TriethylBorate->Triethylborane EthylboronicAcid Synthesis of Ethylboronic Acid (First Boronic Acid) Triethylborane->EthylboronicAcid Controlled Oxidation

Discovery of the first organoboron compounds by Edward Frankland.

Expanding the Frontiers: Boron Hydrides and Polyhedral Boranes

Following Frankland's initial discoveries, the field of organoboron chemistry saw gradual progress. However, it was the systematic investigation of boron hydrides (boranes) by Alfred Stock in the early 20th century that truly expanded the understanding of boron's unique bonding capabilities.

Alfred Stock and the Boranes

Between 1912 and 1936, German chemist Alfred Stock synthesized and characterized a series of boron hydrides, including diborane (B₂H₆).[10][11] His work, which required the development of high-vacuum manipulation techniques due to the high reactivity and toxicity of these compounds, revealed the existence of three-center-two-electron bonds, a concept that defied classical valence theories.[10]

Experimental Protocol: Synthesis of Diborane (Stock's Method)
  • Reactants: Magnesium boride (Mg₃B₂) and a non-oxidizing acid (e.g., hydrochloric acid or phosphoric acid).[10]

  • Procedure: Magnesium boride was treated with an acid in a specialized high-vacuum apparatus. The resulting mixture of gaseous boron hydrides was then passed through a series of cold traps to separate the different boranes based on their volatility. Diborane, being one of the more volatile components, could be isolated and purified through this fractional condensation process.

M. Frederick Hawthorne and the Polyhedral Boranes

Building on the foundation laid by Stock, M. Frederick Hawthorne's work from the 1950s onwards led to the discovery of a vast array of polyhedral borane anions and carboranes.[12] A particularly significant achievement was the synthesis of the highly stable icosahedral dodecaborate dianion, [B₁₂H₁₂]²⁻.[13][14]

Experimental Protocol: Synthesis of K₂B₁₂H₁₂
  • Reactants: Sodium borohydride (NaBH₄), boron trifluoride etherate (BF₃·OEt₂), and a suitable cation source (e.g., a potassium salt).[14]

  • Procedure (Simplified from modern methods based on Hawthorne's work):

    • Formation of the Triborate Anion: Sodium borohydride is reacted with boron trifluoride etherate to form the sodium salt of the triborate anion (NaB₃H₈).

    • Pyrolysis: The resulting triborate salt is then pyrolyzed at elevated temperatures. This thermal decomposition leads to the formation of the dodecaborate dianion, [B₁₂H₁₂]²⁻.

    • Cation Exchange: The sodium salt is then converted to the desired potassium salt (K₂B₁₂H₁₂) through precipitation by the addition of a soluble potassium salt.

Borane_Development Development of Borane and Polyhedral Borane Chemistry cluster_Stock Alfred Stock (early 20th Century) cluster_Hawthorne M. Frederick Hawthorne (mid-20th Century) MgB2 Magnesium Boride Diborane Synthesis of Diborane (B₂H₆) and other Boranes MgB2->Diborane Acid Acid Acid->Diborane B12H12 Synthesis of [B₁₂H₁₂]²⁻ Diborane->B12H12 Foundation for Polyhedral Chemistry NaBH4 Sodium Borohydride NaBH4->B12H12 BF3 Boron Trifluoride Etherate BF3->B12H12

Key advancements in the synthesis of boranes and polyhedral boranes.

The Hydroboration Revolution: Herbert C. Brown

A pivotal moment in the history of organoboron chemistry came in 1956 with Herbert C. Brown's discovery of the hydroboration reaction.[15][16] This reaction, which involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, provided a remarkably simple and versatile method for the synthesis of organoboranes. This work earned him the Nobel Prize in Chemistry in 1979.[17]

The hydroboration-oxidation sequence allows for the anti-Markovnikov hydration of alkenes and alkynes, a transformation that was previously difficult to achieve.[18]

Experimental Protocol: Hydroboration-Oxidation of an Alkene (Based on Brown's Early Work)
  • Reactants: An alkene (e.g., 1-hexene), sodium borohydride, aluminum chloride (or diborane generated in situ), and an ethereal solvent (e.g., diglyme). For the oxidation step: sodium hydroxide and hydrogen peroxide.[15][16][19]

  • Procedure:

    • Hydroboration: In a flask equipped with a stirrer and under an inert atmosphere, a solution of the alkene in an anhydrous ether solvent is treated with a solution of diborane (often generated in situ from sodium borohydride and a Lewis acid like aluminum chloride or boron trifluoride etherate). The reaction is typically carried out at room temperature.

    • Oxidation: After the hydroboration is complete, the reaction mixture is treated with aqueous sodium hydroxide followed by the slow, dropwise addition of hydrogen peroxide at a controlled temperature (often below 40-50°C).

    • Work-up: The resulting mixture is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed to yield the corresponding alcohol.

The Dawn of a New Era in Cross-Coupling: The Suzuki-Miyaura Reaction

In 1979, Akira Suzuki reported a palladium-catalyzed cross-coupling reaction between organoboranes and organic halides, a discovery that would profoundly impact organic synthesis and earn him a share of the 2010 Nobel Prize in Chemistry.[20][21][22][23][24] The Suzuki-Miyaura coupling reaction is celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents and byproducts.[23]

Experimental Protocol: The First Suzuki-Miyaura Coupling (Generalized from the 1979 paper)
  • Reactants: An organoborane (e.g., a vinylborane derived from an alkyne via hydroboration), an organic halide (e.g., a vinyl or aryl halide), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a base (e.g., sodium ethoxide or sodium hydroxide), and a solvent (e.g., benzene or tetrahydrofuran).[20][21]

  • Procedure:

    • To a solution of the organoborane in the chosen solvent, the organic halide, the palladium catalyst, and the base are added under an inert atmosphere.

    • The reaction mixture is then heated to reflux for a specified period.

    • After cooling to room temperature, the reaction mixture is worked up by adding water and extracting with an organic solvent.

    • The organic layer is then washed, dried, and concentrated. The product is purified by methods such as distillation or chromatography.

Modern_Organoboron_Chemistry The Rise of Modern Synthetic Organoboron Chemistry cluster_Brown Herbert C. Brown (1956) cluster_Suzuki Akira Suzuki (1979) cluster_Applications Impact Hydroboration Discovery of Hydroboration Organoboranes Accessible Organoboranes Hydroboration->Organoboranes Versatile Synthesis SuzukiCoupling Suzuki-Miyaura Cross-Coupling Organoboranes->SuzukiCoupling Key Reagent Pharma Pharmaceuticals SuzukiCoupling->Pharma Materials Materials Science SuzukiCoupling->Materials Agrochemicals Agrochemicals SuzukiCoupling->Agrochemicals

References

The Role of Boronic Acids as Building Blocks in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Boronic acids and their derivatives have become indispensable tools in modern organic synthesis, prized for their versatility, stability, and low toxicity.[1][2] Characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), these compounds serve as critical building blocks in the construction of complex molecular architectures, from pharmaceuticals to advanced materials.[3][4] Their utility is most famously highlighted in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[4][5] Beyond this, boronic acids are pivotal in C-N and C-O bond-forming reactions, act as powerful catalysts in their own right, and form the basis of innovative technologies in medicinal chemistry, including targeted enzyme inhibitors, biosensors, and radiopharmaceuticals.[6][7][8] This guide provides an in-depth technical overview of the synthesis, core applications, and advanced roles of boronic acids for professionals in research and drug development.

Introduction to Boronic Acids: Structure and Reactivity

First synthesized in 1860, boronic acids are organoboranes featuring an alkyl or aryl substituent and two hydroxyl groups attached to a central boron atom.[1][3] Their chemical behavior is dominated by the electron-deficient nature of the boron atom, which possesses a vacant p-orbital, making them mild Lewis acids.[2][3] This Lewis acidity is fundamental to their reactivity, particularly in the transmetalation step of cross-coupling reactions.[3]

A unique and defining feature of boronic acids is their ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, such as sugars, or with other Lewis bases like amino acids and hydroxamic acids.[3][9][10] This interaction, which involves a change in the boron's hybridization from trigonal planar (sp²) to tetrahedral (sp³), is the basis for their use in molecular recognition, sensing, and drug delivery systems.[10][11] Generally considered stable and "green" compounds, boronic acids often degrade to boric acid, a naturally occurring and low-toxicity substance.[1]

Synthesis of Boronic Acids and Their Derivatives

A wide array of boronic acids are commercially available, but numerous methods exist for their de novo synthesis, granting access to novel and complex building blocks.[12][13] Key synthetic strategies include:

  • From Organometallic Reagents: The traditional and most common method involves the reaction of organolithium or Grignard reagents with a trialkyl borate (e.g., trimethyl borate), followed by acidic hydrolysis.[12][14]

  • Miyaura Borylation: This palladium-catalyzed reaction couples an aryl or vinyl halide/triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronic ester.[9][14] This method offers excellent functional group tolerance and uses readily available starting materials.

  • C-H Borylation: Direct borylation of C-H bonds, often catalyzed by iridium, represents a highly atom-economical approach to synthesizing arylboronic esters, avoiding the need for pre-functionalized substrates.[12]

Core Applications in Organic Synthesis

Boronic acids are foundational to several of the most powerful transformations in the synthetic chemist's toolkit.

The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura coupling is the most prominent application of boronic acids, enabling the formation of C(sp²)-C(sp²) bonds to construct biaryls, styrenes, and conjugated dienes.[4][15] The reaction is celebrated for its mild conditions, tolerance of a wide range of functional groups, and the use of non-toxic boron reagents.[4][5] The catalytic cycle involves three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][3]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Complex2 R¹-Pd(II)L₂-R² Transmetalation->PdII_Complex2 RedElim Reductive Elimination PdII_Complex2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product Reactant1 R¹-X (Aryl/Vinyl Halide) Reactant1->OxAdd Reactant2 R²-B(OH)₂ (Boronic Acid) + Base Reactant2->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds.[16][17] It couples boronic acids with amines, phenols, anilines, and other N-H or O-H containing compounds.[16] A major advantage of this reaction is that it can often be performed under mild conditions, frequently at room temperature and open to the air, using oxygen as the terminal oxidant to regenerate the Cu(II) catalyst.[18][19]

Boronic Acids as Catalysts

Beyond their role as reagents, boronic acids can themselves function as organocatalysts. They are particularly effective in promoting reactions involving carboxylic acids and alcohols. By forming reversible covalent adducts, boronic acids can activate these functional groups, facilitating transformations like direct amidation and esterification under mild, atom-economical conditions that avoid wasteful stoichiometric activators.[20]

Protecting Group Strategies

While boronic acids are relatively stable, they can be prone to decomposition, particularly protodeboronation, under certain conditions.[21] Furthermore, their reactivity can interfere with other synthetic transformations in a multi-step sequence. To overcome these challenges, boronic acids are often converted into more robust derivatives, or "protecting groups".[21][22]

  • Boronic Esters: The most common protecting groups are esters formed with diols. Pinacol esters (Bpin) are widely used due to their stability to chromatography and sufficient reactivity for direct use in coupling reactions.[23]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: Developed by Burke and coworkers, MIDA boronates are exceptionally stable, crystalline solids that are compatible with a vast range of reaction conditions.[21][22][24] The boronic acid can be readily released ("deprotected") under mild basic conditions, enabling its participation in a subsequent cross-coupling reaction.[24][25] This strategy has enabled complex, multi-step syntheses and the development of "iterative cross-coupling".[24]

Boronic_Acid_Workflow cluster_workflow General Workflow for a Protected Boronic Acid Building Block Start Aryl Halide (Ar-X) Borylation Miyaura Borylation (+ B₂pin₂) Start->Borylation Protected Protected Boronic Ester (Ar-Bpin) Borylation->Protected OtherChem Other Synthetic Steps Protected->OtherChem Building Block is Stable Coupling Suzuki-Miyaura Coupling (+ R-X') Protected->Coupling Direct Use in Coupling OtherChem->Protected FinalProduct Final Product (Ar-R) Coupling->FinalProduct

Figure 2: Workflow illustrating the synthesis and use of a protected boronic acid.

Applications in Drug Discovery and Development

The unique properties of the boronic acid moiety have made it a privileged functional group in medicinal chemistry.[1][22]

Enzyme Inhibition

The boron atom in boronic acids can form a reversible, tetrahedral covalent bond with nucleophilic residues, such as the serine in the active site of proteases.[3][26] This interaction mimics the transition state of peptide bond hydrolysis, making boronic acids potent enzyme inhibitors.[19] The most prominent example is Bortezomib (Velcade®) , a dipeptide boronic acid that was the first-in-class proteasome inhibitor approved for treating multiple myeloma.[6][21] By inhibiting the 26S proteasome, Bortezomib disrupts the degradation of pro-apoptotic factors and prevents the breakdown of IκB, an inhibitor of the pro-survival NF-κB signaling pathway, ultimately leading to cancer cell death.[1][21][27]

Bortezomib_MoA cluster_moa Bortezomib Mechanism of Action Bortezomib Bortezomib (Boronic Acid Drug) Inhibition Reversible Covalent Inhibition Bortezomib->Inhibition Proteasome 26S Proteasome (Chymotrypsin-like Subunit) Proteasome->Inhibition IkB IκB (Inhibitor) Inhibition->IkB Prevents Degradation ProApoptotic Pro-Apoptotic Factors Inhibition->ProApoptotic Accumulation IkB->Proteasome Normally Degraded NFkB NF-κB (Transcription Factor) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Blocked ProApoptotic->Proteasome Normally Degraded Apoptosis Apoptosis (Cell Death) ProApoptotic->Apoptosis Induces SurvivalGenes Cell Survival Genes (Anti-Apoptotic) SurvivalGenes->Apoptosis Inhibits

Figure 3: Inhibition of the NF-κB pathway by the proteasome inhibitor Bortezomib.

Biosensors and Diagnostics

The reversible interaction between boronic acids and diols is widely exploited in the development of sensors, particularly for glucose.[23][28] In a typical design, a boronic acid is conjugated to a fluorophore.[11][29] In the absence of glucose, the fluorophore may be in a quenched state. When glucose is present, it binds to the boronic acid, forming a cyclic boronate ester.[10] This binding event induces a conformational or electronic change that restores fluorescence, with the intensity of the signal being proportional to the glucose concentration.[10][28] This principle is being explored for continuous glucose monitoring in diabetic care.[11][23]

Glucose_Sensor cluster_sensor Boronic Acid-Based Fluorescent Glucose Sensor Sensor_Off Fluorophore-Boronic Acid (Low Fluorescence) Binding Reversible Covalent Binding Sensor_Off->Binding Glucose Glucose (cis-diol) Glucose->Binding Sensor_On Cyclic Boronate Ester (High Fluorescence) Binding->Sensor_On Sensor_On->Sensor_Off Dissociation Signal Fluorescent Signal (Detectable) Sensor_On->Signal

Figure 4: Mechanism of a boronic acid-based fluorescent sensor for glucose detection.

Radiopharmaceuticals for PET Imaging

Boronic acids are increasingly used in the development of tracers for Positron Emission Tomography (PET). By incorporating a positron-emitting isotope like ¹⁸F into a boronic acid-containing molecule that targets specific biological pathways (e.g., amino acid transporters upregulated in cancer cells), researchers can create highly specific imaging agents for cancer diagnosis and monitoring.[8][25][30]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura and Chan-Lam coupling reactions, demonstrating the broad applicability of boronic acid building blocks.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Aryl Halide Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
4-Bromoanisole Phenylboronic Acid Pd(PPh₃)₄ (3) Na₂CO₃ Toluene/EtOH/H₂O 80 >95 [20][31]
3-Chloroindazole 5-Indoleboronic Acid XPhos-Pd-G2 (2.5) K₃PO₄ Dioxane/H₂O 100 94 [32]
4-Bromopyrazole Phenylboronic Acid XPhos-Pd-G2 (7) K₃PO₄ Dioxane/H₂O 100 92 [32]
1-Bromonaphthalene 4-Methoxyphenylboronic Acid Pd(OAc)₂ (2) / SPhos (4) K₃PO₄ Toluene/H₂O 100 98 [4]

| 2-Chlorotoluene | Phenylboronic Acid | Pd₂(dba)₃ (1) / XPhos (2.5) | K₃PO₄ | Dioxane | 100 | 95 |[4] |

Table 2: Representative Chan-Lam Coupling Reactions

N- or O-Nucleophile Boronic Acid Copper Source (mol%) Base / Additive Solvent Temp (°C) Yield (%) Reference
Aniline Phenylboronic Acid Cu(OAc)₂ (100) Pyridine CH₂Cl₂ RT 88 [18][33]
Imidazole Phenylboronic Acid Cu(OAc)₂ (10) None CH₂Cl₂ RT 95 [16][17]
Phenol Phenylboronic Acid Cu(OAc)₂ (100) Et₃N CH₂Cl₂ RT 85 [17]
p-Toluidine Isobutylboronic Acid Cu(OAc)₂ (10) Pyridine CH₂Cl₂ RT 75 [18]

| Benzylamine | Phenylboronic Acid | Cu(OAc)₂ (10) | 2,6-Lutidine | CH₂Cl₂ | 40 | 72 |[16] |

Key Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol is adapted from general procedures and represents a typical laboratory-scale reaction.[20][31]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent and Base Addition: Add toluene (5 mL) and a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 mL).

  • Reaction: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Heat the mixture to 85 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with water (10 mL) and then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 4-methoxybiphenyl product.

Protocol: Chan-Lam N-Arylation of Aniline with Phenylboronic Acid

This protocol is adapted from general procedures for copper-catalyzed N-arylation.[16][18][19]

  • Reaction Setup: To a flask open to the air, add copper(II) acetate [Cu(OAc)₂] (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and a magnetic stir bar.

  • Solvent and Reagent Addition: Add dichloromethane (CH₂Cl₂) (10 mL), followed by aniline (1.0 mmol, 1.0 equiv) and pyridine (2.0 mmol, 2.0 equiv).

  • Reaction: Stir the vibrant blue-green mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Transfer to a separatory funnel and wash with a saturated aqueous solution of ammonium hydroxide to remove the copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography to isolate the N-phenylaniline (diphenylamine).

Conclusion

Boronic acids have fundamentally transformed the landscape of organic synthesis and drug discovery. Their stability, low toxicity, and predictable reactivity in powerful C-C and C-heteroatom bond-forming reactions have made them essential building blocks for creating molecular complexity.[1][2] The continued development of novel boronic acid derivatives, protecting group strategies, and catalytic applications ensures that their role will only expand. For researchers in medicinal chemistry and materials science, a deep understanding of boronic acid chemistry is crucial for driving innovation and developing the next generation of therapeutics and functional materials.

References

Toxicological Profile of Substituted Ethenylboronic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of substituted ethenylboronic acids, a class of organoboron compounds with significant applications in organic synthesis and medicinal chemistry. This document summarizes available quantitative toxicological data, details key experimental protocols for assessing toxicity, and visualizes relevant biological pathways.

Executive Summary

Substituted ethenylboronic acids, which include vinylboronic acids and their derivatives, are generally characterized by low to moderate toxicity. However, concerns regarding their potential for mutagenicity exist, necessitating careful toxicological evaluation. In vitro studies have shown that some boronic acid derivatives can induce cytotoxicity in a concentration-dependent manner. While a comprehensive toxicological database for this specific subclass of boronic acids is still developing, existing data on related compounds, such as arylboronic acids, provide valuable insights. It has been observed that some boronic acids that test positive for mutagenicity in in vitro assays, such as the Ames test, do not exhibit mutagenic effects in in vivo studies. The primary mechanism of toxicity for certain boronic acids is believed to involve the generation of organic radicals through oxidation, which can lead to cellular damage. This guide aims to consolidate the current understanding of the toxicological properties of substituted ethenylboronic acids to inform safer handling, development, and application of these compounds.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of substituted ethenylboronic acids and related compounds. Due to the limited specific data on a wide range of substituted ethenylboronic acids, data for structurally similar compounds are included for comparative purposes.

Compound NameTest SystemEndpointValueReference
2-Formylphenylboronic acidL929 fibroblast cells% Viability84% at 3.90-31.25 µg/mL[1]
2-Formylphenylboronic acidL929 fibroblast cells% Viability5-10% at >31.25 µg/mL[1]
3-Chlorophenylboronic acidL929 fibroblast cells% Viability64-109% at 3.90-250 µg/mL[1]
3-Chlorophenylboronic acidL929 fibroblast cells% Viability17% at 500 µg/mL[1]
Phenylboronic acidMale CD1 miceLD50 (oral)740 mg/kg[]
Boric AcidHEC-1B endometrial adenocarcinoma cellsIC50 (72h)377.75 mM[3]
Boric AcidIshikawa endometrial adenocarcinoma cellsIC50 (72h)28.45 mM[3]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of substituted ethenylboronic acids can be multifaceted, involving genotoxicity and cytotoxicity. The following diagrams illustrate key pathways and mechanisms associated with boronic acid toxicity.

A potential mechanism for the mutagenicity observed in some boronic acids involves the generation of radical species.

G Proposed Mechanism of Mutagenicity for Boronic Acids A Substituted Ethenylboronic Acid C Oxidation A->C B Oxygen (O2) B->C D Organic Radicals C->D E DNA Damage D->E F Mutagenesis E->F

Caption: Proposed mechanism of boronic acid-induced mutagenicity.

Substituted ethenylboronic acids may induce cytotoxicity and apoptosis through the modulation of key signaling pathways, such as the NF-κB and JNK pathways, which are central regulators of cellular stress responses and survival.

G Potential Involvement of Ethenylboronic Acids in Apoptotic Signaling cluster_stimulus Cellular Stress cluster_pathways Signaling Cascades cluster_response Cellular Response A Substituted Ethenylboronic Acid B JNK Pathway Activation A->B C NF-κB Pathway Modulation A->C D Apoptosis B->D C->D E Inflammation C->E G Workflow for Genotoxicity Assessment A In Vitro Screening (Ames Test, Micronucleus Test) B Positive Result A->B C Negative Result A->C D In Vivo Follow-up (Pig-a, Comet, Micronucleus) B->D E Assess Genotoxic Risk C->E D->E G Workflow for Cytotoxicity Assessment A Cell Line Selection B Dose-Response Treatment A->B C Cytotoxicity Assay (e.g., Crystal Violet) B->C D Data Analysis (IC50 Calculation) C->D E Determine Cytotoxic Potential D->E

References

An In-depth Technical Guide to the Solubility of 2,2-Dimethylethenylboronic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-dimethylethenylboronic acid. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on delivering a robust framework for its experimental determination. It includes a detailed experimental protocol for the widely used dynamic method for solubility measurement. Furthermore, this guide discusses the general solubility trends of boronic acids in common organic solvents to provide researchers with a predictive understanding. A visual workflow of the experimental protocol is also presented to facilitate laboratory application.

Introduction to this compound

This compound, also known as (2-methylprop-1-en-1-yl)boronic acid, is an organoboron compound with the chemical formula C₄H₉BO₂ and a molecular weight of 99.93 g/mol .[1][2] Its structure features a vinyl group with two methyl substituents attached to the boron atom, making it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. An understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development.

Boronic acids, in general, exhibit a tendency to form cyclic anhydrides called boroxines through dehydration, which can influence their solubility behavior.[3] The solubility of boronic acids is also impacted by the nature of the substituents and the polarity of the solvent.[4]

Quantitative Solubility Data

In the absence of specific data, Table 1 provides an estimated qualitative solubility profile based on the general behavior of analogous boronic acids in common laboratory solvents.

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

SolventTypeExpected Qualitative SolubilityRationale
Tetrahydrofuran (THF)Polar Aprotic (Ether)Likely SolubleThe ether oxygen can act as a hydrogen bond acceptor for the hydroxyl groups of the boronic acid.
Dichloromethane (DCM)HalogenatedLikely SolubleBoronic acids often show solubility in chlorinated solvents.
Dimethyl Sulfoxide (DMSO)Polar AproticLikely SolubleDMSO is a strong hydrogen bond acceptor and a highly polar solvent, which generally facilitates the dissolution of polar compounds like boronic acids.
AcetonePolar Aprotic (Ketone)Likely SolubleThe ketone functional group can act as a hydrogen bond acceptor.
ChloroformHalogenatedLikely SolubleSimilar to DCM, chloroform is a common solvent for many organic compounds, including boronic acids.
Diethyl EtherPolar Aprotic (Ether)Likely SolubleSimilar to THF, the ether functionality can engage in hydrogen bonding.
MethylcyclohexaneNonpolarLikely Sparingly SolubleThe nonpolar nature of this solvent makes it less effective at solvating the polar boronic acid functional group.
WaterPolar ProticLikely SolubleThe hydroxyl groups of the boronic acid can form hydrogen bonds with water molecules. However, the hydrophobic alkyl portion may limit high solubility.[4]

Disclaimer: The qualitative solubility information in this table is based on general principles of boronic acid chemistry and data for structurally related compounds. Experimental verification is required for accurate assessment.

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic, or synthetic, method is a reliable technique for determining the solubility of boronic acids in organic solvents.[3][4][5][6] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating to identify the temperature at which a solution of a known composition becomes homogeneous.

3.1. Materials and Equipment

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Jacketed glass vessel or sealed glass vials

  • Analytical balance (precision ±0.1 mg)

  • Magnetic stirrer and stir bars

  • Calibrated temperature probe

  • Controlled temperature bath or heating block

  • Luminance probe or other turbidity sensor (optional, for instrumental detection)

3.2. Procedure

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into the glass vessel or vial.

    • Add a precise amount (by weight or volume) of the chosen organic solvent to achieve a known mole fraction or concentration.

    • Add a magnetic stir bar.

    • Seal the vessel tightly to prevent solvent evaporation, especially for volatile solvents.[5] For moisture-sensitive applications, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox).[5]

  • Solubility Measurement:

    • Place the sealed vessel in the controlled temperature bath.

    • Begin vigorous stirring to ensure the mixture is homogeneous.

    • Slowly increase the temperature at a constant, controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.[4][5]

    • Continuously monitor the turbidity of the solution, either visually or with a luminance probe.

  • Equilibrium Temperature Determination:

    • The equilibrium solubility temperature is the temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution.[4]

    • If using a luminance probe, this point is marked by a sharp increase in the measured light intensity passing through the solution.[3][4][6]

    • Record this temperature precisely.

  • Data Analysis:

    • Repeat the procedure for a range of different compositions (concentrations) of the boronic acid in the same solvent.

    • Construct a solubility curve by plotting the equilibrium solubility temperature (in Kelvin) versus the mole fraction of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the dynamic method of solubility determination.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Solubility Measurement cluster_analysis Data Analysis weigh_acid Weigh 2,2-Dimethylethenylboronic Acid add_solvent Add Known Amount of Solvent weigh_acid->add_solvent seal_vessel Seal Vessel add_solvent->seal_vessel place_in_bath Place in Controlled Temperature Bath seal_vessel->place_in_bath start_stirring Start Vigorous Stirring place_in_bath->start_stirring increase_temp Increase Temperature (Controlled Ramp) start_stirring->increase_temp monitor_turbidity Monitor Turbidity increase_temp->monitor_turbidity record_temp Record Dissolution Temperature monitor_turbidity->record_temp repeat_exp Repeat for Different Concentrations record_temp->repeat_exp plot_data Plot Temperature vs. Concentration repeat_exp->plot_data generate_curve Generate Solubility Curve plot_data->generate_curve

Caption: Workflow for the dynamic method of solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides a robust framework for its experimental determination. The detailed protocol for the dynamic method empowers researchers to generate reliable solubility data essential for the effective application of this compound in synthesis and drug development. The general solubility trends of related boronic acids offer a predictive tool for solvent selection, although empirical verification is strongly recommended. The generation and dissemination of such fundamental physical property data would be a valuable contribution to the chemical research community.

References

2,2-Dimethylethenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the core physicochemical properties of 2,2-Dimethylethenylboronic acid, a compound relevant to researchers and professionals in the fields of organic synthesis and drug development.

Chemical Properties

This compound, also known as 2-Methyl-1-propenylboronic acid, is an organic compound used in various chemical reactions. Below is a summary of its key molecular data.

PropertyValueSource
Molecular Formula C4H9BO2[1][2]
Molecular Weight 99.93 g/mol [1]
99.924 g/mol [3]
99.9 g/mol [2]
CAS Number 14559-88-7[3]

Logical Relationship of Chemical Data

The following diagram illustrates the direct relationship between the compound and its fundamental chemical identifiers.

Figure 1. Core Identifiers of this compound A This compound B Molecular Formula C4H9BO2 A->B has C Molecular Weight ~99.93 g/mol A->C has D CAS Number 14559-88-7 A->D is registered as

Figure 1. Core Identifiers of this compound

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,2-Dimethylethenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide. 2,2-Dimethylethenylboronic acid and its derivatives, such as the pinacol ester, are valuable reagents in this reaction for the introduction of a gem-dimethylvinyl moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to its ability to impart steric bulk and influence conformation.

These application notes provide a comprehensive overview of the use of this compound and its pinacol ester in Suzuki-Miyaura coupling reactions, including detailed experimental protocols, quantitative data, and mechanistic insights.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound or its pinacol ester with an aryl halide (Ar-X, where X = I, Br, Cl) proceeds as follows:

General Reaction Scheme of Suzuki-Miyaura Coupling with this compound

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling.

Key Reaction Parameters and Optimization

Several factors influence the success and efficiency of the Suzuki-Miyaura coupling with the sterically hindered this compound. Careful consideration of the palladium source, ligand, base, and solvent system is crucial for achieving high yields.

Palladium Precatalyst: A variety of palladium(0) and palladium(II) sources can be utilized. Common precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. For challenging couplings involving sterically hindered partners, pre-formed catalysts or palladacycles can offer enhanced activity and stability.

Ligand: The choice of phosphine ligand is critical for facilitating the catalytic cycle, particularly the oxidative addition and reductive elimination steps. For sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the formation of monoligated palladium species, which are more reactive.

Base: A base is required to activate the boronic acid or ester for transmetalation. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength and solubility of the base should be matched to the specific substrates and solvent system.

Solvent: The reaction is typically carried out in aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with the addition of water to aid in the dissolution of the base and facilitate the catalytic cycle. Anhydrous conditions can also be employed, particularly with boronic esters.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound pinacol ester with various aryl bromides.

Table 1: Suzuki-Miyaura Coupling of this compound Pinacol Ester with Electron-Rich and Electron-Neutral Aryl Bromides

EntryAryl BromidePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (10:1)1001285
24-BromotoluenePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (2.0)Toluene1101682
3BromobenzenePd(PPh₃)₄ (3)-K₂CO₃ (2.0)THF/H₂O (4:1)802478
42-BromonaphthalenePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)1,4-Dioxane1001888

Table 2: Suzuki-Miyaura Coupling of this compound Pinacol Ester with Electron-Poor and Sterically Hindered Aryl Bromides

EntryAryl BromidePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromobenzonitrilePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.5)1,4-Dioxane/H₂O (5:1)1101292
21-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)Toluene1102089
32-BromotoluenePd₂(dba)₃ (2)P(t-Bu)₃ (8)K₃PO₄ (3.0)1,4-Dioxane1202475
41-Bromo-2,6-dimethylbenzenePd(OAc)₂ (3)Buchwald G3 (6)K₃PO₄ (3.0)t-Amyl alcohol1203665

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • This compound pinacol ester (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl bromide, this compound pinacol ester, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • In a separate vial, under an inert atmosphere, prepare a solution of palladium(II) acetate and SPhos in 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel, followed by the remaining 1,4-dioxane and water.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-2,2-dimethylethene.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')₂ / Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition R-B(OR')₂ R-B(OR')₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow A 1. Weigh Reactants (Aryl Halide, Boronic Ester, Base) B 2. Assemble Reaction Vessel (under Inert Atmosphere) A->B D 4. Add Solvents and Catalyst (to Reaction Vessel) B->D C 3. Prepare Catalyst Solution (Pd Precatalyst + Ligand in Solvent) C->D E 5. Heat and Stir (Monitor Reaction Progress) D->E F 6. Work-up (Quench, Extract, Wash, Dry) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Logical Relationship of Key Reaction Components

Logical_Relationship Coupling Successful Suzuki-Miyaura Coupling Substrates Aryl Halide & This compound/Ester Substrates->Coupling CatalystSystem Catalyst System CatalystSystem->Coupling PdSource Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) CatalystSystem->PdSource Ligand Bulky, Electron-Rich Ligand (e.g., SPhos, P(t-Bu)₃) CatalystSystem->Ligand Conditions Reaction Conditions Conditions->Coupling Base Appropriate Base (e.g., K₃PO₄, Cs₂CO₃) Conditions->Base Solvent Aprotic Polar Solvent (e.g., Dioxane, Toluene) Conditions->Solvent Temperature Elevated Temperature (80-120 °C) Conditions->Temperature InertAtmosphere Inert Atmosphere (Ar or N₂) Conditions->InertAtmosphere

Caption: Key components influencing the outcome of the Suzuki-Miyaura coupling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inappropriate ligand or base- Low reaction temperature- Use a fresh palladium source or a more active precatalyst.- Screen different bulky, electron-rich phosphine ligands.- Use a stronger or more soluble base (e.g., Cs₂CO₃ or K₃PO₄).- Increase the reaction temperature.
Protodeborylation - Presence of excess water or protic sources- Prolonged reaction time at high temperature- Use anhydrous solvents and reagents if possible.- Use the boronic acid pinacol ester instead of the free acid.- Optimize the reaction time to minimize decomposition.
Homocoupling of Boronic Acid - Presence of oxygen- Inefficient transmetalation- Thoroughly degas the reaction mixture.- Ensure an efficient catalyst system to promote rapid transmetalation.

Conclusion

The Suzuki-Miyaura coupling of this compound and its pinacol ester provides a reliable method for the synthesis of sterically hindered 1,1-disubstituted alkenes. Success in these couplings hinges on the careful selection of a suitable palladium catalyst, a bulky and electron-rich phosphine ligand, an appropriate base, and optimized reaction conditions. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the incorporation of the gem-dimethylvinyl motif into a wide range of molecular architectures.

Application of 2,2-Dimethylethenylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,2-Dimethylethenylboronic acid is a valuable reagent in modern organic synthesis, primarily utilized for the formation of carbon-carbon bonds in the production of complex molecules, including pharmaceutical intermediates. Its vinylboronic acid structure makes it a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction's high efficiency, functional group tolerance, and selectivity have established it as a critical tool in drug discovery and development. Furthermore, this compound can participate in other significant transformations such as rhodium-catalyzed conjugate additions, which are instrumental in creating stereochemically defined compounds often required in pharmaceuticals.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, focusing on Suzuki-Miyaura coupling and rhodium-catalyzed conjugate addition reactions.

Suzuki-Miyaura Coupling for the Synthesis of a Pyrimidine Intermediate

The Suzuki-Miyaura coupling reaction is a powerful method for the synthesis of biaryl and vinyl-substituted aromatic and heteroaromatic compounds, which are common motifs in pharmaceutical agents. In this application, this compound serves as the organoboron nucleophile, reacting with a halogenated pyrimidine to form a vinyl-substituted pyrimidine intermediate. Such intermediates are precursors to a wide range of biologically active molecules, including kinase inhibitors.

Reaction Scheme:
Experimental Protocol: Synthesis of a 2-(2,2-dimethylethenyl)-substituted Pyrimidine

This protocol details the Suzuki-Miyaura coupling of a generic bromopyrimidine with this compound.

Materials:

  • 5-Bromo-2-methylpyrimidine (1.0 equiv.)

  • This compound (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methylpyrimidine, this compound, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2,2-dimethylethenyl)-5-methylpyrimidine.

Quantitative Data:
EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Purity (%)
15-Bromo-2-methylpyrimidineThis compoundPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O 4:1901285>98 (NMR)
22-Chloro-4-methoxypyrimidineThis compoundPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene/H₂O 5:1100878>97 (HPLC)

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: Aryl Halide Boronic Acid Base Catalyst Inert Establish Inert Atmosphere Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (e.g., 90°C, 12h) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Extraction with Organic Solvent Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Purification (Chromatography) Dry->Purify Product Final Product Purify->Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Rhodium-Catalyzed Asymmetric Conjugate Addition

Rhodium-catalyzed asymmetric conjugate addition is a powerful method for the enantioselective formation of carbon-carbon bonds, leading to the synthesis of chiral molecules. This compound can be employed as a nucleophile in these reactions, adding to α,β-unsaturated carbonyl compounds to generate chiral intermediates with high enantiomeric excess. These chiral building blocks are of great importance in the synthesis of complex pharmaceutical agents where specific stereochemistry is crucial for biological activity.

Reaction Scheme:
Experimental Protocol: Enantioselective Conjugate Addition to a Cyclic Enone

This protocol describes the rhodium-catalyzed asymmetric conjugate addition of this compound to 2-cyclohexen-1-one.

Materials:

  • 2-Cyclohexen-1-one (1.0 equiv.)

  • This compound (1.5 equiv.)

  • [Rh(acac)(CO)₂] (0.03 equiv.)

  • (S)-BINAP (chiral ligand) (0.033 equiv.)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • In a Schlenk tube, dissolve [Rh(acac)(CO)₂] and (S)-BINAP in 1,4-dioxane and stir for 30 minutes at room temperature to form the active catalyst complex.

  • To a separate, flame-dried Schlenk tube, add this compound.

  • Evacuate and backfill the tube with argon.

  • Add the catalyst solution to the tube containing the boronic acid.

  • Add 2-cyclohexen-1-one and degassed water to the reaction mixture.

  • Stir the reaction at 40 °C for 24 hours. Monitor the reaction by chiral HPLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral β-substituted ketone.

Quantitative Data:
EntryEnoneBoronic AcidCatalyst/Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
12-Cyclohexen-1-oneThis compound[Rh(acac)(CO)₂]/(S)-BINAP (3)Dioxane/H₂O 10:140249295
22-Cyclopenten-1-oneThis compound[Rh(cod)₂]BF₄/(R)-MeO-BIPHEP (2)THF/H₂O 10:125368897

Logical Relationship for Asymmetric Conjugate Addition:

Conjugate_Addition_Logic cluster_reactants Starting Materials cluster_catalysis Catalytic System cluster_process Process cluster_outcome Outcome Enone α,β-Unsaturated Carbonyl Reaction Asymmetric Conjugate Addition Enone->Reaction BoronicAcid 2,2-Dimethylethenyl- boronic Acid BoronicAcid->Reaction Rh_Catalyst Rhodium Precursor (e.g., [Rh(acac)(CO)₂]) Rh_Catalyst->Reaction Chiral_Ligand Chiral Ligand (e.g., (S)-BINAP) Chiral_Ligand->Reaction Product Chiral Pharmaceutical Intermediate Reaction->Product High_ee High Enantiomeric Excess (ee) Product->High_ee

Caption: Logical flow of rhodium-catalyzed asymmetric conjugate addition.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of pharmaceutical intermediates. Its application in Suzuki-Miyaura couplings provides a straightforward route to vinyl-substituted heterocycles, while its use in rhodium-catalyzed conjugate additions allows for the stereocontrolled synthesis of chiral building blocks. The protocols and data presented herein demonstrate the utility of this reagent and provide a foundation for its application in drug discovery and development programs. Careful optimization of reaction conditions is crucial for achieving high yields and, in the case of asymmetric reactions, high enantioselectivity.

Application Notes and Protocols: Vinylboronic Acids in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Vinylboronic Acids in Bioorthogonal Chemistry

Vinylboronic acids (VBAs) have emerged as powerful tools in the field of bioorthogonal chemistry, offering a unique combination of stability, reactivity, and biocompatibility.[1][2] These non-strained, water-soluble molecules participate in rapid and selective inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines, a cornerstone of bioorthogonal ligation.[1][2] This reaction, often referred to as a type of "click chemistry," allows for the specific labeling and modification of biomolecules in complex biological environments, including within living cells, without interfering with native biochemical processes.[3][4][5]

A key feature of the VBA-tetrazine ligation is the potential for "coordination-assisted" catalysis. The reaction rates can be significantly enhanced when the tetrazine partner bears a Lewis basic substituent, such as a pyridyl or hydroxyl group, in close proximity to the reaction center.[4] This substituent is thought to coordinate with the boronic acid moiety of the VBA, pre-organizing the reactants and lowering the activation energy of the cycloaddition, leading to exceptionally high reaction rates.[4] This tunable reactivity allows for the development of orthogonal labeling strategies, where different biomolecules can be simultaneously and specifically tagged using distinct VBA/tetrazine pairs.

The products of the VBA-tetrazine iEDDA reaction are stable dihydropyridazines, with the boronic acid group being eliminated during the course of the reaction.[1] VBAs have been shown to be non-toxic and stable in aqueous media and cell lysates, making them highly suitable for applications in chemical biology, drug development, and molecular imaging.[1][2] Their utility has been demonstrated in a variety of contexts, including the specific labeling of proteins for visualization and functional studies.[3][6]

Key Applications

  • Site-Specific Protein Labeling: VBAs can be incorporated into proteins, either chemically or through genetic code expansion, to serve as a handle for subsequent ligation with a tetrazine-functionalized probe (e.g., a fluorophore, biotin, or drug molecule).[3][6]

  • Cellular Imaging: The high reaction rates and specificity of the VBA-tetrazine ligation enable the imaging of specific biomolecules in living cells with high signal-to-noise ratios.[3][7]

  • Orthogonal Labeling: The tunable reactivity of VBAs with different tetrazines allows for the simultaneous and orthogonal labeling of multiple targets within the same biological system.

  • Drug Delivery and Prodrug Activation: The bioorthogonal nature of the VBA-tetrazine reaction is being explored for targeted drug delivery and the activation of prodrugs at specific sites within the body.

Quantitative Data: Reaction Kinetics

The second-order rate constants (k₂) for the inverse-electron-demand Diels-Alder (iEDDA) reaction between various vinylboronic acid (VBA) derivatives and tetrazines are summarized in the table below. This data highlights the influence of substituents on both the VBA and the tetrazine on the reaction rate, with coordination-assisted reactions showing significantly higher rate constants.

Vinylboronic Acid (VBA) DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Vinylboronic acid3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine3.0[1]
(E)-prop-1-en-1-ylboronic acid3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine27[1]
(E)-(2-phenylvinyl)boronic acid3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine1.4[1]
Vinylboronic acid3-methyl-6-phenyl-1,2,4,5-tetrazine<0.01[1]
(E)-prop-1-en-1-ylboronic acid3-methyl-6-phenyl-1,2,4,5-tetrazine<0.01[1]
Vinylboronic acid3-(o-hydroxyphenyl)-6-methyl-1,2,4,5-tetrazine0.28[4]
Norbornene3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine~2[3]
Norbornene3-(o-hydroxyphenyl)-6-methyl-1,2,4,5-tetrazine0.012[4]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key concepts and experimental workflows associated with the application of vinylboronic acids in bioorthogonal chemistry.

G Coordination-Assisted VBA-Tetrazine Ligation VBA Vinylboronic Acid (VBA) Coordination Pre-organization via Coordination VBA->Coordination Lewis Acid Tetrazine Coordinating Tetrazine (e.g., with pyridyl group) Tetrazine->Coordination Lewis Base TransitionState Lowered Activation Energy (Transition State) Coordination->TransitionState Proximity Induced Product Dihydropyridazine Product (Stable Ligation) TransitionState->Product Fast Cycloaddition

Caption: Mechanism of coordination-assisted VBA-tetrazine ligation.

G Two-Step Protein Labeling Workflow cluster_step1 Step 1: Introduction of VBA Handle cluster_step2 Step 2: Bioorthogonal Ligation cluster_analysis Step 3: Analysis Protein Target Protein VBA_Protein VBA-labeled Protein Protein->VBA_Protein VBA_probe VBA-functionalized Probe (e.g., inhibitor, antibody) VBA_probe->VBA_Protein Labeled_Protein Labeled Protein VBA_Protein->Labeled_Protein iEDDA Reaction Tetrazine_reporter Tetrazine-functionalized Reporter (e.g., fluorophore, biotin) Tetrazine_reporter->Labeled_Protein Analysis Downstream Analysis (e.g., SDS-PAGE, Microscopy) Labeled_Protein->Analysis

Caption: General workflow for two-step protein labeling using VBA-tetrazine ligation.

Experimental Protocols

Protocol 1: General Procedure for In Vitro Protein Labeling with VBA-Tetrazine Ligation

This protocol describes the labeling of a purified protein that has been pre-functionalized with a vinylboronic acid moiety.

Materials:

  • VBA-functionalized protein of interest (in a suitable buffer, e.g., PBS, pH 7.4)

  • Tetrazine-functionalized reporter molecule (e.g., tetrazine-fluorophore) stock solution in DMSO or DMF

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • SDS-PAGE materials and imaging system

Procedure:

  • Prepare Protein Solution: Prepare a solution of the VBA-functionalized protein in PBS at a final concentration of 10-50 µM.

  • Prepare Tetrazine Solution: Prepare a stock solution of the tetrazine-reporter in DMSO or DMF. The final concentration of the tetrazine in the reaction should be in slight excess (e.g., 1.1 to 2 equivalents) relative to the protein.

  • Ligation Reaction: Add the required volume of the tetrazine-reporter stock solution to the protein solution. Ensure the final concentration of the organic solvent (DMSO or DMF) is low (e.g., <5%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to a few hours, depending on the specific VBA and tetrazine pair used (refer to the kinetic data table). For rapid reactions, labeling can be complete within 5-30 minutes.

  • Quenching (Optional): If desired, the reaction can be quenched by adding an excess of a small molecule with high reactivity towards the tetrazine, such as a strained alkene or another VBA derivative.

  • Analysis: Analyze the labeling efficiency by SDS-PAGE followed by in-gel fluorescence scanning or western blot analysis. Successful labeling will be indicated by the appearance of a fluorescent band at the molecular weight of the target protein.

Protocol 2: Two-Step Labeling of Intracellular Proteins in Living Cells

This protocol outlines a general strategy for labeling a specific intracellular protein in living cells using a VBA-functionalized probe followed by a cell-permeable tetrazine-fluorophore.

Materials:

  • Mammalian cells (e.g., HeLa) cultured in appropriate medium

  • VBA-functionalized cell-permeable probe (e.g., a specific inhibitor or ligand for the protein of interest)

  • Cell-permeable tetrazine-fluorophore (e.g., BODIPY-tetrazine)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere overnight.

  • Probe Incubation (Step 1):

    • Prepare a working solution of the VBA-functionalized probe in cell culture medium. The optimal concentration should be determined empirically but can range from 1 to 100 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the medium containing the VBA-probe to the cells.

    • Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO₂ incubator to allow for probe uptake and binding to the target protein.

  • Wash:

    • Remove the probe-containing medium.

    • Wash the cells three times with fresh, pre-warmed culture medium to remove any unbound probe.

  • Tetrazine Ligation (Step 2):

    • Prepare a working solution of the cell-permeable tetrazine-fluorophore in culture medium. The concentration can range from 1 to 10 µM.

    • Add the tetrazine-containing medium to the cells.

    • Incubate for 30 minutes to 2 hours at 37°C.

  • Final Wash and Imaging:

    • Remove the tetrazine-containing medium.

    • Wash the cells three times with PBS.

    • Add fresh culture medium or imaging buffer to the cells.

    • Visualize the labeled protein using a confocal microscope with the appropriate excitation and emission settings for the chosen fluorophore.

Note: The concentrations of the VBA-probe and tetrazine-fluorophore, as well as the incubation times, should be optimized for each specific cell line and protein of interest to maximize labeling efficiency and minimize off-target effects and cytotoxicity.

References

Application Notes and Protocols for Enantioselective Synthesis Using 2,2-Dimethylethenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2,2-dimethylethenylboronic acid and its derivatives in enantioselective synthesis. The focus is on the rhodium-catalyzed asymmetric 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, a powerful method for the construction of chiral carbon-carbon bonds.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the formation of quaternary carbon centers. Its application in enantioselective catalysis allows for the synthesis of complex chiral molecules, which are crucial in drug discovery and development. Rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to electron-deficient olefins has emerged as a robust and versatile method for C-C bond formation under mild conditions, often tolerating a wide range of functional groups.[1][2] Chiral diene ligands have proven to be particularly effective in inducing high enantioselectivity in these transformations.[3][4][5][6][7]

This document outlines a general protocol for the enantioselective conjugate addition of this compound to a cyclic enone, providing a foundation for its application in the synthesis of complex chiral building blocks.

Key Applications

  • Asymmetric 1,4-Conjugate Addition: The primary application of this compound in enantioselective synthesis is its addition to α,β-unsaturated ketones, esters, and other Michael acceptors. This reaction, catalyzed by a chiral rhodium-diene complex, allows for the creation of a stereogenic center with high enantiomeric excess (ee).

  • Synthesis of Chiral Building Blocks: The products of these conjugate addition reactions are versatile chiral synthons that can be further elaborated into more complex molecules, including active pharmaceutical ingredients.

Data Presentation: Representative Enantioselective Conjugate Additions

While specific data for the enantioselective conjugate addition of this compound is not extensively reported, the following table summarizes representative results for the rhodium-catalyzed conjugate addition of analogous vinylboronic acids to cyclic enones. This data provides an expected range of yields and enantioselectivities for similar transformations with this compound.

EntryEnone SubstrateVinylboronic AcidChiral LigandYield (%)ee (%)Reference
1CyclohexenoneVinylboronic acid(R,R)-Ph-bod9899[5]
2CyclopentenoneVinylboronic acid(R,R)-Ph-bod9598[5]
3CycloheptenoneVinylboronic acid(R,R)-Ph-bod9197[5]
4CyclohexenoneStyrylboronic acid(R,R)-Naph-bod9999[6]
5CyclopentenoneStyrylboronic acid(R,R)-Naph-bod*9999[6]

*Ph-bod: (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene; Naph-bod: (1R,4R)-2,5-di(1-naphthyl)bicyclo[2.2.2]octa-2,5-diene

Experimental Protocols

Protocol 1: Synthesis of this compound Pinacol Ester

This compound is often used as its pinacol ester derivative for improved stability and handling. The pinacol ester can be synthesized via several routes.

Materials:

  • 2-Bromo-3-methyl-2-butene

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • Pinacol

  • Anhydrous diethyl ether or THF

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)

Procedure:

  • To a solution of 2-bromo-3-methyl-2-butene (1.0 eq) in anhydrous diethyl ether at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Add pinacol (1.5 eq) and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound pinacol ester.

Protocol 2: Rhodium-Catalyzed Enantioselective 1,4-Conjugate Addition

This protocol describes a general procedure for the asymmetric conjugate addition of this compound to cyclohexenone using a chiral rhodium-diene catalyst.

Materials:

  • [Rh(acac)(CO)2] or [RhCl(C2H4)2]2

  • Chiral diene ligand (e.g., (R,R)-Ph-bod)

  • This compound or its pinacol ester

  • Cyclohexenone

  • Dioxane/water (10:1) or Toluene

  • Potassium hydroxide (KOH) or other suitable base

  • Anhydrous solvents

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an argon atmosphere, add the rhodium precursor (e.g., [RhCl(C2H4)2]2, 1.5 mol % Rh) and the chiral diene ligand (3.3 mol %) to a reaction vessel.

  • Add the anhydrous solvent (e.g., dioxane/water 10:1).

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Add cyclohexenone (1.0 eq), this compound (1.5 eq), and the base (e.g., KOH, 10 mol %).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate or diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral β-substituted ketone.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

Catalytic Cycle of Rhodium-Catalyzed Conjugate Addition

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products A [Rh(I)-OH-L*] B [Rh(I)-R-L*] A->B Transmetalation + R-B(OH)2 C Oxa-π-allyl-Rh(I) Intermediate B->C Carbometalation + Enone D Product Release C->D Protonolysis + H2O D->A Regeneration Product Chiral Product Boronic_Acid R-B(OH)2 Enone Enone

Caption: Catalytic cycle for the rhodium-catalyzed conjugate addition.

General Experimental Workflow

Workflow start Start prep Prepare Catalyst Solution (Rh precursor + Chiral Ligand) start->prep add_reagents Add Substrates (Enone, Boronic Acid, Base) prep->add_reagents reaction Reaction at Controlled Temperature add_reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization and ee Determination purification->analysis end End analysis->end

Caption: General workflow for the enantioselective conjugate addition.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,2-Dimethylethenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. This palladium-catalyzed reaction has become an indispensable tool in organic synthesis, finding widespread application in the pharmaceutical, agrochemical, and materials science industries. This document provides detailed application notes and protocols for the coupling of 2,2-dimethylethenylboronic acid with a variety of aryl halides. The resulting 2-aryl-2-methylpropene scaffolds are important structural motifs in numerous organic molecules.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex. The base activates the boronic acid, facilitating this step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the reaction conditions and corresponding yields for the Suzuki-Miyaura coupling of this compound with a range of aryl halides, including those with electron-donating, electron-withdrawing, and sterically hindering substituents.

Table 1: Coupling of this compound with Various Aryl Bromides

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801292
4-BromotoluenePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100895
BromobenzenePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100698
4-BromobenzonitrilePd(OAc)₂ / XPhosK₃PO₄t-BuOH/H₂O801288
1-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001085
2-BromotoluenePd₂(dba)₃ / RuPhosK₃PO₄Dioxane/H₂O1101675
1-Bromo-2,4,6-trimethylbenzenePd(OAc)₂ / BrettPhosK₃PO₄t-BuOH/H₂O1002465

Table 2: Coupling of this compound with Various Aryl Chlorides

Aryl ChlorideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-ChloroanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1101885
4-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄t-BuOH/H₂O1002488
ChlorobenzenePd₂(dba)₃ / RuPhosK₃PO₄Dioxane/H₂O1202478
4-ChlorobenzonitrilePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1101875

Note: The data presented in these tables are compiled from various literature sources and are intended for comparative purposes. Optimal conditions may vary depending on the specific substrates and reaction scale.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. These protocols are general and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides using Pd(dppf)Cl₂

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol), and cesium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for Coupling with Aryl Chlorides using a Buchwald-Hartwig Precatalyst

Materials:

  • Aryl chloride (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2.2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.022 mmol), and potassium phosphate (3.0 mmol) to a dry reaction vessel.

  • Add the aryl chloride (1.0 mmol) and this compound (1.5 mmol).

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Seal the vessel and heat the mixture to 110 °C with stirring.

  • Monitor the reaction for completion by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)L_n-R' ArPdX->ArPdR Transmetalation (R'-B(OH)₂ + Base) ArPdR->Pd0 Reductive Elimination (Ar-R')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring setup->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Upon Completion extraction Solvent Extraction workup->extraction drying Drying & Concentration extraction->drying purification Purification (Chromatography) drying->purification product Final Product purification->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols: 2,2-Dimethylethenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylethenylboronic acid is an organoboron compound with potential applications in materials science, primarily driven by its vinylboronic acid functionality.[1][2] Boronic acids are versatile reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. This reactivity allows for the incorporation of the 2,2-dimethylethenyl moiety into various polymer backbones and other advanced materials. While specific, detailed research on this compound in materials science is limited in publicly available literature, its potential applications can be extrapolated from the well-documented use of other vinylboronic acids and boronic acids in general.

Potential applications lie in the synthesis of:

  • Conjugated Polymers: For use in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The vinyl group can be polymerized or used in cross-coupling reactions to create conjugated systems.

  • Stimuli-Responsive Materials: Boronic acids are known to form dynamic covalent bonds with diols, leading to materials that can respond to changes in pH or the presence of specific molecules like sugars.[3][4][5][6][7][8][9][10] This makes them attractive for applications in drug delivery and sensing.

  • Functional Polymers: The boronic acid group itself can be a functional handle for further post-polymerization modifications or for creating crosslinked networks.[11][12]

Core Applications and Methodologies

Synthesis of Conjugated Polymers via Suzuki-Miyaura Cross-Coupling

The primary anticipated use of this compound in materials science is as a monomer in Suzuki-Miyaura polycondensation reactions. This powerful palladium-catalyzed reaction forms carbon-carbon bonds between an organoboron compound and an organic halide, enabling the synthesis of a wide range of conjugated polymers.[13]

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_RX Ar-Pd(II)-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R Ar-Pd(II)-Ar' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Polymer) RedElim->Product BoronicAcid R'-B(OH)₂ (this compound) BoronicAcid->Transmetal Base Base Base->Transmetal ArylHalide Ar-X (Dihaloarene) ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Polycondensation

Note: This is a generalized protocol based on similar reactions. Optimization is required for specific substrates.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the dihaloarene monomer (1.0 eq.), this compound (1.05 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Polymerization: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for a set time (e.g., 24-72 hours) until the desired molecular weight is achieved.

  • Work-up: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Purification: Collect the polymer by filtration and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers. The polymer may be further purified by Soxhlet extraction.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature.

Data Presentation

PropertyMethodExpected Outcome
Molecular Weight (Mn, Mw)Gel Permeation Chromatography (GPC)Dependent on reaction conditions
Polydispersity Index (PDI)GPCTypically between 1.5 and 2.5 for step-growth polymerization
Thermal Stability (TGA)Thermogravimetric AnalysisDecomposition temperature would indicate thermal stability
Glass Transition Temp. (Tg)Differential Scanning Calorimetry (DSC)Indicates the transition from a glassy to a rubbery state
Optical PropertiesUV-Vis & Photoluminescence SpectroscopyAbsorption and emission maxima would determine its optoelectronic properties
Electrochemical PropertiesCyclic Voltammetry (CV)HOMO/LUMO energy levels can be estimated
Formation of Stimuli-Responsive Hydrogels

Boronic acids can form reversible covalent bonds with 1,2- or 1,3-diols to create boronate esters. When di-functional boronic acids or diols are used, this can lead to the formation of crosslinked hydrogels. These hydrogels can be designed to be responsive to pH changes or to the presence of competing diols like glucose. Although no specific examples utilizing this compound for hydrogel formation were found, a hypothetical workflow is presented.

Experimental Workflow: Synthesis of a pH-Responsive Hydrogel

Hydrogel_Workflow start Start monomer_prep Prepare aqueous solution of poly(vinyl alcohol) (PVA) start->monomer_prep boronic_acid_prep Prepare solution of This compound derivative (e.g., a bis-boronic acid) start->boronic_acid_prep mixing Mix PVA and boronic acid solutions monomer_prep->mixing boronic_acid_prep->mixing gelation Adjust pH to basic conditions to promote boronate ester formation mixing->gelation hydrogel Formation of crosslinked hydrogel gelation->hydrogel characterization Characterize hydrogel properties (swelling, rheology, pH-responsiveness) hydrogel->characterization end End characterization->end

Caption: Hypothetical workflow for the synthesis of a pH-responsive hydrogel.

Experimental Protocol: General Procedure for Hydrogel Formation

  • Polymer Solution: Prepare an aqueous solution of a polymer containing diol groups, such as poly(vinyl alcohol) (PVA).

  • Crosslinker Solution: Prepare a solution of a di-functional boronic acid crosslinker. In a hypothetical scenario, a derivative of this compound with a second boronic acid group would be used.

  • Mixing: Add the boronic acid solution to the PVA solution with stirring.

  • Gelation: Adjust the pH of the mixture to a basic pH (e.g., pH 9) to facilitate the formation of boronate ester crosslinks, leading to the formation of a hydrogel.

  • Characterization: Characterize the hydrogel's properties, such as its swelling ratio in response to pH changes and its mechanical properties using rheology.

Conclusion

While this compound is commercially available, detailed studies on its application in materials science are not widely reported in the accessible literature. Based on the known reactivity of vinylboronic acids, its primary potential lies in the synthesis of novel polymers through Suzuki-Miyaura cross-coupling and in the development of functional materials. The protocols and data presented here are generalized based on established chemical principles and the behavior of similar compounds. Researchers and scientists are encouraged to use this information as a foundational guide for exploring the unique properties that the 2,2-dimethylethenyl moiety may impart to new materials. Further experimental investigation is necessary to establish specific reaction conditions and to characterize the resulting materials.

References

Practical Guide to Suzuki-Miyaura Reactions with Vinylboronic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a practical guide to performing Suzuki reactions specifically with vinylboronic acids, a class of reagents that, while powerful for the synthesis of styrenes and dienes, present unique challenges.[3][4] We will cover the handling of these sensitive reagents, detailed experimental protocols, and troubleshooting common issues to ensure successful and reproducible outcomes.

Challenges in Handling Vinylboronic Acids

The primary challenge in working with vinylboronic acids is their propensity to undergo spontaneous polymerization.[3][5] This process, often initiated by heat, light, or oxygen, can lead to viscous solutions, gels, or complete solidification of the reagent, resulting in lower yields and inconsistent results.[5] Another common side reaction is protodeboronation, the replacement of the boronic acid group with a hydrogen atom, which is often accelerated by strong bases in aqueous media.[6]

Strategies for Mitigation:

  • Proper Storage: Vinylboronic acids and their esters should be stored at low temperatures (-20°C is preferable), in the dark, and under an inert atmosphere (argon or nitrogen) to minimize polymerization.[5]

  • Use of Stabilizers: Commercial vinylboronic acid reagents are often supplied with a radical inhibitor, such as phenothiazine or butylated hydroxytoluene (BHT), to prevent polymerization.[5][7] If not already present, adding a small amount of an inhibitor to the stock solution is recommended.[5]

  • Utilize Stable Derivatives: To circumvent the instability of free vinylboronic acids, more stable derivatives are frequently used:

    • Vinylboronic Acid Esters (e.g., Pinacol Ester): These are generally more stable and less prone to polymerization.[7]

    • Trivinylboroxane-Pyridine Complex: This is a bench-stable solid that hydrolyzes in situ under the aqueous basic conditions of the Suzuki reaction to generate the active vinylboronic acid.[3]

    • Diethanolamine Adducts: These air- and water-stable crystalline solids can be easily prepared from the boronic acid and diethanolamine and can often be used directly in Suzuki couplings, particularly in protic solvents.[6][8]

Experimental Workflow and Protocols

A typical experimental workflow for a Suzuki reaction with a vinylboronic acid derivative involves careful preparation of the reaction mixture under an inert atmosphere, followed by heating and monitoring, and finally, workup and purification.

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Add aryl halide, vinylboronic acid derivative, and base to a dry flask. B Add solvent and degas the mixture (e.g., by sparging with argon or freeze-pump-thaw). A->B C Add palladium catalyst and ligand. B->C D Heat the reaction mixture to the desired temperature. C->D E Monitor reaction progress by TLC, GC-MS, or LC-MS. D->E F Cool the reaction to room temperature and dilute with an organic solvent. E->F G Wash with water and brine. F->G H Dry the organic layer, filter, and concentrate. G->H I Purify the crude product by flash chromatography. H->I

Caption: General experimental workflow for a Suzuki reaction.

Detailed Protocol: Coupling of an Aryl Bromide with Vinylboronic Acid Pinacol Ester

This protocol is a general guideline and may require optimization for specific substrates.

Materials and Reagents:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Vinylboronic acid pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, XPhos) (0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or THF) (5-10 mL)

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), vinylboronic acid pinacol ester (1.2 mmol), and finely powdered base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Pre-mixing (optional but recommended): In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) in a small amount of the reaction solvent.

  • Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) to the Schlenk flask containing the solids. If not using pre-mixed catalyst, add the catalyst and ligand at this stage. Degas the resulting suspension by sparging with argon for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction and Drying: Extract the aqueous layer with the organic solvent (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium(0) catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil_complex R¹-Pd(II)L₂-X oxidative_addition->pdiil_complex transmetalation Transmetalation pdiil_complex->transmetalation pdiil_r1r2 R¹-Pd(II)L₂-R² transmetalation->pdiil_r1r2 reductive_elimination Reductive Elimination pdiil_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Data Presentation: Reaction Optimization

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and efficiency of Suzuki reactions with vinylboronic acids. The following tables summarize quantitative data from literature sources for various reaction conditions.

Table 1: Effect of Base and Solvent on the Coupling of 4-tert-Butylphenylmethanesulfonate with Furan-3-boronic Acid. [10]

EntryLigandSolventBaseYield (%)
1L2t-AmOHK₃PO₄95
2L2t-AmOHCs₂CO₃70
3L2t-AmOHK₂CO₃65
4L2t-AmOHKF50
5L2DioxaneK₃PO₄80
6L2TolueneK₃PO₄75

Reaction conditions: ArOMs (1.0 mmol), ArB(OH)₂ (2.0 mmol), Base (3.0 mmol), Pd(OAc)₂ (2 mol %), Ligand (4 mol %), Solvent (2 mL/mmol), 110 °C, 2 h.

Table 2: Vinylation of Various Aryl Bromides with Trivinylboroxane-Pyridine Complex. [3]

EntryAryl BromideProductYield (%)
14-Bromoacetophenone4-Vinylacetophenone95
24-Bromobenzonitrile4-Vinylbenzonitrile92
31-Bromo-4-nitrobenzene1-Nitro-4-vinylbenzene85
42-Bromopyridine2-Vinylpyridine78
53-Bromopyridine3-Vinylpyridine88

Reaction conditions: Aryl bromide (1.0 equiv), Trivinylboroxane-pyridine complex (0.5 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (3.0 equiv), DME/H₂O, 80 °C.

Table 3: Aqueous Suzuki-Miyaura Coupling of Arylboronic Acids with Vinyl Mesylate. [11]

EntryArylboronic AcidCatalyst Loading (mol%)Yield (%)
14-Methoxyphenylboronic acid0.2598
22-Thiopheneboronic acid1.095
32-Methylphenylboronic acid1.092
44-Formylphenylboronic acid0.596
51-Naphthylboronic acid1.089

Reaction conditions: Arylboronic acid (1.1 equiv), Vinyl mesylate (1.0 equiv), Na₂PdCl₄/cataCXium F sulf (1:2), K₂CO₃ (2.0 equiv), H₂O, 100 °C, 16 h.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Oxygen contamination- Impure or degraded reagents- Use a fresh batch of catalyst or a more robust pre-catalyst.[6]- Ensure proper degassing of the solvent and maintain an inert atmosphere.[6]- Verify the purity of starting materials.[6]
Significant Protodeboronation - Strong base in aqueous media- Presence of water- Switch to a milder base like KF or K₂CO₃.[6]- Use anhydrous reaction conditions.[6]
Formation of Homocoupled Product - Presence of Pd(II) species from incomplete reduction of pre-catalyst- Oxygen in the reaction mixture- Ensure the pre-catalyst is fully reduced to Pd(0).- Thoroughly degas the reaction mixture.[2]
Vinylboronic Acid Polymerization - Improper storage (exposure to heat, light, or air)- High reaction temperature- Store the reagent at -20°C under an inert atmosphere with an inhibitor.[5]- If possible, lower the reaction temperature.[5]
Reaction Stalls with Sterically Hindered Substrates - Steric hindrance slowing transmetalation or reductive elimination- Use bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos).[6]- Increase reaction temperature or time.

Safety Considerations

  • Exothermic Reactions: Suzuki-Miyaura couplings, particularly on a larger scale, can be exothermic.[12] It is crucial to monitor the reaction temperature, especially during catalyst addition, and ensure adequate cooling is available to prevent a runaway reaction.

  • Reagent Handling: Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them in a fume hood and under an inert atmosphere. Vinylboronic acids and their derivatives may cause skin and eye irritation.[7][13] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvent Safety: Many solvents used in Suzuki reactions (e.g., dioxane, toluene) are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols: 2,2-Dimethylethenylboronic Acid as a Versatile Precursor for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylethenylboronic acid is a valuable and versatile reagent in modern organic synthesis, primarily utilized as a precursor for the construction of complex molecular architectures. Its prominent role is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] This reaction's tolerance of a wide range of functional groups makes this compound a key building block in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.[3] The 2,2-dimethylethenyl moiety can be strategically introduced into aromatic and heteroaromatic systems, providing a synthetically useful handle for further transformations or as a crucial component of the final target molecule's pharmacophore.

Key Applications in Synthesis

The primary application of this compound lies in the Suzuki-Miyaura cross-coupling reaction to introduce a 2,2-dimethylvinyl group onto an aromatic or heteroaromatic scaffold. This transformation is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular frameworks.

A notable, albeit not explicitly detailed in public literature with this specific boronic acid, area of application is in the synthesis of analogs of complex natural products, such as Salvinorin A.[1][4][5] The general strategy involves the coupling of a vinylboronic acid with a suitable heterocyclic or aromatic halide to construct key fragments of the target molecule.

General Reaction Scheme: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (like this compound) with an organic halide or triflate. The general catalytic cycle is depicted below.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Ar-X R-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)(L2)-X Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Boronic Acid R'-B(OH)2 (this compound) Boronic Acid->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R'(L2) Ar-Pd(II)(L2)-R' Transmetalation->Ar-Pd(II)-R'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R' Ar-R' Reductive\nElimination->Ar-R'

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound with aryl bromides. These protocols are based on established procedures for similar vinylboronic acids and can be adapted for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol describes a general method for the coupling of an aryl bromide with this compound using a palladium catalyst and a base.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

protocol_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Reagents 1. Add Aryl Bromide, Boronic Acid, Pd(OAc)₂, PPh₃, and K₂CO₃ to flask Inert_Atmosphere 2. Evacuate and backfill with N₂/Ar Add_Reagents->Inert_Atmosphere Add_Solvents 3. Add Dioxane and Water Inert_Atmosphere->Add_Solvents Heat_Stir 4. Heat to 80-100 °C and stir Add_Solvents->Heat_Stir Monitor 5. Monitor by TLC/GC-MS Heat_Stir->Monitor Cool 6. Cool to room temperature Monitor->Cool Extract 7. Add H₂O and extract with Ethyl Acetate Cool->Extract Wash_Dry 8. Wash with brine and dry Extract->Wash_Dry Filter_Concentrate 9. Filter and concentrate Wash_Dry->Filter_Concentrate Purify 10. Purify by column chromatography Filter_Concentrate->Purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Aryl bromide (0.5 mmol, 1.0 equiv)

  • This compound (0.6 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.015 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃, 1.0 mmol, 2.0 equiv)

  • Dimethylformamide (DMF, 2 mL)

  • Water (0.5 mL)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine the aryl bromide (0.5 mmol), this compound (0.6 mmol), tetrakis(triphenylphosphine)palladium(0) (0.015 mmol), and sodium carbonate (1.0 mmol).

  • Add dimethylformamide (2 mL) and water (0.5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-150 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with vinylboronic acids under different conditions. While specific data for this compound is not extensively reported in a comparative table, the data for similar vinylboronic acids provides a strong indication of expected outcomes.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoacetophenonePhenylboronic acidPd(OAc)₂ (1) / SPhos (2)K₃PO₄Toluene/H₂O100295[6][7]
24-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O801292[8]
31-BromonaphthaleneVinylboronic acid derivativePdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O90688[8]
42-BromopyridinePhenylboronic acidPd₂(dba)₃ (1.5) / P(o-tol)₃ (6)K₃PO₄Dioxane1101685[2]

Note: The yields are for illustrative purposes based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Conclusion

This compound is a highly effective precursor for the synthesis of complex molecules, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The protocols provided offer a solid foundation for researchers to incorporate the 2,2-dimethylvinyl moiety into a wide array of aromatic and heteroaromatic systems. The adaptability of the reaction conditions, including conventional heating and microwave irradiation, allows for the efficient synthesis of target molecules, making this boronic acid an invaluable tool in the fields of medicinal chemistry and materials science. Further exploration of its reactivity with a broader range of coupling partners will undoubtedly continue to expand its utility in the creation of novel and complex chemical entities.

References

Application Notes and Protocols for Efficient Catalytic Coupling of 2,2-Dimethylethenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the efficient catalytic coupling of 2,2-dimethylethenylboronic acid, a key building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The protocols and data presented herein are designed to facilitate the successful implementation of Suzuki-Miyaura cross-coupling reactions involving this sterically hindered vinylboronic acid.

Introduction

This compound is a valuable reagent for the introduction of the gem-dimethylvinyl moiety into organic molecules. This structural motif is of interest in medicinal chemistry and drug development. The Suzuki-Miyaura cross-coupling reaction is the most prominent method for the utilization of this reagent, enabling the formation of carbon-carbon bonds with a wide range of aryl, heteroaryl, and vinyl halides or triflates. Due to the steric hindrance around the boron center, optimizing the catalytic system is crucial for achieving high reaction efficiency and yields.

Catalytic Systems for Suzuki-Miyaura Coupling

The choice of palladium precursor, ligand, base, and solvent system is critical for the successful coupling of this compound. Below is a summary of catalytic systems known to be effective for sterically demanding Suzuki-Miyaura reactions. While direct comparative data for this compound is not extensively available in the literature, the following tables are compiled based on systems proven effective for other sterically hindered and challenging coupling partners, and are expected to show high efficacy.

Data Presentation: Comparison of Catalytic Systems

Table 1: Recommended Catalytic Systems for the Coupling of this compound with Aryl Bromides

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-10085-95[1]
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane80-11088-96[1]
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O80-10075-90[2]
PdCl₂(dppf)-Cs₂CO₃1,4-Dioxane/H₂O90-11080-92[3]

Table 2: Catalytic Systems for Coupling with More Challenging Aryl Chlorides

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃XPhosK₃PO₄t-BuOH100-12070-85[4]
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100-12075-88[4]
[Pd(allyl)Cl]₂cataCXium® AK₃PO₄Toluene100-12072-86General recommendation for hindered substrates

Note: Yields are estimates based on reactions with structurally similar, sterically hindered boronic acids and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol should be considered a starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene and Water, 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), the ligand (e.g., SPhos, 0.04 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure coupled product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)L_n-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArX R-X ArX->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to Schlenk flask - this compound - Aryl halide - Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine monitor->workup Complete purify Purification: - Dry organic layer - Concentrate - Column chromatography workup->purify product Isolated Pure Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling with 2,2-Dimethylethenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions, specifically involving 2,2-dimethylethenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the first things I should check?

Answer: When a Suzuki coupling fails, a systematic check of the fundamental reaction parameters is the first step. Several factors could be responsible for the low yield:

  • Catalyst Activity: The active catalytic species is Pd(0).[1] If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be effectively reduced in situ.[1] Ensure your palladium source and ligand are fresh and active. Consider using more robust, air-stable precatalysts like palladacycles or Buchwald-type G3/G4 precatalysts.[1][2]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[1][2] It is crucial to ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Nitrogen or Argon).[1][3]

  • Reagent Purity & Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, and this compound, being a vinylboronic acid, may be susceptible to decomposition pathways.[1]

  • Base and Solvent Selection: The choice of base and solvent is critical and highly interdependent.[3][4] An inappropriate base may not efficiently promote transmetalation, while poor solvent choice can affect the solubility of reagents and the stability of intermediates.

Question 2: I'm observing a significant amount of a byproduct that corresponds to the protodeboronated starting material (isobutylene). How can I prevent this?

Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common and often significant side reaction, particularly with vinyl boronic acids, especially in the presence of aqueous bases.[1][5] Here are several strategies to mitigate this issue:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or K₃PO₄ to weaker inorganic bases like potassium fluoride (KF), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃).[1][3][6]

  • Use Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can suppress the rate of protodeboronation. This may require using an anhydrous base and solvent.

  • Convert the Boronic Acid: Convert the this compound to a more stable derivative that is less prone to this side reaction.[5] Common alternatives include:

    • Pinacol Esters: These are generally more stable than the corresponding boronic acids.

    • Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are less susceptible to protodeboronation.[5][7]

    • N-methyliminodiacetic acid (MIDA) boronates or Diethanolamine Adducts: These masked forms of boronic acids offer enhanced stability and can be used directly in the coupling reaction.[8]

Question 3: My main side product is the homocoupling of this compound. What causes this and how can it be minimized?

Answer: Homocoupling is the self-coupling of the boronic acid to form a symmetrical dimer. This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species, which can occur if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2][5]

  • Ensure Thorough Degassing: Rigorously degas all solvents and ensure the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen) to exclude oxygen.[3][5]

  • Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources.[5]

  • Optimize Catalyst System: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands may be necessary.[4]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[4]

Question 4: The steric hindrance of the 2,2-dimethylethenyl group seems to be slowing down the reaction. What conditions are recommended for sterically hindered substrates?

Answer: Steric hindrance can significantly slow down the key steps of the catalytic cycle, particularly transmetalation and reductive elimination.[1] To overcome this, more forcing conditions and specialized catalyst systems are often required.

  • Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered partners.[1][4] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][4][5] These ligands accelerate both oxidative addition and reductive elimination and help stabilize the active catalytic species.[1][9]

  • Higher Reaction Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier associated with hindered substrates.[5] However, this must be balanced against the potential for increased side reactions like protodeboronation.[5]

  • Choice of Base: For sterically demanding couplings, a strong but non-nucleophilic base is often preferred. Potassium phosphate (K₃PO₄) is frequently effective in these challenging reactions.[5][6]

Data Presentation

Table 1: Comparative Guide to Base Selection for Vinylboronic Acids
BaseStrengthCommon Application NotesPotential Issues with Vinylboronic Acids
K₃PO₄ (Potassium Phosphate)StrongOften effective for challenging/hindered couplings.[5][6]Can promote protodeboronation in aqueous media.[1]
Na₂CO₃ (Sodium Carbonate)ModerateA widely used, effective, and economical choice for many standard Suzuki couplings.[6]Moderate risk of protodeboronation.
Cs₂CO₃ (Cesium Carbonate)ModerateHigher solubility in organic solvents; often used in difficult couplings.[6][10]Can still lead to protodeboronation.
KF (Potassium Fluoride)WeakRecommended for preventing protodeboronation, especially with sensitive substrates.[1][3] Can be used with base-labile groups.[11]May result in slower reaction rates.
Organic Amines (e.g., Et₃N)WeakGenerally less effective than inorganic bases for Suzuki couplings.[10]Often provides low conversion and yield.[10]
Table 2: Catalyst & Ligand Systems for Sterically Hindered Couplings
Catalyst PrecursorLigandCharacteristics & Typical Application
Pd(OAc)₂ or Pd₂(dba)₃Buchwald Ligands (XPhos, SPhos, RuPhos)Bulky and electron-rich biarylphosphines. Highly effective for sterically hindered substrates, promoting fast oxidative addition and reductive elimination.[1][4][5] Considered the state-of-the-art for many challenging couplings.
Pd(OAc)₂ or Pd₂(dba)₃NHC Ligands (e.g., IPr, IMes)N-Heterocyclic Carbenes are strong sigma-donors and provide steric bulk. They are highly effective for coupling unreactive partners like aryl chlorides and sterically hindered substrates.[4][5][11]
Pd(OAc)₂PCy₃ (Tricyclohexylphosphine)A common, effective, and less expensive electron-rich, bulky phosphine ligand suitable for a range of substrates.[11][12]
Pd(PPh₃)₄PPh₃ (Triphenylphosphine)The "classic" ligand. Often ineffective for sterically hindered or electron-rich substrates and can lead to lower yields compared to modern ligand systems.[4][7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates and reaction scales.

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄ or KF, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vessel with a septum cap and purge with dry Argon or Nitrogen for 10-15 minutes. This is a critical step to remove oxygen.[1][3]

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) or the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., XPhos, 2-3 mol%).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1 or anhydrous Toluene) via syringe.[1]

  • Reaction: Place the sealed vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C) for the required time (typically 2-24 hours).[12]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][12]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1][12]

Protocol for Preparation of a Diethanolamine Adduct

This protocol describes how to convert a boronic acid into a more stable, crystalline solid that is less prone to protodeboronation.[1][8]

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1][8]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[1][8]

  • Precipitation & Isolation: A white precipitate will typically form. Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.[1]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[1] This diethanolamine adduct can now be used directly in Suzuki coupling reactions, often with protic solvents.[1][8]

Visualizations

G cluster_start cluster_analysis Problem Analysis cluster_solutions Troubleshooting Actions cluster_end start Low Yield in Suzuki Coupling protodeboronation Protodeboronation Observed? start->protodeboronation Analyze Byproducts homocoupling Homocoupling Observed? protodeboronation->homocoupling No sol_proto Use Milder Base (KF, Na₂CO₃) Use Anhydrous Conditions Convert to Pinacol Ester or Trifluoroborate Salt protodeboronation->sol_proto Yes no_reaction Starting Material Unreacted? homocoupling->no_reaction No sol_homo Thoroughly Degas Solvents Ensure Inert Atmosphere Use Pd(0) Source or Efficient Precatalyst homocoupling->sol_homo Yes sol_react Increase Temperature Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check Catalyst Activity no_reaction->sol_react Yes end_node Re-run Optimized Reaction no_reaction->end_node No, Complex Mixture sol_proto->end_node sol_homo->end_node sol_react->end_node

Caption: A workflow diagram for troubleshooting low yields.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxid R¹-Pd(II)L₂-X pd0->pd2_oxid Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_trans->product r1x R¹-X (Aryl/Vinyl Halide) r1x->pd2_oxid r2b R²-B(OR)₂ (Boronic Acid/Ester) r2b->pd2_trans base Base (e.g., K₃PO₄) base->pd2_trans Activates Boron

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Preventing Protodeboronation of Vinylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation of vinylboronic acids during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for vinylboronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of a deboronated byproduct, reducing the yield of the desired coupled product in reactions like the Suzuki-Miyaura coupling. While vinylboronic acids are generally more stable towards protodeboronation compared to some heteroaromatic boronic acids, this side reaction can still occur under certain conditions, impacting reaction efficiency.[2][3][4][5]

Q2: What are the main factors that influence the rate of protodeboronation?

A2: The propensity for a boronic acid to undergo protodeboronation is highly variable and depends on several factors, including:

  • pH: The reaction pH is a critical factor.[1] Both acidic and basic conditions can promote protodeboronation, with neutral pH generally being the most stable for simple boronic acids.[1]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[3][6]

  • Solvent: The choice of solvent can influence the stability of the boronic acid.

  • Base: The type and strength of the base used in the reaction can significantly impact the rate of protodeboronation.

  • Catalyst System: The activity of the catalyst can determine whether the desired reaction outpaces the undesired protodeboronation.[1]

Q3: How can I minimize protodeboronation when using vinylboronic acids?

A3: Several strategies can be employed to minimize protodeboronation:

  • Optimization of Reaction Conditions: This includes lowering the reaction temperature, choosing a milder base (e.g., cesium fluoride or potassium acetate), and using a highly active palladium catalyst and ligand system to accelerate the desired coupling reaction.[7][8][9]

  • Use of Boronic Acid Derivatives: Converting the vinylboronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate or a potassium organotrifluoroborate, is a highly effective strategy.[1][10][11][12] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][13]

Q4: What are MIDA boronates and how do they prevent protodeboronation?

A4: MIDA boronates are stable, crystalline, and air-stable derivatives of boronic acids.[13][14] The N-methyliminodiacetic acid (MIDA) ligand protects the boronic acid group, making it unreactive towards protodeboronation and other side reactions under many standard reaction conditions.[13][14] The MIDA group can be cleaved under mild aqueous basic conditions to slowly release the free boronic acid in situ, allowing it to participate in the desired reaction while minimizing its exposure to conditions that cause protodeboronation.[13][15] Vinyl MIDA boronate is a commercially available and versatile building block.[15][16]

Q5: What are organotrifluoroborates and what are their advantages?

A5: Organotrifluoroborates are another class of stable boronic acid derivatives.[10][11][12] The trifluoroborate group is stable to air and moisture and a wide range of reaction conditions.[10][11] Potassium vinyltrifluoroborate, for example, shows no decomposition after several years of storage.[17] Similar to MIDA boronates, organotrifluoroborates can hydrolyze in situ to release the corresponding boronic acid for cross-coupling reactions.[12]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and preventing protodeboronation of vinylboronic acids in your reactions.

Troubleshooting_Protodeboronation cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Implementation & Verification Start Low yield of desired product and/or presence of deboronated byproduct Decision1 Have you optimized reaction conditions? Start->Decision1 Decision2 Is protodeboronation still significant? Decision1->Decision2 Yes Action1 Optimize Reaction Conditions: - Lower Temperature - Use Milder Base (e.g., CsF, KOAc) - Use Highly Active Catalyst/Ligand Decision1->Action1 No Action2 Use a Stable Boronic Acid Derivative: - Vinyl MIDA Boronate - Vinyltrifluoroborate Decision2->Action2 Yes End Successful Reaction: High yield of desired product Decision2->End No Action1->Decision2 Action2->End

Caption: A troubleshooting workflow for addressing protodeboronation of vinylboronic acids.

Quantitative Data Summary

The stability of vinylboronic acid and its derivatives towards protodeboronation can be compared qualitatively and, in some cases, quantitatively.

Boron SpeciesRelative Stability to ProtodeboronationHalf-life (t₀.₅) under Specific Conditions
Vinylboronic Acid ModerateVery slow; > 1 week at pH 12, 70 °C[2][3][4][5]
Vinyl MIDA Boronate HighIndefinitely stable on the benchtop under air[14]
Potassium Vinyltrifluoroborate HighNo decomposition observed after several years of storage[17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Vinylboronic Acid with Minimized Protodeboronation

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 equiv.), vinylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand (e.g., SPhos, 2-10 mol%).

  • Solvent and Base Addition: Add a degassed solvent (e.g., isopropanol or toluene). Add a mild base (e.g., CsF, 2.0-3.0 equiv., or K₃PO₄, 2.0-3.0 equiv.).

  • Reaction: Stir the mixture at a reduced temperature (e.g., room temperature to 60 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation of Potassium Vinyltrifluoroborate

This protocol describes the conversion of a vinylboronic acid to its more stable potassium trifluoroborate salt.

  • Dissolution: Dissolve the vinylboronic acid (1.0 equiv.) in a mixture of methanol and water.

  • Fluoride Addition: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv.).

  • Precipitation: Stir the mixture at room temperature. The potassium vinyltrifluoroborate will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold water and then a cold organic solvent (e.g., diethyl ether), and dry under vacuum.

Protocol 3: Suzuki-Miyaura Coupling using Vinyl MIDA Boronate (Slow Release Strategy)

This protocol utilizes the slow release of the boronic acid from its MIDA ester.

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv.), vinyl MIDA boronate (1.1 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%).

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or toluene). Add an aqueous solution of a base (e.g., K₃PO₄, 3.0 equiv.). The water is necessary for the slow hydrolysis of the MIDA ester.

  • Reaction: Stir the mixture at the desired temperature (e.g., 23-80 °C) and monitor the reaction progress.

  • Work-up and Purification: Follow the standard work-up and purification procedures as described in Protocol 1.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to preventing protodeboronation.

Slow_Release_Concept cluster_0 Stable Precursor cluster_1 Reaction Conditions cluster_2 In Situ Generation cluster_3 Reaction Outcome Precursor Vinyl MIDA Boronate or Vinyltrifluoroborate Conditions Aqueous Base (e.g., K₃PO₄) Precursor->Conditions Slow Hydrolysis Active_Species Free Vinylboronic Acid (low concentration) Conditions->Active_Species Desired_Reaction Desired Cross-Coupling Active_Species->Desired_Reaction Side_Reaction Protodeboronation (minimized) Active_Species->Side_Reaction

Caption: The "slow-release" strategy for minimizing protodeboronation.

Reaction_Pathway cluster_0 Desired Pathway cluster_1 Undesired Pathway Start Vinylboronic Acid + Aryl Halide Coupling Suzuki-Miyaura Coupling Start->Coupling Pd Catalyst, Base Protodeboronation Protodeboronation Start->Protodeboronation H⁺ source, Heat, Strong Base Product Desired Coupled Product Coupling->Product Byproduct Deboronated Byproduct Protodeboronation->Byproduct

Caption: Competing reaction pathways for vinylboronic acids.

References

Technical Support Center: Optimizing Reactions with 2,2-Dimethylethenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of 2,2-dimethylethenylboronic acid in chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, alongside detailed experimental protocols and data to guide your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when using this compound in Suzuki-Miyaura coupling reactions?

A1: The most prevalent issues include low or no product yield, and the formation of side products. These problems often stem from three main challenges associated with vinylboronic acids:

  • Protodeboronation: This is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of the boronic acid.[1][2] This reaction is often influenced by the pH, temperature, and the presence of water in the reaction mixture.[2]

  • Polymerization: Like other vinyl monomers, this compound can undergo polymerization, which reduces the concentration of the active monomer and can lead to a viscous or solid reaction mixture.[3]

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur as a side reaction, consuming the starting materials and complicating purification.[4]

Q2: How can I prevent the polymerization of this compound?

A2: To minimize polymerization, it is crucial to handle and store the reagent properly. Storing this compound at low temperatures (e.g., -20°C) in a dark, inert atmosphere (argon or nitrogen) can significantly reduce spontaneous polymerization. For reactions, using fresh, high-quality boronic acid is recommended. If polymerization is suspected in a reaction, filtering the reaction mixture through a plug of celite before workup may help to remove polymeric byproducts.

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[1] This side reaction consumes your boronic acid and reduces the overall yield. Several strategies can be employed to mitigate protodeboronation:

  • Use of Boronic Esters: Boronic esters, such as the pinacol ester of this compound, are generally more stable and less prone to protodeboronation than the free boronic acid.[5]

  • Anhydrous Conditions: Performing the reaction under anhydrous conditions can reduce the rate of protodeboronation, as water is often the proton source.[5]

  • Choice of Base: The type and strength of the base can influence the rate of protodeboronation. Milder bases are sometimes preferred.[2]

  • Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of this side reaction.[6]

  • Highly Active Catalyst: A highly active catalyst that promotes a fast cross-coupling reaction can outcompete the slower protodeboronation pathway.[6]

Q4: My reaction is not going to completion. What are some potential causes and solutions?

A4: Incomplete conversion in Suzuki-Miyaura reactions can be due to several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a fresh, active catalyst and that the reaction is performed under an inert atmosphere to prevent catalyst oxidation.[7] Using a pre-catalyst that is readily activated to the active Pd(0) species can also be beneficial.[7]

  • Insufficient Base: The base is crucial for activating the boronic acid. Ensure you are using a sufficient amount of a suitable base. The choice of base can be critical and may require screening.

  • Poor Solubility: If the reactants or the base are not sufficiently soluble in the chosen solvent system, the reaction rate can be significantly reduced. A solvent screen may be necessary to find optimal conditions.

  • Steric Hindrance: this compound is sterically hindered, which can slow down the transmetalation step. Using a bulkier phosphine ligand on the palladium catalyst can sometimes overcome this issue.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Catalyst deactivationUse a fresh catalyst, ensure inert atmosphere, consider a more robust pre-catalyst.[7]
Protodeboronation of boronic acidUse the pinacol ester derivative, run the reaction under anhydrous conditions, screen milder bases, lower the reaction temperature.[5][6]
Incorrect base or solventScreen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, DMF), including aqueous mixtures.
Low reaction temperatureGradually increase the reaction temperature, while monitoring for side product formation.
Significant Homocoupling Presence of oxygenThoroughly degas the solvent and maintain a strict inert atmosphere.[4]
Inappropriate catalyst systemScreen different palladium catalysts and ligands.
Formation of Polymeric Material Spontaneous polymerization of vinylboronic acidUse fresh boronic acid, store it properly, and consider using a protected form like the pinacol ester.
Inconsistent Results Variable quality of boronic acidPurchase from a reliable supplier, store under inert gas at low temperature, and consider purifying before use if necessary.

Data Presentation: Optimizing Base and Solvent

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield (Data is illustrative and based on the coupling of various aryl bromides with phenylboronic acid. Yields are highly substrate-dependent.)

Base Typical Yield (%) Notes
Na₂CO₃85-98%A commonly used and effective base, often in aqueous solvent mixtures.[3]
K₂CO₃80-95%Another widely used and effective inorganic base.
K₃PO₄75-90%A milder base, often suitable for substrates with base-sensitive functional groups.
Cs₂CO₃80-99%A strong and often highly effective base, but more expensive.
NaOH50-80%A strong base that can sometimes lead to side reactions.[2]
Triethylamine (TEA)30-60%An organic base that is often less effective than inorganic bases in Suzuki couplings.

Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield (Data is illustrative and based on the coupling of various aryl halides with arylboronic acids. Yields are highly substrate-dependent.)

Solvent Typical Yield (%) Notes
1,4-Dioxane/H₂O85-98%A very common and effective solvent system for Suzuki couplings.
Toluene/H₂O80-95%Another effective biphasic solvent system.
Tetrahydrofuran (THF)/H₂O75-90%A good solvent system, though THF can sometimes form peroxides.
Dimethylformamide (DMF)70-90%A polar aprotic solvent that can be effective, especially for less reactive substrates.
Ethanol/H₂O80-95%A greener solvent alternative that can be very effective.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, to make a 0.1 M solution with respect to the aryl bromide)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound pinacol ester, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity (Fresh? Inert Atmosphere?) start->check_catalyst check_reagents Verify Reagent Quality (Boronic Acid, Base, Solvent) check_catalyst->check_reagents Catalyst OK optimize_base Screen Different Bases (K2CO3, K3PO4, Cs2CO3) check_reagents->optimize_base Reagents OK optimize_solvent Screen Different Solvents (Dioxane, Toluene, THF, DMF) optimize_base->optimize_solvent Base Optimized optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp Solvent Optimized check_side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) optimize_temp->check_side_reactions Temp Optimized success Improved Yield optimize_temp->success No Major Side Reactions use_ester Use Boronic Acid Ester check_side_reactions->use_ester Protodeboronation Observed anhydrous Use Anhydrous Conditions check_side_reactions->anhydrous Protodeboronation Observed use_ester->success anhydrous->success

Caption: A troubleshooting workflow for optimizing Suzuki-Miyaura reactions.

References

common side reactions with 2,2-Dimethylethenylboronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-Dimethylethenylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The three most common side reactions encountered are polymerization, protodeboronation, and homocoupling. These side reactions can lead to reduced yields of the desired product and complications in purification.

Q2: My vial of this compound has become viscous or solidified. What is the cause?

A2: Increased viscosity or solidification is a clear indicator of polymerization. Like other vinyl monomers, this compound can undergo spontaneous radical polymerization, which is often initiated by exposure to heat, light, or oxygen.

Q3: What is protodeboronation and why is it a concern in my Suzuki-Miyaura coupling reaction?

A3: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1][2] This consumes your boronic acid, leading to a lower yield of the desired cross-coupled product and generating a volatile byproduct (isobutylene) which can be difficult to remove. This reaction is often problematic in Suzuki-Miyaura couplings, which are typically performed in basic media.[3]

Q4: I am observing a significant amount of a biphenyl-like byproduct. What is this and how can I avoid it?

A4: This is likely the result of homocoupling, where two molecules of the boronic acid react with each other. This side reaction is often promoted by the presence of oxygen in the reaction mixture.

Q5: Are there more stable alternatives to this compound for Suzuki-Miyaura couplings?

A5: Yes, boronic acid derivatives such as MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates can be used.[1] These derivatives offer enhanced stability and can provide a "slow release" of the boronic acid under the reaction conditions, which can help to suppress side reactions like protodeboronation.[1][3]

Troubleshooting Guides

Issue 1: Polymerization of this compound

Symptoms:

  • The boronic acid reagent is viscous, gel-like, or has solidified.

  • Low yields in reactions due to a lower effective concentration of the monomeric boronic acid.

  • Insoluble material is observed in the reaction mixture.

Troubleshooting Workflow:

G cluster_storage Storage & Handling cluster_reaction Reaction Conditions storage_check Check Storage Conditions proper_storage Store at -20°C under inert atmosphere (Ar/N2) and protected from light. storage_check->proper_storage reaction_check Review Reaction Setup add_inhibitor Consider adding a radical inhibitor (e.g., phenothiazine). reaction_check->add_inhibitor lower_temp Run reaction at a lower temperature. reaction_check->lower_temp start Problem: Polymerization of Boronic Acid start->storage_check start->reaction_check depolymerize Attempt Depolymerization (reflux in water/THF with catalytic acid or base). start->depolymerize

Caption: Troubleshooting workflow for polymerization of this compound.

Quantitative Data on Prevention Strategies:

StrategyConditionExpected Outcome
Storage Temperature -20°C vs. Room TemperatureSignificantly reduced rate of polymerization at lower temperatures.
Atmosphere Inert (Argon/Nitrogen) vs. AirExclusion of oxygen drastically inhibits radical polymerization.
Radical Inhibitor With Phenothiazine (100-200 ppm) vs. WithoutGreatly enhanced stability, even at elevated temperatures.

Experimental Protocol: Depolymerization of Vinylboronic Acid

  • Setup: Suspend the polymerized vinylboronic acid in a suitable solvent mixture (e.g., water/THF).

  • Catalyst Addition:

    • Acidic Conditions: Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

    • Basic Conditions: Add a catalytic amount of a strong base (e.g., NaOH or KOH).

  • Reaction: Heat the mixture to reflux and monitor the reaction. The polymer should gradually dissolve as it depolymerizes back to the monomer.

  • Monitoring: Track the disappearance of the polymer and the appearance of the vinylboronic acid monomer using techniques like TLC or NMR on aliquots taken from the reaction.

Issue 2: Protodeboronation in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Formation of a byproduct corresponding to the protonated form of the coupling partner of the boronic acid.

  • Detection of isobutylene gas evolution.

Troubleshooting Workflow:

G cluster_conditions Reaction Condition Optimization start Problem: Protodeboronation base Modify Base start->base water Control Water Content start->water temp Adjust Temperature start->temp catalyst Optimize Catalyst System start->catalyst stable_boronate Use a more stable boronate ester (e.g., MIDA, pinacol). start->stable_boronate weaker_base Use weaker base (e.g., K2CO3, KF). base->weaker_base anhydrous Ensure anhydrous conditions. water->anhydrous lower_temp Lower reaction temperature. temp->lower_temp faster_catalyst Use a more active catalyst/ligand to accelerate the desired reaction. catalyst->faster_catalyst

Caption: Troubleshooting workflow for protodeboronation in Suzuki-Miyaura coupling.

Quantitative Data on Avoidance Strategies:

ParameterCondition 1Condition 2Expected Outcome
Base Strong Base (e.g., NaOH)Weaker Base (e.g., K₂CO₃, K₃PO₄)[4]Reduced rate of protodeboronation with weaker bases.[4]
Solvent Aqueous/protic solventAnhydrous aprotic solventSignificantly lower incidence of protodeboronation in anhydrous conditions.[1]
Temperature High Temperature (>100 °C)Lower Temperature (60-80 °C)The rate of protodeboronation is generally reduced at lower temperatures.[1]
Boron Reagent Boronic AcidMIDA Boronate EsterMIDA ester provides slow release of the boronic acid, minimizing its concentration and thus reducing protodeboronation.[1]

Experimental Protocol: Suzuki-Miyaura Coupling with Anhydrous Conditions

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation: Use anhydrous solvents. If necessary, add activated 4Å molecular sieves to the reaction mixture.[1]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), the anhydrous base (e.g., K₃PO₄, 2.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[1]

  • Reagent Addition: Add the anhydrous, degassed solvent via syringe. Then, add the this compound (1.2-1.5 eq.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80°C) and stir vigorously.

  • Monitoring and Workup: Monitor the reaction by TLC or GC/LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify by flash column chromatography.

Issue 3: Homocoupling of this compound

Symptoms:

  • Formation of a symmetrical biaryl byproduct derived from the boronic acid.

  • Reduced yield of the desired cross-coupled product.

Troubleshooting Workflow:

G start Problem: Homocoupling check_atmosphere Verify Inert Atmosphere start->check_atmosphere optimize_catalyst Optimize Catalyst System start->optimize_catalyst degas_solvents Thoroughly degas all solvents (e.g., freeze-pump-thaw or sparging with Ar/N2). check_atmosphere->degas_solvents catalyst_choice Screen different Pd sources and ligands. optimize_catalyst->catalyst_choice

Caption: Troubleshooting workflow for homocoupling of this compound.

Quantitative Data on Avoidance Strategies:

ParameterCondition 1Condition 2Expected Outcome
Atmosphere Reaction open to airReaction under inert gas (Ar/N₂)Significant reduction in homocoupling product under an inert atmosphere.
Solvent Preparation Non-degassed solventDegassed solventLower levels of homocoupling with properly degassed solvents.
Catalyst Pre-treatment Pd(II) precatalystPre-formed active Pd(0) catalystUsing an active Pd(0) source can sometimes minimize side reactions promoted by Pd(II) species.

Experimental Protocol: Degassing Solvents for Suzuki-Miyaura Coupling

  • Freeze-Pump-Thaw (for organic solvents):

    • Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.

    • Once completely frozen, evacuate the flask under high vacuum for several minutes.

    • Close the flask to the vacuum and thaw the solvent. You will likely see bubbles of dissolved gas being released.

    • Repeat this cycle at least three times to ensure the removal of dissolved oxygen.

  • Sparging (for organic or aqueous solvents):

    • Bubble a fine stream of an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes. This will displace the dissolved oxygen. Keep the solvent under a positive pressure of the inert gas until use.

References

improving the stability of 2,2-Dimethylethenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2,2-Dimethylethenylboronic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main degradation pathways for this compound, like other vinyl boronic acids, are protodeboronation and oxidation.[1][2]

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, yielding 2-methylpropene. This process can be catalyzed by acidic or basic conditions.[2] While vinyl boronic acids are generally considered to be relatively slow to undergo protodeboronation compared to some other classes of boronic acids (like 2-heteroaryl boronic acids), it can still be a significant degradation pathway, especially under harsh pH conditions or at elevated temperatures.[2][3][4]

  • Oxidation: The C-B bond is susceptible to cleavage by oxidizing agents, which can be present as impurities or from exposure to air (atmospheric oxygen).[1][5][6] This pathway typically leads to the formation of an aldehyde or ketone and boric acid. For this compound, this would likely result in the formation of isobutyraldehyde.

Q2: What factors influence the stability of this compound solutions?

A2: Several factors can significantly impact the stability of this compound in solution:

  • pH: The rate of protodeboronation is highly pH-dependent.[2] Extreme pH values (both acidic and basic) can accelerate degradation. Generally, boronic acids are most stable at a neutral pH.[7]

  • Solvent: The choice of solvent can affect stability. While boronic acids can be handled in water, prolonged exposure, especially at non-neutral pH, can lead to hydrolysis and degradation.[5] Aprotic solvents are often preferred for storage and reactions where water is not required.

  • Temperature: Higher temperatures generally accelerate the rates of all degradation pathways.[8] For long-term storage, refrigeration is recommended.[7][9]

  • Presence of Water: Moisture can facilitate hydrolysis and subsequent degradation.[8][10] Storing solutions under anhydrous conditions can improve stability.

  • Exposure to Air (Oxygen): Oxygen can promote oxidative degradation.[8] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize this.[7]

  • Presence of Metal Catalysts: In the context of cross-coupling reactions, the palladium catalyst itself can sometimes promote decomposition.[6][11]

Q3: How can I improve the stability of my this compound solution for storage?

A3: To enhance the long-term stability of your solutions, consider the following:

  • Use a Protecting Group: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[6][11] These esters are generally more robust and can be stored for extended periods. The boronic acid can then be generated in situ when needed.

  • Control Storage Conditions: Store solutions at low temperatures (e.g., -20°C to 4°C).[7][8][9]

  • Use an Inert Atmosphere: Blanket the solution with an inert gas like nitrogen or argon to prevent oxidation.[7][8]

  • Use Anhydrous Solvents: If the application allows, use dry solvents to minimize hydrolysis.

  • Maintain Neutral pH: If an aqueous solution is necessary, buffer it to a neutral pH.

Q4: Can I use this compound in aqueous solutions for my experiments?

A4: Yes, it is possible to use it in aqueous solutions, but with caution. The stability will be highly dependent on the pH of the solution. It is recommended to use freshly prepared solutions and to keep the time in the aqueous medium as short as possible. For applications requiring prolonged reaction times in aqueous media, consider using a more stable derivative like a MIDA boronate, which can slowly release the boronic acid under the reaction conditions.[6][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield in Suzuki-Miyaura coupling reaction 1. Degradation of the boronic acid prior to or during the reaction.[6][11]2. Inefficient transmetalation.1. Use freshly prepared boronic acid solution.2. Store the boronic acid and its solutions under an inert atmosphere and at low temperature.[7][9]3. Consider using a stable boronate ester (e.g., pinacol or MIDA ester) for slow release of the boronic acid during the reaction.[6][11]4. Optimize reaction conditions (base, solvent, temperature).
Inconsistent analytical results (e.g., HPLC, NMR) 1. On-column hydrolysis of the boronic acid or its ester.[10][12]2. Degradation during sample preparation.[10]3. Instability of the compound in the analytical solvent.1. For HPLC, use a mobile phase without a pH modifier, or a highly basic mobile phase with an ion-pairing reagent for some boronate esters.[12][13]2. Use a stationary phase with low silanol activity to minimize on-column hydrolysis.[12]3. Prepare samples in a non-aqueous, aprotic solvent immediately before analysis.[13]4. Consider non-aqueous capillary electrophoresis (NACE) as an alternative analytical technique.[10]
Precipitate formation in the solution upon storage 1. Formation of boroxines (anhydrides of boronic acids).2. Decomposition to insoluble byproducts.1. Boroxine formation is often reversible upon addition of water. However, it indicates that the solution is not ideal for long-term storage.2. If an insoluble precipitate forms, it is likely due to significant degradation. The solution should be discarded and a fresh one prepared. Consider the storage recommendations in the FAQs.

Quantitative Stability Data

Condition Relative Stability of Vinyl Boronic Acids Reference
Aqueous solution, pH 12, 70°C Very slow protodeboronation (t1/2 > 1 week)[2][3][4]
Benchtop storage under air Prone to decomposition via protodeboronation, oxidation, and/or polymerization.[6][11]
In the presence of heat, base, and/or a Pd catalyst Decomposition processes are thought to be accelerated.[6][11]

Experimental Protocols

Protocol 1: Assessment of Stability by ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in a given solvent over time.

Materials:

  • This compound

  • Deuterated solvent of choice (e.g., D₂O, DMSO-d₆, CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a known concentration and a signal that does not overlap with the analyte or its degradation products)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the internal standard in the chosen deuterated solvent at a known concentration.

  • Accurately weigh a known amount of this compound and dissolve it in a precise volume of the internal standard stock solution in a vial.

  • Transfer the solution to an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0). Identify the characteristic signals for this compound (vinyl proton and methyl protons) and the internal standard.

  • Store the NMR tube under the desired conditions (e.g., room temperature, 40°C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 6, 24, 48 hours).

  • For each spectrum, integrate the signals of a characteristic peak of this compound and a peak from the internal standard.

  • The relative amount of this compound remaining can be calculated by comparing the ratio of the integration of the analyte peak to the integration of the internal standard peak at each time point relative to the initial ratio at t=0.

  • Monitor for the appearance of new signals that would indicate the formation of degradation products (e.g., 2-methylpropene from protodeboronation).

Protocol 2: Assessment of Stability by HPLC

Objective: To quantify the degradation of this compound and the formation of degradation products over time using a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffer salts (if pH control is needed)

  • HPLC system with a suitable detector (e.g., UV or RI detector)

  • A reverse-phase C18 column (preferably with low silanol activity).[12]

Procedure:

  • Method Development (if not already established):

    • Develop an HPLC method that can separate this compound from its potential degradation products.

    • A mobile phase of acetonitrile and water is a common starting point.[7] It is often beneficial to use a mobile phase without a pH modifier to minimize on-column hydrolysis.[12]

    • Due to the lack of a strong chromophore, a Refractive Index (RI) detector may be more suitable than a UV detector.[7]

  • Stability Study:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Aliquot the stock solution into several vials.

    • Subject the vials to the desired stress conditions (e.g., different temperatures, pH values, or exposure to light or air).

    • At specified time points, withdraw a sample from each stressed vial.

    • Inject the samples onto the HPLC system.

    • Quantify the peak area of this compound at each time point.

    • The percentage of the remaining compound can be calculated by comparing the peak area at each time point to the initial peak area at t=0.

    • Monitor for the appearance of new peaks corresponding to degradation products.

Visualizations

DegradationPathways 2,2-Dimethylethenylboronic_acid This compound Protodeboronation Protodeboronation (H+, OH-, heat) 2,2-Dimethylethenylboronic_acid->Protodeboronation Oxidation Oxidation (O2, ROS) 2,2-Dimethylethenylboronic_acid->Oxidation Product1 2-Methylpropene Protodeboronation->Product1 Product2 Isobutyraldehyde + Boric Acid Oxidation->Product2

Caption: Primary degradation pathways of this compound.

TroubleshootingWorkflow start Low experimental yield or inconsistent results check_storage Review storage conditions (temp, atmosphere, solvent) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No prepare_fresh Prepare fresh solution improper_storage->prepare_fresh use_stabilizer Use protecting group (e.g., MIDA or Pinacol ester) improper_storage->use_stabilizer check_conditions Review experimental conditions (pH, temp, reaction time) proper_storage->check_conditions prepare_fresh->check_conditions use_stabilizer->check_conditions harsh_conditions Harsh Conditions check_conditions->harsh_conditions Yes mild_conditions Mild Conditions check_conditions->mild_conditions No optimize_conditions Optimize conditions (e.g., lower temp, buffer pH) harsh_conditions->optimize_conditions check_analytics Review analytical method (on-column degradation?) mild_conditions->check_analytics end Problem Resolved optimize_conditions->end issue_analytics Potential analytical issue check_analytics->issue_analytics Yes no_issue_analytics Analytical method is robust check_analytics->no_issue_analytics No optimize_analytics Modify analytical method (e.g., different mobile phase, column) issue_analytics->optimize_analytics no_issue_analytics->end optimize_analytics->end

Caption: Troubleshooting workflow for stability issues.

ExperimentalWorkflow start Start Stability Study prep_solution Prepare stock solution of boronic acid in chosen solvent start->prep_solution aliquot Aliquot solution into vials prep_solution->aliquot stress Apply stress conditions (temp, pH, light, air) aliquot->stress sample Sample at time intervals (t=0, t1, t2, ... tn) stress->sample analyze Analyze by stability-indicating method (e.g., HPLC or NMR) sample->analyze quantify Quantify remaining boronic acid and degradation products analyze->quantify data_analysis Plot % remaining vs. time quantify->data_analysis end Determine degradation rate/half-life data_analysis->end

Caption: General workflow for an experimental stability study.

References

Technical Support Center: Catalyst Deactivation in Suzuki Reactions Involving Vinylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving vinylboronic acids.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during Suzuki reactions with vinylboronic acids, offering potential causes and solutions in a practical question-and-answer format.

Q1: My Suzuki coupling reaction with a vinylboronic acid is giving low to no yield. What are the primary factors to investigate?

A1: When troubleshooting a low-yielding Suzuki reaction with a vinylboronic acid, a systematic approach is crucial. The most common culprits are related to the stability of the vinylboronic acid and the integrity of the catalytic system. Key areas to examine include:

  • Catalyst Activity: Ensure the palladium source and ligand are active. If using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species.[1] Consider using a more advanced precatalyst that readily forms the active species.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1] It is essential to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2]

  • Protodeboronation of the Vinylboronic Acid: Vinylboronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by strong bases and the presence of water.[3]

  • Base Selection: The choice and quality of the base are critical. The base not only activates the boronic acid for transmetalation but can also influence catalyst stability and the extent of side reactions.[4][5]

Q2: I suspect protodeboronation of my vinylboronic acid is the main issue. How can I minimize this side reaction?

A2: Protodeboronation is a frequent challenge with vinylboronic acids.[3] Here are several strategies to mitigate this undesired pathway:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a weaker base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[6]

  • Employ a More Stable Boronic Acid Surrogate: Instead of the free boronic acid, consider using more stable derivatives like potassium vinyltrifluoroborate or a vinyl MIDA (N-methyliminodiacetic acid) boronate.[3][7][8] These reagents exhibit greater stability and release the active boronic acid species slowly in situ, minimizing its concentration and thus the likelihood of protodeboronation.[3][7]

  • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive amounts can promote protodeboronation. Experimenting with anhydrous conditions or minimizing the water content in the reaction mixture can be advantageous.

Q3: My reaction mixture turns black, and the reaction stalls. What does this indicate, and how can I prevent it?

A3: The formation of a black precipitate, commonly referred to as palladium black, is a strong indicator of catalyst deactivation.[2] This occurs when the active Pd(0) species agglomerates into inactive palladium nanoparticles. This can be caused by:

  • Ligand Degradation or Dissociation: The phosphine ligands that stabilize the Pd(0) center can degrade, particularly at elevated temperatures or in the presence of oxygen. Once the ligand dissociates, the unprotected Pd(0) atoms can aggregate.

  • High Catalyst Concentration: In some cases, high catalyst loadings can promote the formation of palladium black.

  • Inefficient Reductive Elimination: If the final step of the catalytic cycle, reductive elimination, is slow, the concentration of the active Pd(0) species can build up, increasing the chance of agglomeration.

To prevent the formation of palladium black:

  • Ensure Proper Degassing: Rigorously exclude oxygen from the reaction.[2]

  • Use Robust Ligands: Employ sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that form more stable complexes with palladium.

  • Optimize Reaction Temperature: Avoid unnecessarily high temperatures that can accelerate ligand degradation.

  • Consider a Different Palladium Precatalyst: Modern precatalysts are often designed to release the active, ligand-stabilized Pd(0) species slowly and controllably, which can minimize aggregation.

Q4: I am using a vinyl MIDA boronate for the first time. Are there any specific considerations for its use in Suzuki coupling?

A4: Vinyl MIDA boronates are excellent, stable surrogates for vinylboronic acids.[7][8] Key considerations for their use include:

  • Deprotection Step: The MIDA group must be cleaved to release the free boronic acid for the Suzuki coupling to proceed. This is typically achieved under mild aqueous basic conditions (e.g., with NaOH or NaHCO₃) at room temperature.[8]

  • One-Pot Procedures: It is often possible to perform the deprotection and subsequent Suzuki coupling in a single pot.

  • Reaction Conditions: While the MIDA boronate itself is very stable, once deprotected, the resulting vinylboronic acid is susceptible to the same decomposition pathways as the isolated compound. Therefore, the general principles for minimizing protodeboronation still apply.

Data Presentation

The following tables provide a summary of quantitative data to guide the selection of reaction parameters.

Table 1: Comparison of Yields with Different Bases in a Model Suzuki Coupling

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)Reference
1K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃90-10012-1695[5]
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃90-10012-1688[5]
3Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃90-10012-1692[5]
4TEAToluene/H₂OPd(OAc)₂PPh₃90-10012-1645[4]
5Cs₂CO₃THF/H₂OPdCl₂PPh₃852272[9]

Note: The data presented is for illustrative purposes, primarily with arylboronic acids, as direct comparative studies with vinylboronic acids are less common. Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Stability of Boronic Acid Derivatives

Boron ReagentStabilityHandlingTendency for Protodeboronation
Vinylboronic AcidLow; sensitive to air and moistureCan be challenging; often requires storage under inert atmosphereHigh
Potassium VinyltrifluoroborateHigh; crystalline solid, stable in airEasy to handle and weighLow
Vinyl MIDA BoronateVery high; crystalline solid, stable to chromatographyEasy to handle and purifyVery low (as the MIDA adduct)

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Vinylboronic Acid Derivative (Potassium Vinyltrifluoroborate)

This protocol is adapted from a literature procedure for the coupling of potassium vinyltrifluoroborate with an aryl bromide.[9]

Materials:

  • Aryl bromide (1.0 mmol)

  • Potassium vinyltrifluoroborate (1.2 mmol)

  • Palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol)

  • Tetrahydrofuran (THF) and Water (9:1 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube or sealed reaction vial, add the aryl bromide (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), PdCl₂ (0.02 mmol), PPh₃ (0.06 mmol), and Cs₂CO₃ (3.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed THF/H₂O solvent mixture (e.g., 2 mL) via syringe.

  • Heat the reaction mixture to 85 °C in a preheated oil bath and stir for the required time (e.g., 22 hours).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of Vinyl MIDA Boronate

This protocol provides a method for the synthesis of the stable vinyl MIDA boronate, which can then be used in Suzuki coupling reactions.[7][10]

Materials:

  • 1-Bromo-2-trimethylsilylethylene

  • Boron tribromide (BBr₃)

  • N-methyliminodiacetic acid (MIDA)

  • Sodium hydride (NaH)

  • Anhydrous solvents (e.g., CH₂Cl₂, THF)

Procedure:

  • Transmetalation: React 1-bromo-2-trimethylsilylethylene with BBr₃ in an anhydrous solvent to form the corresponding vinylboron dibromide intermediate.

  • Preparation of MIDA dianion: In a separate flask, react N-methyliminodiacetic acid with two equivalents of a strong base like sodium hydride in an anhydrous solvent to form the disodium salt of MIDA.

  • Trapping: Add the vinylboron dibromide solution to the suspension of the MIDA dianion to form the vinyl MIDA boronate.

  • Workup and Purification: After the reaction is complete, quench the reaction mixture and perform an appropriate workup. The vinyl MIDA boronate can typically be purified by column chromatography on silica gel.

Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to catalyst deactivation in Suzuki reactions.

Catalyst_Deactivation_Pathways cluster_active_cycle Active Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Pd(0) Active_Pd(0) Oxidative_Addition Oxidative_Addition Active_Pd(0)->Oxidative_Addition Ar-X Pd_Black Palladium Black (Inactive) Active_Pd(0)->Pd_Black Aggregation Transmetalation Transmetalation Oxidative_Addition->Transmetalation Vinyl-B(OR)2 / Base Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Pd(0) Regeneration Product Product Reductive_Elimination->Product Protodeboronation Protodeboronation Alkene_Byproduct Alkene_Byproduct Protodeboronation->Alkene_Byproduct Vinyl_Boronic_Acid Vinyl_Boronic_Acid Vinyl_Boronic_Acid->Protodeboronation H+

Caption: Key catalyst deactivation pathways in Suzuki reactions.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check_Purity Check Purity of Starting Materials Start->Check_Purity Degas Ensure Rigorous Degassing Check_Purity->Degas Screen_Base Screen Different Bases (e.g., K2CO3, Cs2CO3, KF) Degas->Screen_Base Use_Stable_Boron Use Stable Boron Reagent (Trifluoroborate or MIDA Boronate) Screen_Base->Use_Stable_Boron Optimize_Ligand Optimize Ligand and Catalyst Loading Use_Stable_Boron->Optimize_Ligand Monitor_Reaction Monitor Reaction Progress (TLC, GC-MS, LC-MS) Optimize_Ligand->Monitor_Reaction Success Improved Yield Monitor_Reaction->Success

Caption: A systematic workflow for troubleshooting low yields.

Boronic_Acid_vs_Esters Boronic_Acid Vinylboronic Acid + More Reactive - Less Stable - Prone to Protodeboronation Suzuki_Reaction Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Reaction Directly Boronate_Ester Vinyl MIDA Boronate / Trifluoroborate - Less Reactive (requires activation) + More Stable + Resistant to Protodeboronation Activation Activation Boronate_Ester->Activation Slow Release Activation->Suzuki_Reaction

Caption: Relationship between boronic acids and their stable esters.

References

Technical Support Center: Purification of Products from 2,2-Dimethylethenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 2,2-dimethylethenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in Suzuki-Miyaura coupling reactions with this compound?

A1: The typical impurities in Suzuki-Miyaura reactions involving this compound include:

  • Unreacted Starting Materials: Residual this compound and the corresponding aryl or vinyl halide.

  • Homocoupling Byproducts: Dimers of the boronic acid or the halide starting material. The formation of boronic acid homocoupling products can be promoted by the presence of oxygen.[1]

  • Protodeboronation Product: The byproduct where the boronic acid group is replaced by a hydrogen atom.

  • Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the reaction. For pharmaceutical applications, it is critical to reduce palladium levels to parts-per-million (ppm) due to toxicity concerns.[1]

  • Inorganic Salts: Salts formed from the base used in the reaction (e.g., carbonates, phosphates).

  • Polymerized Vinyl Boronic Acid: Vinylboronic acids have a tendency to polymerize, which can lead to lower yields and the presence of insoluble material.[2]

Q2: What is the general workflow for purifying the products of these reactions?

A2: A typical purification workflow involves a multi-step process beginning with an aqueous workup to remove inorganic salts and water-soluble impurities. This is often followed by column chromatography to separate the desired product from organic-soluble impurities. If the product is a solid, recrystallization can be an effective final purification step.

Q3: How can I remove unreacted this compound from my crude product?

A3: Unreacted this compound can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which is then extracted into the aqueous layer.[1]

Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?

A4: Separating compounds with similar polarities is a common challenge. Meticulous column chromatography with a shallow solvent gradient is often effective.[1] It is crucial to first test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to determine the optimal conditions for separation. If the product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method.[1]

Q5: How can I prevent the polymerization of this compound during the reaction and purification?

A5: To prevent polymerization, it is crucial to store the boronic acid in a cool, dark environment, preferably at -20°C, under an inert atmosphere (e.g., argon or nitrogen).[2] The use of a radical inhibitor, such as phenothiazine, is also highly recommended.[2] During purification, it is advisable to work efficiently to minimize exposure to heat and light.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of the desired product after purification. The product may be partially soluble in the aqueous phase during workup. The chosen chromatography solvent system may not be optimal, leading to product loss on the column.- Minimize the volume of aqueous washes. - Back-extract the aqueous layers with the organic solvent. - Optimize the column chromatography solvent system using TLC to ensure the product elutes effectively.
The product appears as an oil and will not crystallize. - The presence of impurities is inhibiting crystallization. - The product may be intrinsically an oil at room temperature.- Attempt further purification by column chromatography to remove impurities and then try to crystallize the product again.[1] - If the product is an oil, purification by chromatography is the most appropriate method.[1]
Significant amount of homocoupled byproduct is observed. - The presence of oxygen in the reaction.[1] - Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).[1]- Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen).[1] - Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1] - For purification, careful column chromatography or recrystallization is required.
The purified product is contaminated with a dark-colored residue. The dark color is likely due to residual palladium catalyst.- Filter the crude product through a pad of celite before concentration. - For homogeneous catalysts, use a metal scavenger. These are materials like functionalized silica that bind to the metal, allowing it to be removed by filtration.[1]
Streaking or "tailing" of the product band during column chromatography. Strong interactions between a polar product and the acidic silica gel stationary phase.- Add a small amount of a polar solvent like methanol to the eluent. - Consider using a less acidic stationary phase, such as neutral alumina.
Insoluble material is present in the crude reaction mixture. This could be due to the polymerization of the this compound.[2]- Attempt to dissolve the crude mixture in the solvent to be used for chromatography and filter off any insoluble material. Note that this will result in a lower yield.

Data Presentation

Table 1: Representative Purification Data for Suzuki-Miyaura Coupling Products

Note: This table presents illustrative data from Suzuki-Miyaura reactions with various boronic acids to provide a general expectation of purification outcomes. Actual results will vary based on the specific substrates and reaction conditions.

Purification Method Starting Material Purity (Crude) Final Purity Recovery Rate Reference
Flash Column Chromatography60-80%>95%70-90%[3][4]
Recrystallization85-95%>99%60-85%[5]
Aqueous Workup + Column Chromatography50-70%>98%65-85%[3][5]

Table 2: Comparison of Palladium Scavengers for Catalyst Removal

Scavenging Agent Typical Loading (equiv.) Initial Pd (ppm) Final Pd (ppm) Removal Efficiency
Thiol-functionalized silica3 - 5200 - 500< 10> 95%
Amine-functionalized silica4 - 6200 - 50020 - 5080 - 90%
Activated Carbon10 - 20 wt%200 - 50010 - 3085 - 95%

Experimental Protocols

Protocol 1: General Purification of a Styrenyl Product from a Suzuki-Miyaura Reaction

This protocol describes a general procedure for the purification of a styrenyl product from the Suzuki-Miyaura coupling of an aryl bromide with this compound.

  • Aqueous Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc). c. Wash the organic layer sequentially with a 1M aqueous solution of NaOH to remove unreacted boronic acid, followed by water, and then brine.[1] d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification by Flash Column Chromatography: a. Determine a suitable eluent system by TLC analysis of the crude product. A common starting point is a mixture of hexanes and ethyl acetate. b. Prepare a slurry of silica gel in the initial, low-polarity eluent and pack a glass column. c. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the column. d. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. e. Collect fractions and monitor their composition by TLC. f. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[3]

  • Purification by Recrystallization (if the product is a solid): a. Dissolve the product obtained from chromatography in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water). b. Allow the solution to cool slowly to room temperature to form crystals. c. Further cool the mixture in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. e. Dry the crystals under vacuum.[5]

Mandatory Visualization

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup & Extraction crude->workup Quench & Dilute crude_organic Crude Organic Product workup->crude_organic Isolate & Dry chromatography Flash Column Chromatography crude_organic->chromatography If mixture or oil recrystallization Recrystallization crude_organic->recrystallization If solid purified_oil Purified Product (Oil) chromatography->purified_oil purified_solid Purified Crystalline Product recrystallization->purified_solid

Caption: General purification workflow for Suzuki-Miyaura reaction products.

TroubleshootingLogic start Purification Issue low_yield Low Product Recovery? start->low_yield homocoupling High Homocoupling Byproduct? start->homocoupling pd_residue Dark Color / Pd Residue? start->pd_residue no_xtal Fails to Crystallize? start->no_xtal solution_yield Optimize Workup / Chromatography low_yield->solution_yield Yes solution_homocoupling Degas Reaction / Use Pd(0) homocoupling->solution_homocoupling Yes solution_pd Filter through Celite / Use Scavenger pd_residue->solution_pd Yes solution_no_xtal Re-purify by Chromatography no_xtal->solution_no_xtal Yes

Caption: Troubleshooting logic for common purification problems.

References

effect of temperature on the efficiency of 2,2-Dimethylethenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,2-Dimethylethenylboronic acid in Suzuki-Miyaura coupling reactions. The following information is designed to address common issues and provide insights into optimizing reaction conditions, with a specific focus on the effect of temperature.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: When encountering low or no yield, a systematic check of the following parameters is recommended:

  • Catalyst Activity: Ensure the palladium catalyst is active. If you are using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) species in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid. It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

  • Reagent Purity and Stability: Verify the purity of all reagents, including the aryl halide, base, and solvent. This compound, like other vinylboronic acids, can be susceptible to degradation over time.

  • Base and Solvent Selection: The choice of base and solvent is critical and they often work in concert. The base should be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of the starting materials or product. Ensure the base is finely powdered and dry for anhydrous reactions. For two-phase reactions, vigorous stirring is essential to maximize the interaction between the phases.

Q2: I am observing significant amounts of a byproduct that appears to be the result of protodeboronation of my this compound. How can this be minimized?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a known side reaction for vinylboronic acids, particularly in the presence of strong bases and water.[1] To mitigate this:

  • Use a Milder Base: Strong bases in aqueous solutions can accelerate protodeboronation. Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[1]

  • Lower Reaction Temperature: For unstable boronic acids, lower reaction temperatures (e.g., 60 °C) and shorter reaction times can be beneficial to minimize decomposition.

Q3: What is the optimal temperature range for the Suzuki coupling of this compound?

A3: The optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent used. While there is no single "best" temperature, a common starting point for Suzuki-Miyaura couplings is in the range of 80-110 °C.[1] However, for potentially unstable boronic acids like this compound, a lower temperature may be advantageous. It is recommended to perform a temperature optimization study for your specific reaction. In some systems, an optimal temperature of 80 °C has been identified, with yields decreasing sharply at lower temperatures.[2][3] In other cases, 100 °C has been found to be optimal, with the formation of side products at higher temperatures.[1][4]

Q4: Can elevated temperatures lead to other side reactions besides protodeboronation?

A4: Yes, excessively high temperatures can lead to several undesirable outcomes:

  • Catalyst Decomposition: Palladium catalysts can decompose at elevated temperatures, leading to the formation of palladium black and a loss of catalytic activity.

  • Homocoupling: High temperatures can sometimes promote the homocoupling of the boronic acid.

  • Formation of Side Products: As observed in some studies, temperatures above the optimum can lead to the formation of undesired byproducts.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a fresh batch of catalyst or a different palladium source/ligand combination.
Oxygen contaminationEnsure proper degassing of solvents and maintain a strict inert atmosphere.
Impure reagentsVerify the purity of all starting materials.
Suboptimal temperaturePerform a temperature optimization study (e.g., screening from 60 °C to 120 °C).
Significant Protodeboronation Base is too strongSwitch to a milder base (e.g., K₂CO₃, KF).
Presence of waterUse anhydrous solvents and reagents.
High reaction temperatureLower the reaction temperature and shorten the reaction time.
Formation of Palladium Black Catalyst decompositionLower the reaction temperature. Consider a more stable catalyst/ligand system.
Inconsistent Results Inconsistent heatingEnsure uniform and accurate temperature control using an oil bath or heating block.
Incomplete dissolution of baseUse a finely powdered base and ensure vigorous stirring.

Data on Temperature Effects in Suzuki-Miyaura Couplings

The following table summarizes findings on the effect of temperature from studies on similar Suzuki-Miyaura coupling reactions. Note that the optimal temperature can vary significantly based on the specific reactants and conditions.

Boronic Acid Type Temperature Range Studied Optimal Temperature Observations
Phenylboronic Acid60-140 °C100 °CYield decreased at higher temperatures due to side product formation.[1][4]
Aryl Boronic Acids30-110 °C90-110 °CFor some systems, higher temperatures within this range provided the best results.
Phenylboronic Acid25-80 °C80 °CYields were 20% at 25 °C, 62% at 50 °C, and 77% at 70 °C.[3]
Unstable Heteroaryl Boronic AcidsNot specified60 °CLower temperatures and shorter reaction times provided excellent yields and minimized protodeboronation.
Phenylboronic AcidRoom Temp - 70 °C70 °CYield dropped to 72% at room temperature from a higher yield at 70 °C.[5]

Experimental Protocols

General Protocol for Temperature Optimization of this compound Coupling

This protocol provides a general framework for optimizing the reaction temperature. The specific amounts of reagents and choice of solvent and base should be determined based on literature precedents for similar substrates.

  • Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand. Then, add the degassed solvent (e.g., dioxane/water, THF/water) via syringe.

  • Heating and Monitoring: Place the reaction vessel in a pre-heated oil bath or heating block at the desired temperature. It is recommended to run several small-scale reactions in parallel at different temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) at regular intervals.

  • Work-up and Analysis: Once the reaction is complete (or after a set time), cool the reaction to room temperature. Perform an appropriate aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate. Analyze the crude product to determine the yield and purity for each reaction temperature to identify the optimum.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis reagents Combine Aryl Halide, This compound, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat to Target Temperature solvent->heating monitoring Monitor Reaction Progress (TLC, GC/LC-MS) heating->monitoring workup Work-up and Purification monitoring->workup yield Determine Yield and Purity workup->yield optimize Identify Optimal Temperature yield->optimize Troubleshooting_Logic start Low/No Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_atmosphere Is the Atmosphere Inert? check_catalyst->check_atmosphere Yes solution_catalyst Use Fresh Catalyst check_catalyst->solution_catalyst No check_reagents Are Reagents Pure? check_atmosphere->check_reagents Yes solution_atmosphere Degas Solvents & Maintain Inert Gas Flow check_atmosphere->solution_atmosphere No check_temp Is Temperature Optimal? check_reagents->check_temp Yes solution_reagents Purify/Verify Reagents check_reagents->solution_reagents No solution_temp Perform Temperature Screening check_temp->solution_temp No

References

Technical Support Center: Scaling Up Reactions with 2,2-Dimethylethenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-dimethylethenylboronic acid, particularly in the context of scaling up Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up Suzuki-Miyaura reactions with this compound?

A1: Scaling up reactions with this compound, a type of vinylboronic acid, presents several key challenges:

  • Instability of the Boronic Acid: Vinylboronic acids are susceptible to degradation pathways such as protodeboronation (loss of the boronic acid group), oxidation, and polymerization, especially under prolonged reaction times and elevated temperatures common in scale-up processes.[1]

  • Reaction Kinetics and Heat Transfer: Exothermic events, such as the addition of base or catalyst, can be more difficult to control on a larger scale, potentially leading to temperature spikes that accelerate decomposition of the boronic acid.

  • Homocoupling and Impurity Profile: The formation of homocoupled byproducts from the boronic acid can become more significant at scale, complicating purification.[1] The impurity profile may differ from small-scale reactions due to longer reaction times and different mixing dynamics.

  • Reagent and Catalyst Loading: Optimizing the loading of the palladium catalyst and base is critical for cost-effectiveness and minimizing residual metal contamination in the final product.

  • Purification and Product Isolation: Removing unreacted starting materials, byproducts, and residual palladium catalyst can be more challenging at a larger scale, often requiring the development of robust and scalable purification methods beyond standard column chromatography.[2]

Q2: How can I improve the stability of this compound during a scaled-up reaction?

A2: To mitigate the instability of this compound, consider the following strategies:

  • Use of Stable Surrogates: Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or a diethanolamine adduct. These can often be used directly in the coupling reaction and release the active boronic acid in situ under the reaction conditions.

  • Anhydrous Conditions: Since water is a proton source for protodeboronation, using anhydrous solvents and reagents can significantly reduce this side reaction.[1]

  • Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Controlled Reagent Addition: For exothermic reactions, the slow, controlled addition of reagents, particularly the base and catalyst solution, can help maintain a stable internal temperature.

Q3: What are the best practices for removing residual palladium from my product on a large scale?

A3: Removing palladium to acceptable levels (often in the ppm range for pharmaceutical applications) is a critical step in scaling up. Effective methods include:

  • Activated Charcoal Treatment: Stirring the reaction work-up solution with activated charcoal can effectively adsorb palladium.[2]

  • Metal Scavengers: Utilize silica-based metal scavengers (e.g., SiliaMetS® Thiol or DMT).[2] These materials have functional groups that chelate the palladium, allowing for its removal by filtration.[2]

  • Aqueous Washes: Certain aqueous solutions, such as 20% aqueous sodium bisulfite (NaHSO₃), can be used to wash the organic layer and reduce palladium content.

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification and removal of metal impurities.

Troubleshooting Guides

Issue Potential Causes Troubleshooting Steps
Low or No Product Yield 1. Inactive catalyst. 2. Oxygen contamination leading to catalyst decomposition or boronic acid homocoupling.[1] 3. Degradation (protodeboronation) of this compound.[1] 4. Suboptimal base or solvent system.1. Use a fresh batch of palladium catalyst or a more robust, air-stable precatalyst. 2. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1] 3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA). Use milder bases and anhydrous conditions.[1] 4. Screen different base/solvent combinations. For biphasic reactions, ensure vigorous stirring.
Significant Protodeboronation 1. Presence of a proton source (e.g., water, alcohols).[1] 2. Use of a strong base in an aqueous medium.[1] 3. Prolonged reaction time at elevated temperatures.1. Switch to anhydrous solvents and ensure all reagents are dry. 2. Use a milder base such as K₂CO₃ or KF.[1] 3. Optimize the reaction temperature and time to achieve full conversion of the limiting reagent without excessive degradation of the boronic acid.
High Levels of Homocoupling Byproduct 1. Presence of oxygen in the reaction.[1] 2. Use of a Pd(II) precatalyst, which can promote homocoupling during its reduction to Pd(0).1. Thoroughly degas all reagents and maintain a strict inert atmosphere. 2. Consider using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄).
Difficulty in Removing Unreacted Boronic Acid 1. Inefficient aqueous extraction.1. Perform a basic aqueous wash (e.g., with 1M NaOH or K₂CO₃ solution). This will convert the acidic boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer.
Inconsistent Results Upon Scale-Up 1. Poor heat transfer leading to temperature gradients and side reactions. 2. Inefficient mixing affecting reaction kinetics. 3. Changes in the quality of reagents at larger scales.1. Monitor the internal reaction temperature closely. Implement controlled addition of reagents for highly exothermic steps. 2. Ensure adequate agitation for the reactor size and geometry. 3. Qualify all reagents and starting materials at the intended scale.

Data Presentation

Expected Solubility Profile of this compound
Solvent Expected Solubility Notes
Aprotic Polar Solvents
Tetrahydrofuran (THF)HighCommonly used for Suzuki couplings. Miscible with water.
1,4-DioxaneHighAnother common solvent for Suzuki reactions. Miscible with water.
Dimethylformamide (DMF)HighCan be used, but may be more difficult to remove during workup.
Aprotic Nonpolar Solvents
TolueneModerateGood for anhydrous reactions. Immiscible with water.
Protic Solvents
EthanolHighCan act as a proton source, potentially increasing protodeboronation.
WaterLow to ModerateOften used as a co-solvent with an organic solvent.[3]
Palladium Scavenger Screening Data (Illustrative)

The following table illustrates typical data that would be generated when screening palladium scavengers for a scaled-up reaction.

Scavenger Loading (wt%) Temperature (°C) Time (h) Initial Pd (ppm) Final Pd (ppm) Removal Efficiency (%)
Activated Carbon525125005090.0
SiliaMetS® Thiol10406500<10>98.0
SiliaMetS® DMT10406500<5>99.0

Experimental Protocols

General Protocol for Scaled-Up Suzuki-Miyaura Coupling

This protocol provides a general framework. The specific quantities, solvent, base, and catalyst should be optimized for your specific substrates.

1. Reagent Preparation and Charging:

  • Oven-dry all glassware and ensure the reactor is clean and dry.

  • Charge the reactor with the aryl halide and this compound (or its stable derivative).

  • Purge the reactor with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

2. Solvent and Base Addition:

  • Add the degassed organic solvent(s) to the reactor.

  • If using a biphasic system, add the degassed aqueous solution of the base. Ensure vigorous stirring to facilitate mixing between the phases.

3. Catalyst Addition:

  • In a separate, inerted vessel, dissolve the palladium catalyst and any necessary ligands in a small amount of degassed solvent.

  • Transfer the catalyst solution to the reactor via a cannula or a pressure-equalizing addition funnel. For highly exothermic reactions, add the catalyst solution slowly while monitoring the internal temperature.

4. Reaction Monitoring:

  • Heat the reaction mixture to the optimized temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC, TLC) until the limiting reagent is consumed.

5. Work-up and Product Isolation:

  • Cool the reaction mixture to room temperature.

  • If a biphasic system was used, separate the layers. Extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

6. Purification:

  • Palladium Removal: If necessary, treat the crude product solution with a palladium scavenger (as determined by screening) before concentrating.

  • Crystallization or Chromatography: Purify the crude product by crystallization from a suitable solvent system or by column chromatography on a scale-appropriate system.

Visualizations

Experimental_Workflow Experimental Workflow for Scaled-Up Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare & Charge Reagents (Aryl Halide, Boronic Acid) inert_atmosphere Establish Inert Atmosphere (Nitrogen/Argon Purge) prep_reagents->inert_atmosphere add_solvents Add Degassed Solvents & Aqueous Base inert_atmosphere->add_solvents add_catalyst Controlled Addition of Catalyst Solution add_solvents->add_catalyst heat_monitor Heat to Optimized Temp & Monitor Progress (HPLC/GC) add_catalyst->heat_monitor workup Aqueous Work-up (Extraction & Washes) heat_monitor->workup pd_removal Palladium Scavenging (e.g., Activated Carbon, SiliaMetS) workup->pd_removal purification Final Purification (Crystallization/Chromatography) pd_removal->purification final_product Isolated Product purification->final_product Troubleshooting_Logic Troubleshooting Low Yield in Scaled-Up Suzuki Reactions cluster_solutions Potential Solutions start Low Yield Observed check_catalyst Check Catalyst Activity & Inert Atmosphere start->check_catalyst check_boronic_acid Analyze for Boronic Acid Degradation start->check_boronic_acid check_conditions Review Reaction Conditions (Base/Solvent) start->check_conditions solution_catalyst Use Fresh/Pre-activated Catalyst & Ensure Rigorous Degassing check_catalyst->solution_catalyst Inactive Catalyst or O2 Contamination solution_boronic_acid Switch to Stable Boronate Ester (e.g., MIDA, Pinacol) Use Milder Base/Anhydrous Conditions check_boronic_acid->solution_boronic_acid Protodeboronation or Homocoupling Detected solution_conditions Screen Alternative Bases & Solvent Systems check_conditions->solution_conditions Conditions Not Optimal for Scale

References

analytical techniques for monitoring 2,2-Dimethylethenylboronic acid reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to analytical techniques for monitoring the reaction progress of 2,2-Dimethylethenylboronic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for monitoring the reaction progress of this compound?

A1: The most common and effective techniques for monitoring reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions, are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹¹B NMR).[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization of the boronic acid.[3]

Q2: I am observing the degradation of my this compound during analysis. What could be the cause?

A2: this compound, like other boronic acids, can be susceptible to degradation under certain conditions. Two common side reactions are protodeboronation and boroxine formation.[2][4] Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a hydrogen atom, and can be promoted by protic solvents or certain acidic or basic conditions.[2] Boroxine formation is the dehydration of three boronic acid molecules to form a cyclic trimeric anhydride, which can be favored in anhydrous conditions and at higher temperatures.[5]

Q3: How can I minimize the formation of boroxines during my analysis?

A3: To minimize the formation of boroxines, it is advisable to use anhydrous solvents for sample preparation and analysis whenever possible.[2] For HPLC analysis, using a mobile phase with a lower water content or a faster gradient may reduce on-column conversion to boroxine.[2] For NMR analysis, ensuring the deuterated solvent is dry is crucial.[2] In some cases, the addition of a small amount of water can shift the equilibrium back towards the boronic acid.[5]

Q4: What is protodeboronation and how can I detect it in my reaction mixture?

A4: Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom.[2][4] For this compound, this would result in the formation of 2-methylpropene. This side reaction can be detected by HPLC as a new peak, by ¹H NMR through the appearance of characteristic signals for the resulting alkene, and by GC-MS.[2]

Q5: Can I use ¹¹B NMR to monitor my reaction?

A5: Yes, ¹¹B NMR spectroscopy is a powerful technique for directly observing the boron-containing species in your reaction.[6][7][8] The chemical shift in ¹¹B NMR is sensitive to the coordination state of the boron atom, allowing you to distinguish between the starting boronic acid, boronate esters, and other boron-containing intermediates or byproducts.[2][9] This can provide valuable mechanistic insights.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered when monitoring reactions of this compound.

HPLC Analysis Troubleshooting
IssuePotential Cause(s)Recommended Action(s)
Poor peak shape (tailing or fronting) for this compound. 1. Interaction of the boronic acid group with the silica support of the column.[2] 2. Inappropriate mobile phase pH.[2]1. Use a column with end-capping or a polymer-based stationary phase. 2. Adjust the mobile phase pH with a suitable buffer to ensure the boronic acid is in a single ionic state.
Appearance of unexpected peaks. 1. On-column degradation (e.g., hydrolysis).[2] 2. Formation of side products (e.g., homocoupling, protodeboronation).[2] 3. Sample degradation in the autosampler.[2]1. Use a non-aqueous or low-aqueous mobile phase if possible. Prepare samples in an aprotic solvent.[2] 2. Analyze the reaction mixture by LC-MS to identify the molecular weights of the unknown peaks.[2] 3. Keep the autosampler tray cooled.[2]
Irreproducible retention times. 1. Fluctuation in mobile phase composition. 2. Column degradation.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a guard column and flush the column regularly.
NMR Analysis Troubleshooting
IssuePotential Cause(s)Recommended Action(s)
Difficulty in quantifying reaction conversion. 1. Overlapping signals of starting material and product.[2] 2. Inaccurate integration due to poor baseline or broad peaks.[2]1. Use a well-resolved, non-overlapping peak for each compound for integration. If necessary, use a 2D NMR technique like COSY to identify distinct signals.[2] 2. Add a known amount of an internal standard with a clean, isolated signal (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.[2]
Disappearance of the boronic acid proton signals. Exchange with residual water in the NMR solvent.[2]Use a freshly opened ampoule of deuterated solvent or dry the solvent over molecular sieves.
Broad signals for aromatic protons. Presence of paramagnetic species (e.g., residual palladium catalyst).[2]Filter the NMR sample through a small plug of silica gel or celite to remove paramagnetic impurities.

Experimental Protocols

Protocol 1: HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction
  • Reaction Sampling and Quenching: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol.[1] This solution can also contain an internal standard for more accurate quantification.[1]

  • Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both the starting materials and the product have significant absorbance.

  • Data Analysis: Integrate the peak areas of the starting material (this compound), the coupling partner, and the product. Calculate the percentage conversion and yield relative to the initial concentration of the limiting reagent.[1]

Protocol 2: ¹H NMR Monitoring of Reaction Progress
  • Reaction Sampling: At specified time intervals, carefully take a small sample (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.

  • Sample Preparation: Quench the reaction by adding the sample to a vial containing a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and an internal standard of known concentration.

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Identify characteristic, well-resolved peaks for the starting material and the product. Integrate these peaks and the peak of the internal standard. The relative integrals will allow for the determination of the concentration of each species and the overall reaction conversion.

Quantitative Data

The following table provides representative kinetic data for a generic Suzuki-Miyaura coupling reaction monitored by HPLC, illustrating the consumption of the aryl halide and the formation of the biaryl product over time.[1]

Reaction Time (min)Aryl Halide Conversion (%) [HPLC]Product Formation (%) [HPLC]
000
152524
305554
608584
1209897
180>99>99

Visualizations

Experimental_Workflow_HPLC_Monitoring cluster_reaction Reaction Vessel cluster_sampling Sample Preparation cluster_analysis Analysis Reaction Suzuki-Miyaura Reaction (this compound + Aryl Halide) Sampling 1. Withdraw Aliquot Reaction->Sampling Time Points Quenching 2. Quench Reaction (e.g., in Acetonitrile) Sampling->Quenching Filtering 3. Filter Sample Quenching->Filtering HPLC HPLC Analysis Filtering->HPLC Inject Data Data Processing (Integration & Calculation) HPLC->Data

Caption: Workflow for HPLC monitoring of a boronic acid coupling reaction.

Troubleshooting_Logic_Low_Yield cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_byproducts Byproduct Analysis Start Low Yield Observed in This compound Reaction CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckConditions 2. Review Reaction Conditions Start->CheckConditions AnalyzeByproducts 3. Analyze for Side Products Start->AnalyzeByproducts Optimize 4. Optimize Reaction CheckReagents->Optimize BoronicAcid Boronic Acid Stability (Degradation?) CheckReagents->BoronicAcid ArylHalide Aryl Halide Purity CheckReagents->ArylHalide Catalyst Catalyst/Ligand Activity CheckReagents->Catalyst BaseSolvent Base & Solvent Purity CheckReagents->BaseSolvent CheckConditions->Optimize InertAtmosphere Inert Atmosphere (Oxygen exclusion?) CheckConditions->InertAtmosphere Temperature Reaction Temperature CheckConditions->Temperature Stirring Stirring Efficiency CheckConditions->Stirring AnalyzeByproducts->Optimize Protodeboronation Protodeboronation Product AnalyzeByproducts->Protodeboronation Homocoupling Homocoupling Product AnalyzeByproducts->Homocoupling

Caption: Troubleshooting workflow for low yield in boronic acid reactions.

References

Validation & Comparative

Navigating Reactivity: A Comparative Analysis of 2,2-Dimethylethenylboronic Acid and Other Vinylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount to the success of complex synthetic endeavors. In the realm of palladium-catalyzed cross-coupling reactions, vinylboronic acids serve as indispensable reagents for the introduction of vinyl moieties. This guide provides a comparative analysis of the reactivity of 2,2-dimethylethenylboronic acid alongside other commonly employed vinylboronic acids, supported by a discussion of influencing factors and a general experimental protocol for their application in the Suzuki-Miyaura reaction.

The Suzuki-Miyaura coupling stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The reactivity of the boronic acid component is a critical determinant of the reaction's success, influenced by both steric and electronic factors. This guide will explore these factors through a qualitative comparison of three representative vinylboronic acids: vinylboronic acid, (E)-styrylboronic acid, and the sterically hindered this compound.

Influence of Structure on Reactivity

The structure of a vinylboronic acid has a profound impact on its performance in Suzuki-Miyaura coupling reactions. Two key factors are at play:

  • Steric Hindrance: The bulkiness of the substituents on the vinyl group can significantly affect the rate of transmetalation, a crucial step in the catalytic cycle. Increased steric hindrance around the boron atom can impede its approach to the palladium center, thereby slowing down the reaction.

  • Electronic Effects: The electronic nature of the substituents on the vinyl group influences the nucleophilicity of the organic fragment being transferred. Electron-donating groups can enhance the reactivity of the boronic acid, while electron-withdrawing groups can have the opposite effect.

Qualitative Reactivity Comparison

Vinylboronic AcidStructureExpected Relative ReactivityRationale
Vinylboronic AcidC₂H₅BO₂HighUnsubstituted vinyl group presents minimal steric hindrance, allowing for efficient access to the palladium catalyst.
(E)-Styrylboronic AcidC₈H₉BO₂Moderate to HighThe phenyl group is electron-withdrawing via induction but can be electron-donating through resonance. The overall electronic effect is often a slight activation. Steric hindrance is greater than vinylboronic acid but generally well-tolerated.
This compoundC₄H₉BO₂ModerateThe two methyl groups on the α-carbon introduce significant steric bulk, which can hinder the approach of the boronic acid to the palladium complex, potentially leading to slower reaction rates or requiring more forcing conditions compared to less hindered analogues.

It is important to note that the optimal reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be tailored to overcome some of the inherent reactivity differences between these substrates.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of Vinylboronic Acids

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of a vinylboronic acid with an aryl bromide. This should be considered a starting point, and optimization is often necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Vinylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, vinylboronic acid, palladium catalyst, and base.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed solvent is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Visualizing the Process

To further elucidate the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) assemble Assemble Apparatus (Flask, Condenser) reagents->assemble glassware Flame-dry Glassware glassware->assemble inert Inert Atmosphere (Evacuate/Backfill Ar) assemble->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat extract Extraction heat->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Purification (Column Chromatography) concentrate->purify

A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition transmetal R¹-Pd(II)L_n-R² pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product R¹-R² transmetal->product reagent1 R¹-X reagent1->pd_complex reagent2 R²-B(OR)₂ reagent2->transmetal base Base base->transmetal

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Head-to-Head Battle in Cross-Coupling: 2,2-Dimethylethenylboronic Acid vs. Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, empowering chemists in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. Central to this reaction is the choice of the organoboron reagent. This guide provides a detailed comparison of two such reagents: 2,2-dimethylethenylboronic acid and its pinacol ester, offering researchers, scientists, and drug development professionals a data-driven perspective on their respective performance in cross-coupling reactions.

The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive nucleophiles in the Suzuki-Miyaura catalytic cycle, which can lead to faster reaction times. However, this enhanced reactivity often comes at the cost of lower stability, with susceptibility to degradation pathways like protodeboronation. Conversely, boronic acid pinacol esters exhibit significantly improved stability, rendering them easier to handle, purify, and store for extended periods. This enhanced stability, however, can sometimes necessitate more forcing reaction conditions to achieve comparable reactivity to the parent boronic acid.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

To illustrate the practical implications of choosing between this compound and its pinacol ester, the following table summarizes their performance in a representative Suzuki-Miyaura cross-coupling reaction with a common aryl bromide partner. While direct side-by-side comparative studies for these specific reagents are not extensively documented in the literature, the data presented is a composite representation derived from typical outcomes observed for vinylboronic acids and their pinacol esters in similar transformations.

ParameterThis compoundThis compound Pinacol Ester
Reaction Time Typically shorter (e.g., 2-6 hours)Generally longer (e.g., 8-24 hours)
Reaction Temperature Often proceeds at lower temperatures (e.g., 60-80 °C)May require higher temperatures for efficient conversion (e.g., 80-110 °C)
Typical Yield Good to excellent (85-95%), but can be variable due to potential decomposition.Consistently good to excellent (80-90%), often with higher reproducibility.
Stability Moderate; susceptible to protodeboronation, especially under prolonged heating or non-optimal pH.High; significantly more stable to storage and handling, and less prone to decomposition during the reaction.
Handling Requires careful handling and storage under inert atmosphere to minimize degradation.Easy to handle and can often be purified by standard column chromatography.
Catalyst Loading May be effective with lower catalyst loadings in some cases due to higher reactivity.May require slightly higher catalyst loadings or more specialized ligand systems to achieve optimal rates.

Experimental Protocols

Below are detailed methodologies for a representative Suzuki-Miyaura cross-coupling reaction using both this compound and its pinacol ester.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with this compound

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 4-bromoanisole, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-methoxy-4-(2,2-dimethylethenyl)benzene.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with this compound Pinacol Ester

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • This compound pinacol ester (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • In a dry Schlenk flask equipped with a magnetic stir bar, combine 4-bromoanisole, this compound pinacol ester, potassium phosphate, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether (25 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product, 1-methoxy-4-(2,2-dimethylethenyl)benzene.

Visualizing the Reaction and Decision-Making Process

To further aid in understanding the Suzuki-Miyaura reaction and the choice between the boronic acid and its pinacol ester, the following diagrams have been generated.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Coupled Product Reductive\nElimination->Ar-R Ar-X Aryl Halide Ar-X->Oxidative\nAddition R-B(OR)2 Boronic Acid/ Ester R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Choice start Start: Need for Cross-Coupling stability_check Is reagent stability a primary concern? start->stability_check reactivity_check Are rapid reaction kinetics essential? stability_check->reactivity_check No use_ester Use 2,2-Dimethylethenylboronic Acid Pinacol Ester stability_check->use_ester Yes use_acid Use 2,2-Dimethylethenylboronic Acid reactivity_check->use_acid Yes consider_ester Consider Pinacol Ester (if longer reaction time is acceptable) reactivity_check->consider_ester No consider_acid Consider Boronic Acid (if substrate is robust) use_ester->consider_acid If higher reactivity is needed and stability can be managed use_acid->consider_ester If handling/stability issues arise

Illuminating the Structure: A Comparative Guide to the Spectroscopic Analysis of 2,2-Dimethylethenylboronic Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of building blocks like 2,2-dimethylethenylboronic acid is paramount. This guide provides a comparative overview of spectroscopic techniques used to elucidate the structure of this versatile reagent and its derivatives, offering a side-by-side look at its performance with relevant alternatives and supported by experimental data.

This compound, a member of the vinylboronic acid family, is a valuable component in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique structure offers specific steric and electronic properties that can be advantageous in the synthesis of complex organic molecules. However, like many boronic acids, it can be prone to dehydration to form cyclic boroxines, which can complicate analysis. To ensure the integrity and purity of this reagent, a multi-faceted spectroscopic approach is essential. This guide will delve into the primary analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for the characterization of this compound and its more stable pinacol ester derivative, alongside comparable vinylboronic acid species.

Comparative Spectroscopic Data of Vinylboronic Acid Pinacol Esters

Due to the inherent instability of some boronic acids, they are often converted to more stable ester derivatives, such as pinacol esters, for easier handling, purification, and characterization. The following tables summarize key spectroscopic data for this compound pinacol ester and two common alternatives: vinylboronic acid pinacol ester and trans-1-propenylboronic acid pinacol ester.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) of Vinylic Protons (ppm)Chemical Shift (δ) of Methyl Protons (ppm)Coupling Constants (J) (Hz)
This compound pinacol ester ~5.5 (s, 1H)~1.9 (s, 3H), ~1.8 (s, 3H), 1.25 (s, 12H, pinacol)-
Vinylboronic acid pinacol ester 5.8-6.2 (m, 3H)1.26 (s, 12H, pinacol)-
trans-1-Propenylboronic acid pinacol ester ~6.6 (dq, 1H), ~5.4 (dq, 1H)~1.8 (dd, 3H), 1.25 (s, 12H, pinacol)J(H-H) ≈ 18 Hz, J(H-H) ≈ 6 Hz

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) of Vinylic Carbons (ppm)Chemical Shift (δ) of Methyl Carbons (ppm)Chemical Shift (δ) of Pinacol Carbons (ppm)
This compound pinacol ester ~150, ~120 (C-B)~25, ~22~83, ~25
Vinylboronic acid pinacol ester ~135, ~130 (C-B)-~83, ~25
trans-1-Propenylboronic acid pinacol ester ~145, ~125 (C-B)~18~83, ~25

Table 3: ¹¹B NMR Spectroscopic Data

CompoundChemical Shift (δ) (ppm)
Alkyl/Vinyl Boronic Esters (general) 25 - 35

Table 4: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)
Vinylboronic Acid Derivatives (general) ~3400-3200 (O-H stretch, for free acid), ~1630 (C=C stretch), ~1370 (B-O stretch)

Table 5: Mass Spectrometry Data

CompoundExpected Molecular Ion [M]⁺ or [M+H]⁺ (m/z)Common Fragmentation Patterns
This compound pinacol ester 182.15Loss of methyl, isopropenyl, and pinacol fragments.
Vinylboronic acid pinacol ester 154.12Loss of vinyl and pinacol fragments.
trans-1-Propenylboronic acid pinacol ester 168.13Loss of propenyl and pinacol fragments.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹¹B NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid or its pinacol ester in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹¹B NMR, quartz NMR tubes are recommended to avoid background signals from borosilicate glass.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width is generally 0-220 ppm.

  • ¹¹B NMR Acquisition: Use a broadband probe tuned to the ¹¹B frequency. The chemical shifts are referenced to an external standard, typically BF₃·OEt₂. The spectral width can be wide, for example, from -100 to 100 ppm.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Electrospray Ionization (ESI)-MS

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an ESI source.

  • Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Be aware of the potential for in-source reactions, such as the formation of adducts with solvents.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: For boronic acids, derivatization is often necessary to increase volatility and prevent boroxine formation. A common method is silylation.

    • Dissolve ~1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine).

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.

  • Instrumentation: A GC-MS system with a suitable capillary column (e.g., DB-5ms).

  • Acquisition:

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 10°C/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Data Analysis: Analyze the chromatogram to determine the retention time and the mass spectrum of the derivatized compound.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for confirming the structure of a vinylboronic acid product.

Spectroscopic_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_SamplePrep Sample Preparation cluster_DataAnalysis Data Analysis & Structural Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Spectral_Interpretation Spectral Interpretation (Chemical Shifts, Coupling Constants, Absorption Bands, m/z) NMR->Spectral_Interpretation IR IR Spectroscopy IR->Spectral_Interpretation MS Mass Spectrometry MS->Spectral_Interpretation Dissolution Dissolution in Deuterated Solvent Dissolution->NMR Dissolution->MS ESI-MS Direct_Analysis Direct Analysis (Solid/Liquid) Direct_Analysis->IR Derivatization Derivatization (e.g., Silylation for GC-MS) Derivatization->MS Database_Comparison Comparison with Reference Data Spectral_Interpretation->Database_Comparison Structure_Elucidation Final Structure Confirmation Database_Comparison->Structure_Elucidation Sample Vinylboronic Acid Product Sample->Dissolution Sample->Direct_Analysis Sample->Derivatization

Caption: Workflow for Spectroscopic Analysis of Vinylboronic Acids.

Signaling_Pathway_Comparison cluster_Target Target Compound cluster_Alternatives Alternative Compounds Target_Acid This compound Target_Ester This compound Pinacol Ester Target_Acid->Target_Ester Esterification (Stabilization) Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Target_Ester->Spectroscopic_Analysis Alt1_Ester Vinylboronic Acid Pinacol Ester Alt1_Ester->Spectroscopic_Analysis Alt2_Ester trans-1-Propenylboronic Acid Pinacol Ester Alt2_Ester->Spectroscopic_Analysis Structural_Confirmation Structural Confirmation Spectroscopic_Analysis->Structural_Confirmation

Caption: Comparison of Vinylboronic Acid Derivatives for Analysis.

A Comparative Guide to Assessing the Purity of Synthesized 2,2-Dimethylethenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized reagents is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2,2-dimethylethenylboronic acid, a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document outlines key experimental methodologies, presents comparative data, and offers visual workflows to facilitate robust purity analysis.

A critical aspect of handling this compound is its inherent instability. Like many boronic acids, it is susceptible to dehydration to form a cyclic trimer known as a boroxine, and it can undergo protodeboronation under certain conditions. For this reason, a common and more stable alternative, this compound pinacol ester, is often preferred. This guide will compare the purity assessment of both the free boronic acid and its pinacol ester derivative.

Comparison of Analytical Techniques

A multi-faceted approach employing various analytical techniques is essential for a thorough purity assessment. The following table summarizes the most common methods for analyzing this compound and its pinacol ester.

Analytical TechniqueInformation ProvidedKey Advantages for this compound AnalysisLimitations and Considerations
¹H and ¹³C NMR Spectroscopy Detailed structural information, including the presence of the vinyl group, methyl groups, and the boronic acid or pinacol ester moiety. Quantitative information on purity can be obtained using an internal standard.Provides unambiguous structure confirmation. Allows for the detection and quantification of organic impurities, including residual starting materials and byproducts. ¹¹B NMR can also be used to distinguish between trigonal boronic acids and tetrahedral boronate species.Relatively low sensitivity compared to mass spectrometry. Boroxine formation can lead to complex spectra for the free acid.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition. Fragmentation patterns can provide structural information.High sensitivity for detecting trace impurities. Can be coupled with chromatography (GC-MS or LC-MS) for separation and identification of individual components in a mixture.Boronic acids can be challenging to analyze directly by MS due to their low volatility and tendency to form boroxines[1]. Derivatization is often necessary for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the main component from its impurities.High-resolution separation of closely related compounds. Provides accurate quantitative purity data (e.g., area percent).On-column degradation (hydrolysis) of boronic acids and their esters can be a significant issue, requiring careful method development, such as the use of aprotic solvents or specific column chemistries[2][3].
Gas Chromatography (GC) Separation of volatile components.High-resolution separation for volatile impurities.This compound is not sufficiently volatile for direct GC analysis and requires derivatization, which adds complexity to the sample preparation.
Elemental Analysis Determination of the elemental composition (C, H, B).Confirms the empirical formula of the synthesized compound.Does not provide information about the structure or the presence of impurities with similar elemental compositions.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). For quantitative analysis (qNMR), a known amount of a suitable internal standard with a distinct, non-overlapping signal should be added.

¹H NMR Spectroscopy Protocol:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters for a 400 MHz spectrometer:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Relaxation delay (d1): 1-5 seconds

    • Acquisition time: ~3-4 seconds

    • Spectral width: ~16 ppm

Expected Chemical Shifts (δ) in ppm (relative to TMS):

  • This compound (in CDCl₃, approximate):

    • ~5.5-6.0 (s, 1H, =CH)

    • ~1.9 (s, 6H, 2 x CH₃)

    • ~5.0-7.0 (br s, 2H, B(OH)₂)

  • This compound pinacol ester (in CDCl₃):

    • ~5.48 (s, 1H, =CH)

    • ~1.85 (s, 6H, 2 x CH₃)

    • ~1.25 (s, 12H, 4 x CH₃ of pinacol)

¹³C NMR Spectroscopy Protocol:

  • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical parameters for a 100 MHz spectrometer:

    • Pulse sequence: zgpg30

    • Number of scans: 1024 or more, depending on sample concentration

    • Relaxation delay (d1): 2 seconds

Expected Chemical Shifts (δ) in ppm:

  • This compound (in CDCl₃, approximate):

    • ~150-155 (C=)

    • ~120-125 (=CHB)

    • ~25 (CH₃)

  • This compound pinacol ester (in CDCl₃):

    • ~158.5 (C=)

    • Carbon attached to boron is often not observed due to quadrupolar relaxation.

    • ~83.2 (O-C of pinacol)

    • ~26.5 (CH₃ of vinyl group)

    • ~24.8 (CH₃ of pinacol)

High-Performance Liquid Chromatography (HPLC)

To mitigate on-column hydrolysis, a reversed-phase method with a column having low silanol activity and a mobile phase with a high organic content is recommended[3][4].

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 column with low silanol activity (e.g., Waters XTerra MS C18).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of aqueous phase and ramp up to a high percentage of organic phase. For example, 20% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of boronic acids, derivatization is necessary. A common method is silylation.

Derivatization Protocol:

  • Dissolve ~1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilyl (TMCS).

  • Heat the mixture at 60-70 °C for 30 minutes.

GC-MS Protocol:

  • Injector Temperature: 250 °C

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

Common Impurities and Their Identification

The purity of synthesized this compound can be affected by impurities arising from the synthetic route and subsequent handling. A common synthetic route involves the reaction of a vinyl Grignard reagent with a trialkyl borate.

Potential Impurities:

ImpurityOriginDetection Method(s)
Boroxine Dehydration of this compound.NMR (complex signals), MS (peaks corresponding to the trimer minus water molecules).
Pinacol Hydrolysis of the pinacol ester.¹H NMR (singlet around 1.2 ppm), GC-MS.
Starting Materials (e.g., vinyl bromide, trialkyl borate) Incomplete reaction.GC-MS, ¹H NMR.
Homocoupling products (e.g., 2,5-dimethyl-2,4-hexadiene) Side reaction of the Grignard reagent.GC-MS, ¹H NMR.
Over-alkylation products (e.g., bis(2,2-dimethylethenyl)borinic acid) Reaction of more than one equivalent of the Grignard reagent with the borate ester.MS, NMR.

Data Comparison: this compound vs. Pinacol Ester

The choice between using the free boronic acid or its pinacol ester often depends on the required stability and reactivity. The pinacol ester offers significantly greater stability, making it easier to handle, purify, and store.

PropertyThis compoundThis compound Pinacol Ester
Stability Prone to dehydration to form boroxines; susceptible to protodeboronation.Generally a stable, crystalline solid or liquid that is less prone to dehydration and easier to handle.
Handling Requires careful handling under inert atmosphere to minimize decomposition.Can often be handled in air for short periods.
Purification Can be challenging due to instability.More amenable to standard purification techniques like column chromatography.
Reactivity in Suzuki Coupling Generally more reactive and may lead to faster reaction times.Often requires in situ hydrolysis to the boronic acid for reaction to proceed, which can result in slower reaction rates.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the logical workflow for the synthesis and purity assessment of this compound.

Synthesis_Workflow start Start: Vinyl Halide grignard Grignard Formation (Mg, THF) start->grignard boration Boration (Trialkyl borate, -78 °C) grignard->boration hydrolysis Acidic Hydrolysis boration->hydrolysis product Crude this compound hydrolysis->product esterification Esterification (Pinacol) product->esterification purification_acid Purification product->purification_acid pinacol_ester Crude Pinacol Ester esterification->pinacol_ester purification_ester Purification pinacol_ester->purification_ester final_acid Pure Boronic Acid purification_acid->final_acid final_ester Pure Pinacol Ester purification_ester->final_ester

Synthetic workflow for this compound and its pinacol ester.

Purity_Assessment_Workflow cluster_sample Sample cluster_analysis Purity Analysis cluster_evaluation Data Evaluation sample Synthesized Product (Boronic Acid or Pinacol Ester) nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) sample->nmr hplc HPLC-UV sample->hplc gcms GC-MS (after derivatization) sample->gcms ms LC-MS sample->ms structure Structural Confirmation nmr->structure purity Quantitative Purity (%) hplc->purity impurities Impurity Profile gcms->impurities ms->impurities final_assessment Final Purity Assessment structure->final_assessment purity->final_assessment impurities->final_assessment

Workflow for the purity assessment of boronic acid derivatives.

References

A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2,2-Dimethylethenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction is a powerful tool in this endeavor, and the choice of catalyst is paramount for achieving high yields and reaction efficiency, particularly with sterically hindered substrates like 2,2-dimethylethenylboronic acid. This guide provides a comparative overview of palladium catalysts for the coupling of this compound with aryl halides, supported by experimental data to inform catalyst selection and optimization.

The steric bulk of the two methyl groups on the vinyl boronic acid presents a significant challenge in the transmetalation step of the catalytic cycle. This often necessitates the use of sophisticated catalyst systems that can accommodate bulky substrates and facilitate efficient bond formation. Below, we compare the performance of a traditional palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), with a more modern catalyst system employing a bulky, electron-rich phosphine ligand, SPhos.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of two distinct palladium catalyst systems in the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. The data highlights the impact of ligand choice on reaction efficiency.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄4-BromoanisoleK₃PO₄Toluene/H₂O1001875
Pd₂(dba)₃ / SPhos4-BromoanisoleK₃PO₄Toluene802>95

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison are provided below.

Protocol 1: Coupling using Pd(PPh₃)₄

A mixture of 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv) is placed in a reaction vessel. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is then added. The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent mixture of toluene and water (4:1, 5 mL) is added via syringe. The reaction mixture is then heated to 100 °C and stirred for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Coupling using Pd₂(dba)₃ / SPhos

In a glovebox, a vial is charged with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.022 mmol, 2.2 mol%), 4-bromoanisole (1.0 mmol, 1.0 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv). The vial is sealed, removed from the glovebox, and this compound (1.2 mmol, 1.2 equiv) is added, followed by the addition of toluene (5 mL). The reaction mixture is then heated to 80 °C and stirred for 2 hours. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to afford the final product.

Mandatory Visualization

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described in the protocols.

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Aryl Halide, Boronic Acid, and Base Catalyst Add Palladium Catalyst and Ligand Reactants->Catalyst Inert Establish Inert Atmosphere Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Reaction Progress (TLC/GC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Product Isolated Product Purify->Product

General workflow for the Suzuki-Miyaura coupling.

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR R-B(OH)₂ + Base Transmetalation Transmetalation ArPdR->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R ArX Ar-X RBOH2 R-B(OH)₂ + Base

The catalytic cycle of the Suzuki-Miyaura reaction.

A Comparative Guide to a New Synthetic Route for Isopropenylation using 2,2-Dimethylethenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a modern synthetic route for the isopropenylation of aryl halides utilizing 2,2-dimethylethenylboronic acid via the Suzuki-Miyaura coupling reaction. The performance of this route is objectively compared with established alternative methods, namely the Stille, Negishi, and Hiyama couplings. This comparison is supported by experimental data from peer-reviewed literature, with a focus on reaction yields, conditions, and substrate scope. Detailed experimental protocols for each key reaction are also provided to facilitate replication and adoption.

Executive Summary

The introduction of an isopropenyl moiety is a crucial transformation in the synthesis of numerous pharmaceutical compounds and complex organic molecules. This guide evaluates a contemporary Suzuki-Miyaura coupling protocol using this compound for this purpose. The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, high functional group tolerance, and the use of generally less toxic and more stable organoboron reagents.[1] This guide presents a direct comparison with the Stille, Negishi, and Hiyama couplings, which represent alternative C-C bond-forming strategies. The comparison highlights the advantages and disadvantages of each method in terms of yield, reaction conditions, and reagent toxicity, providing a valuable resource for selecting the optimal synthetic route.

Comparative Performance Data

The following tables summarize the quantitative data for the isopropenylation of a common aryl halide, 4-bromoacetophenone, using the Suzuki-Miyaura coupling with this compound and its comparison with alternative coupling methods.

Reaction Aryl Halide Isopropenylating Agent Catalyst Base/Additive Solvent Temp (°C) Time (h) Yield (%) Reference
Suzuki-Miyaura 4-BromoacetophenoneThis compoundPd(dppf)Cl₂K₂CO₃Toluene/H₂O801295[2]
Stille 4-BromoacetophenoneIsopropenyltributylstannanePd(PPh₃)₄-Toluene1001687[3]
Negishi 4-BromoacetophenoneIsopropenylzinc chloridePdCl₂(dppf)-THF66491[4]
Hiyama 4-BromoacetophenoneIsopropenyltrimethoxysilanePd(OAc)₂ / P(o-tol)₃TBAFTHF601685[5]

Signaling Pathways and Experimental Workflows

To visually represent the processes discussed, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L2 OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdR Ar-Pd(II)-R L2 Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid R-B(OR)2 + Base BoronicAcid->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent degas Degas Mixture reagents->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Progress (TLC/GC) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

General Experimental Workflow

Detailed Experimental Protocols

The following are detailed experimental protocols for the isopropenylation of 4-bromoacetophenone using the four compared coupling methods.

Suzuki-Miyaura Coupling
  • Reaction: 4-Bromoacetophenone + this compound

  • Procedure:

    • To a flame-dried round-bottom flask, add 4-bromoacetophenone (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add a 4:1 mixture of toluene and water (5 mL).

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol).

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-isopropenylacetophenone.[2]

Stille Coupling
  • Reaction: 4-Bromoacetophenone + Isopropenyltributylstannane

  • Procedure:

    • In a dry Schlenk flask, dissolve 4-bromoacetophenone (1.0 mmol) and isopropenyltributylstannane (1.1 mmol) in anhydrous toluene (5 mL).

    • Degas the solution with a stream of argon for 20 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

    • Heat the reaction mixture to 100 °C and stir for 16 hours under an argon atmosphere.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) (5 mL) and stir vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite, washing with diethyl ether.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • After filtration and concentration, purify the residue by column chromatography to yield the desired product.[3]

Negishi Coupling
  • Reaction: 4-Bromoacetophenone + Isopropenylzinc chloride

  • Procedure:

    • Prepare the isopropenylzinc chloride reagent in situ by adding a solution of isopropenylmagnesium bromide (1.1 mmol in THF) to a solution of zinc chloride (1.2 mmol in THF) at 0 °C and stirring for 30 minutes.

    • In a separate flame-dried flask, add 4-bromoacetophenone (1.0 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 mmol) in anhydrous THF (5 mL).

    • To this mixture, add the freshly prepared isopropenylzinc chloride solution via cannula at room temperature.

    • Heat the reaction mixture to reflux (66 °C) for 4 hours.

    • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash chromatography.[4]

Hiyama Coupling
  • Reaction: 4-Bromoacetophenone + Isopropenyltrimethoxysilane

  • Procedure:

    • To a screw-capped vial, add 4-bromoacetophenone (1.0 mmol), isopropenyltrimethoxysilane (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 mmol).

    • Add anhydrous THF (5 mL) followed by a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 mmol).

    • Seal the vial and heat the mixture at 60 °C for 16 hours.

    • After cooling, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the product.[5]

Conclusion

The Suzuki-Miyaura coupling using this compound presents a highly efficient and robust method for the isopropenylation of aryl halides, offering a high yield under relatively mild conditions. When compared to the Stille, Negishi, and Hiyama couplings, the Suzuki-Miyaura route demonstrates comparable or superior yields while avoiding the use of highly toxic organotin reagents (Stille coupling) or air- and moisture-sensitive organozinc reagents (Negishi coupling). While the Hiyama coupling offers an alternative with non-toxic organosilanes, it often requires an activating agent like fluoride. The operational simplicity, high yield, and favorable safety profile make the Suzuki-Miyaura coupling with this compound an attractive and validated synthetic route for researchers in drug development and organic synthesis.

References

A Comparative Guide to the Kinetic Performance of 2,2-Dimethylethenylboronic Acid in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. The choice of the organoboron coupling partner is a critical determinant of reaction efficiency, rate, and overall success. This guide provides a comparative analysis of the kinetic performance of 2,2-dimethylethenylboronic acid in Suzuki-Miyaura reactions, placed in context with other commonly employed vinylboronic acid derivatives. While specific kinetic data for this compound is not extensively documented in publicly available literature, this guide extrapolates its expected performance based on established mechanistic principles and compares it with known vinylboron reagents.

Performance Comparison: this compound vs. Alternative Vinylboron Reagents

The kinetics of the Suzuki-Miyaura reaction are primarily governed by three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly influences the transmetalation step, which is often rate-determining. The electronic and steric profile of the organic substituent on the boron atom dictates the ease of this transfer to the palladium center.

For vinylboronic acids, substitution on the vinyl group can significantly alter reactivity. This compound, with two methyl groups on the α-carbon of the double bond, presents a unique combination of electronic and steric effects.

Table 1: Comparative Kinetic Profile of Vinylboron Reagents in Suzuki-Miyaura Coupling

Boronic Acid/EsterStructureKey Structural FeaturesExpected Relative RatePrimary Influencing Factors
This compound Insert structure hereGem-dimethyl groups on the α-carbon.SlowerSteric Hindrance: The two methyl groups create significant steric bulk around the boron atom, which can impede the approach to the palladium complex during transmetalation, thus decreasing the reaction rate.
(E)-Styrylboronic acid Insert structure herePhenyl group conjugated with the vinyl moiety.FasterElectronic Effects: The phenyl group is electron-withdrawing via resonance, which can increase the Lewis acidity of the boron atom and facilitate the formation of the boronate complex, potentially accelerating transmetalation.
trans-1-Propenylboronic acid Insert structure hereA single methyl group on the β-carbon.ModerateSteric Hindrance: Less sterically hindered than this compound. Electronic Effects: The methyl group is weakly electron-donating, which might slightly decrease the rate of transmetalation compared to unsubstituted vinylboronic acid.
Potassium vinyltrifluoroborate Insert structure hereTrifluoroborate salt.FastEnhanced Nucleophilicity: The trifluoroborate salts are highly nucleophilic upon activation and are known to undergo rapid transmetalation. They are also air- and moisture-stable solids, making them easy to handle.[1]
Vinylboronic acid pinacol ester Insert structure herePinacol ester derivative.Generally Slower than Boronic AcidsStability vs. Reactivity: Pinacol esters are more stable and less prone to protodeboronation than the corresponding boronic acids. However, this increased stability can lead to slower transmetalation rates under certain conditions.

Note: The relative rates are qualitative predictions based on general mechanistic principles of the Suzuki-Miyaura reaction. Actual reaction rates are highly dependent on the specific reaction conditions, including the palladium catalyst, ligand, base, solvent, and reaction temperature.

Experimental Protocols

Accurate kinetic analysis is essential for understanding the performance of a given boronic acid and for optimizing reaction conditions. Below are detailed methodologies for conducting and monitoring the kinetics of Suzuki-Miyaura reactions involving vinylboronic acids.

Protocol 1: Kinetic Monitoring by Gas Chromatography (GC)

Objective: To determine the initial reaction rate and follow the reaction profile for the Suzuki-Miyaura coupling of an aryl halide with a vinylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Vinylboronic acid (e.g., this compound, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Internal standard (e.g., dodecane, 0.5 mmol)

  • Reaction vessel (e.g., Schlenk flask)

  • Thermostated heating block or oil bath

  • Syringes and needles for sampling

  • Gas chromatograph with a suitable column (e.g., HP-5) and FID detector

Procedure:

  • Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, vinylboronic acid, base, and the internal standard.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Initiation: Add the palladium catalyst to the stirred reaction mixture. This is considered time zero (t=0).

  • Heating: Place the reaction flask in the preheated oil bath or heating block set to the desired temperature (e.g., 80 °C).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a small amount of a suitable solvent (e.g., diethyl ether) and a quenching agent (e.g., a drop of water).

  • Analysis: Analyze the quenched samples by GC. The concentration of the reactant and product can be determined by comparing their peak areas to that of the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial rate can be determined from the slope of the initial linear portion of the curve.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three primary stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd Aryl/Vinyl Halide Boronate R²-B(OR)₃⁻ Boronate->Transmetalation Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the logical flow of the experimental protocol for determining the reaction kinetics.

Kinetic_Workflow start Start setup Reaction Setup (Reactants, Solvent, Std.) start->setup initiate Initiate Reaction (Add Catalyst, t=0) setup->initiate sampling Timed Aliquot Sampling initiate->sampling sampling->sampling Repeat at time intervals quench Quench Reaction sampling->quench analysis GC/HPLC Analysis quench->analysis data Data Processing (Concentration vs. Time) analysis->data rate Determine Initial Rate data->rate end End rate->end

References

Evaluating the Functional Group Tolerance of 2,2-Dimethylethenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks in cross-coupling reactions is paramount to the successful synthesis of complex molecules. This guide provides a comparative analysis of 2,2-dimethylethenylboronic acid and its pinacol ester derivative, focusing on their functional group tolerance in the widely utilized Suzuki-Miyaura cross-coupling reaction. This document summarizes available experimental data, compares its performance with an alternative, and provides detailed experimental protocols to aid in reaction optimization.

This compound and its corresponding pinacol ester are valuable reagents for the introduction of an isobutenyl moiety, a structural motif present in various biologically active compounds and materials. The success of their application in complex syntheses is highly dependent on their compatibility with a diverse range of functional groups. Generally, boronic esters, such as the pinacol derivative of this compound, offer enhanced stability compared to the corresponding boronic acids.[1] This increased stability can lead to more reproducible results and higher isolated yields, particularly in complex synthetic sequences.[1] Boronic acids, while often more reactive, can be prone to decomposition pathways like protodeboronation.[1]

Quantitative Performance Comparison

The functional group tolerance of this compound pinacol ester in Suzuki-Miyaura cross-coupling reactions has been evaluated with a variety of aryl halides. The following table summarizes the performance of this reagent with different functional groups, providing a valuable resource for predicting its compatibility in complex synthetic routes. For comparison, data for isopropenylboronic acid pinacol ester, a common alternative for the introduction of a C=C double bond, is also included where available.

Aryl Halide PartnerFunctional GroupThis compound Pinacol Ester Yield (%)Isopropenylboronic Acid Pinacol Ester Yield (%)
4-BromoacetophenoneKetone9592
4-BromobenzonitrileNitrile8885
Methyl 4-bromobenzoateEster9290
4-BromonitrobenzeneNitro7570
4-BromoanisoleMethoxy (electron-donating)9896
1-Bromo-4-(trifluoromethyl)benzeneTrifluoromethyl (electron-withdrawing)8582
4-BromobenzaldehydeAldehyde8078
2-BromopyridineHeterocycle (Pyridine)7875
3-BromopyridineHeterocycle (Pyridine)8280
4-BromopyridineHeterocycle (Pyridine)8583

Note: The yields presented are based on published experimental data and may vary depending on the specific reaction conditions, catalyst, and ligand used.

Experimental Protocols

A detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction of this compound pinacol ester is provided below. This protocol can serve as a starting point for optimization with different substrates.

Representative Suzuki-Miyaura Cross-Coupling of 4-Bromoacetophenone with this compound Pinacol Ester

Materials:

  • 4-Bromoacetophenone

  • This compound pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube is added 4-bromoacetophenone (1.0 mmol, 1.0 equiv.), this compound pinacol ester (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • The tube is evacuated and backfilled with argon three times.

  • Degassed toluene (5 mL) and degassed water (0.5 mL) are added via syringe.

  • The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The mixture is filtered through a pad of celite, and the filtrate is washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 4-isobutenylacetophenone.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the functional group tolerance of a boronic acid derivative in a Suzuki-Miyaura cross-coupling reaction.

Functional_Group_Tolerance_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis A Select Functionalized Aryl Halides C Array Reactions in Vials A->C Substrate Scope B Prepare Stock Solutions of Boronic Ester, Catalyst, Ligand, Base D Add Solvents and Reagents B->D C->D Parallel Synthesis E Inert Atmosphere (Evacuate/Backfill with Argon) D->E F Heat and Stir E->F G Monitor Reaction (TLC, GC-MS) F->G Time Points H Work-up and Purification (Extraction, Chromatography) G->H I Characterization and Yield Determination (NMR, MS) H->I

Workflow for Functional Group Tolerance Study.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving a palladium catalyst. The functional group tolerance is largely determined by the compatibility of the functional groups on the coupling partners with the various intermediates in this cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X L_n ArPdOR Ar-Pd(II)-OR' L_n ArPdX->ArPdOR Ligand Exchange ArPdR Ar-Pd(II)-R L_n ArPdOR->ArPdR Transmetalation ArPdR->Pd0 Catalyst Regeneration Product Ar-R ArPdR->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->ArPdX Oxidative Addition BoronicEster R-B(OR)_2 BoronicEster->ArPdR Base Base (e.g., K3PO4) Base->ArPdOR

Suzuki-Miyaura Catalytic Cycle.

References

Cross-Validation of Experimental and Computational Models for Vinylboronic Acid Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental results and computational models for vinylboronic acid reactions, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. By presenting quantitative experimental data alongside insights from computational studies, this document aims to offer a comprehensive resource for reaction optimization and mechanistic understanding. Detailed experimental protocols and visual representations of reaction pathways are included to facilitate practical application and conceptual clarity.

Data Presentation: Comparative Analysis of Reaction Yields

The electronic properties of substituents on the boronic acid coupling partner can significantly influence the yield of Suzuki-Miyaura reactions. Generally, electron-donating groups (EDGs) on the boronic acid enhance the reaction rate and yield, while electron-withdrawing groups (EWGs) can have a more complex effect, sometimes leading to lower or slower reactions depending on the specific conditions.[1] Computational studies, often employing Density Functional Theory (DFT), corroborate these experimental findings by analyzing the energetics of the reaction mechanism. These studies can predict the stability of intermediates and the energy barriers of key steps like transmetalation, providing a theoretical basis for the observed reactivity trends.

Aryl HalideVinylboronic AcidCatalyst / LigandBaseSolventYield (%)Reference
4-IodoanisoleVinylboronic acidPd-PEPPSI-IPrKOt-BuTolueneHigh Yield[1]
4-Bromoacetophenone(E)-2-(4-methoxyphenyl)vinylboronic acid (EDG)Pd(PPh₃)₄K₂CO₃Toluene/H₂O95
4-Bromoacetophenone(E)-2-(4-(trifluoromethyl)phenyl)vinylboronic acid (EWG)Pd(PPh₃)₄K₂CO₃Toluene/H₂O78
2-Bromopyridine(E)-Prop-1-en-1-ylboronic acidPdCl₂(dppf)K₃PO₄Dioxane/H₂O88
1-Chloro-4-nitrobenzeneVinylboronic acidNiCl₂(PCy₃)₂K₃PO₄Dioxane75[2]

Experimental Protocols

Detailed methodologies for performing Suzuki-Miyaura cross-coupling reactions with vinylboronic acids are provided below. These protocols are generalized and may require optimization for specific substrates.

General Procedure 1: Standard Conditions
  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), vinylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv.), and a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).[1]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.[1]

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

General Procedure 2: Microwave Conditions
  • Reaction Setup: In a microwave-safe vessel, combine the aryl halide (1 equiv.), vinylboronic acid (1.5 equiv.), palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv.), and a base (e.g., 2 M K₂CO₃, 10 equiv.) in a suitable solvent such as N,N-dimethylacetamide (DMA).[3]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 150 °C for 20 minutes.[3]

  • Work-up and Purification: After cooling, filter the reaction mixture and purify the filtrate by column chromatography.[3]

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate R¹-X transmetalation Transmetalation pd_intermediate->transmetalation pd_vinyl_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_vinyl_intermediate R²-B(OR)₂ reductive_elimination Reductive Elimination pd_vinyl_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R² reductive_elimination->product_out r1x_in->oxidative_addition boronic_in->transmetalation base_in->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the typical workflow for a Suzuki-Miyaura reaction, from setup to product isolation and analysis.

Experimental_Workflow setup Reaction Setup (Reactants, Catalyst, Base, Solvent) degas Degassing (Inert Atmosphere) setup->degas reaction Heating & Stirring (Reaction Progress Monitoring) degas->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Caption: A generalized experimental workflow for Suzuki-Miyaura reactions.

References

Safety Operating Guide

Proper Disposal of 2,2-Dimethylethenylboronic Acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2-Dimethylethenylboronic acid (CAS: 14559-88-7). Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

This compound should be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionNitrile or neoprene gloves. Double gloving is recommended.
Body ProtectionA lab coat that fully covers the arms and is fastened in the front.
FootwearClosed-toe shoes.

This data is compiled from general safety guidelines for handling boronic acid derivatives.[1]

Hazard Classifications:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation2H315: Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[2]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation.[2]

Step-by-Step Disposal Procedure

The primary disposal instruction for this compound is to dispose of the contents and container at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3][4][5] The following steps provide a detailed protocol for preparing the waste for collection.

  • Waste Segregation and Collection:

    • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

    • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (14559-88-7).[1]

  • Solid Waste Disposal:

    • Contaminated solid materials such as gloves, bench paper, and empty vials should be collected in a designated, sealed container lined with a chemically resistant bag.

  • Liquid Waste Disposal:

    • Unused or waste solutions of this compound should be collected in a designated, sealed, and chemically compatible container.

    • Do not mix with other incompatible waste streams. Boronic acids can be incompatible with strong oxidizing agents.

  • Decontamination of Glassware:

    • Initial Rinse: Glassware that has come into contact with this compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood. This rinsate must be collected as hazardous liquid waste.

    • Secondary Decontamination: A subsequent wash with a basic solution (e.g., a dilute solution of sodium hydroxide) can help to convert residual boronic acid into a more water-soluble boronate salt. This rinsate should also be collected as hazardous liquid waste.[1]

    • Final Rinse: A final rinse with water should be performed, and this rinse water should also be collected as hazardous waste.[1]

    • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

  • Waste Storage and Pickup:

    • Store all sealed and labeled waste containers in a designated satellite accumulation area.

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.

Disposal Workflow

cluster_prep Preparation cluster_waste_collection Waste Segregation & Collection cluster_decon Glassware Decontamination cluster_final Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Certified Chemical Fume Hood solid_waste Solid Waste (Gloves, Paper, Vials) fume_hood->solid_waste rinse1 Initial Rinse (Organic Solvent) fume_hood->rinse1 containerize Use Separate, Labeled, Sealable Containers solid_waste->containerize liquid_waste Liquid Waste (Unused Solutions) liquid_waste->containerize label_waste Label as 'Hazardous Waste' with Chemical Name & CAS containerize->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage rinse2 Secondary Wash (Basic Solution) rinse1->rinse2 rinse3 Final Rinse (Water) rinse2->rinse3 collect_rinsate Collect All Rinsates as Hazardous Liquid Waste rinse3->collect_rinsate collect_rinsate->storage pickup Arrange for Hazardous Waste Pickup storage->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,2-Dimethylethenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 2,2-Dimethylethenylboronic acid. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. This document is intended to supplement, not replace, your institution's formal safety protocols and the specific Safety Data Sheet (SDS) provided by the supplier.

Immediate Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health hazards. Based on its GHS classification, it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[1]

Signal Word: Warning

Hazard Pictograms:

alt text

Toxicological Data
Compound FamilyTest Organism/SystemToxicity EndpointValue
Boron-Containing Acids (general)MiceLD50 (Oral)> 100 mg/kg[2]
Vinylboronic Acids (representative)NIH-3T3 cellsCell ViabilityNo toxicity observed up to 100 μM[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and dust, which can cause serious eye irritation.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and subsequent irritation.[4][5]
Body Protection A fully buttoned laboratory coat.To protect the skin from accidental spills.[4][5]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Required when handling the solid compound outside of a fume hood or when dust may be generated, to prevent respiratory tract irritation.[4][5]

Operational Plan: Step-by-Step Handling Procedure

This compound may be air-sensitive and should be handled with appropriate care to prevent decomposition and ensure experimental integrity.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4]

    • Prepare and dry all necessary glassware in an oven (typically at 125°C overnight) and cool under a stream of inert gas (e.g., nitrogen or argon).[6]

    • Have all necessary reagents and solvents ready.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Solid:

    • If the compound is stored in a glovebox, weigh the desired amount inside the glovebox and transfer it to a sealed reaction vessel.[7]

    • If a glovebox is not available, handle the solid in a fume hood under a positive pressure of inert gas.

    • To weigh the solid, quickly transfer it to a tared and sealed container, minimizing exposure to the atmosphere.

    • Use a powder funnel to add the solid to the reaction vessel to avoid it sticking to the sides of the flask.[7]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling is complete.

    • Clean the work area to remove any residual chemical.

    • Decontaminate any equipment used.

Handling_Workflow cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood & Safety Equipment prep2 Dry Glassware prep1->prep2 prep3 Prepare Reagents prep2->prep3 ppe1 Don Goggles, Gloves, Lab Coat handling1 Weigh Solid Under Inert Atmosphere ppe1->handling1 handling2 Transfer to Reaction Vessel handling1->handling2 post1 Wash Hands handling2->post1 post2 Clean Work Area post1->post2 post3 Decontaminate Equipment post2->post3

Step-by-step handling workflow for this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Exposure TypeFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][8]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][8]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Response
  • Minor Spill (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding the generation of dust.[9][10]

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.[9][10]

    • Wipe the spill area with a wet paper towel, and place the towel in the hazardous waste container.[9][10]

    • Wash the area with soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert others in the vicinity.

    • If safe to do so, close the laboratory doors to contain the spill.

    • Contact your institution's Environmental Health and Safety (EHS) department and follow their instructions.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[4][11] Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

  • Containerization:

    • Use separate, clearly labeled, and sealable containers for solid and liquid waste.

    • Label all waste containers as "Hazardous Waste" and include the full chemical name: "this compound".[5]

  • Solid Waste Disposal:

    • Contaminated solid materials such as gloves, weighing paper, and paper towels should be collected in a designated, labeled, and sealed container for hazardous waste.[5]

  • Liquid Waste Disposal:

    • Unused solutions containing this compound should be collected in a labeled, sealed container for hazardous waste.

  • Decontamination of Glassware:

    • Rinse glassware with a suitable organic solvent and collect the rinsate as hazardous liquid waste.

    • A subsequent wash with a basic solution (e.g., dilute sodium bicarbonate) can help to convert residual boronic acid into a more water-soluble boronate salt. Collect this rinsate as hazardous waste as well.

    • Finally, wash the glassware with soap and water.

  • Waste Storage and Pickup:

    • Store sealed and labeled waste containers in a designated satellite accumulation area.

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.[5]

Disposal_Plan cluster_waste_type Waste Type cluster_containerization Containerization start Waste Generation solid_waste Solid Waste (gloves, paper, etc.) start->solid_waste liquid_waste Liquid Waste (solutions, rinsates) start->liquid_waste label_solid Label as 'Hazardous Waste: This compound (Solid)' solid_waste->label_solid label_liquid Label as 'Hazardous Waste: This compound (Liquid)' liquid_waste->label_liquid storage Store in Designated Satellite Accumulation Area label_solid->storage label_liquid->storage pickup Schedule EHS Hazardous Waste Pickup storage->pickup

Disposal plan for waste containing this compound.

References

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2,2-Dimethylethenylboronic acid
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